Pivalic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGYQRQAERSCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | pivalic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pivalic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1184-88-9 (hydrochloride salt) | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026432 | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
TRIMETHYLACETIC ACID is a colored crystalline solid of low toxicity that is soluble in water, ethyl alcohol and diethyl ether., Liquid, Colorless to white solid or colorless liquid; [ICSC] White low melting solid; mp = 33-35 deg C; [MSDSonline], Solid, COLOURLESS LIQUID OR COLOURLESS-TO-WHITE CRYSTALS WITH PUNGENT ODOUR. | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
325 to 327 °F at 760 mmHg (USCG, 1999), 163.8 °C, 164.00 °C. @ 760.00 mm Hg, 164 °C | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
147.2 °F (USCG, 1999), 64 °C, 64 °C (closed cup), 64 °C c.c. | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in ethanol, ethyl ether, 1 g dissolves in 40 ml water; freely sol in alcohol, ether, In water, 2.17X10+4 mg/L at 20 °C, 21.7 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2.5 (sparingly soluble) | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.905 at 122 °F (USCG, 1999) - Less dense than water; will float, 0.905 at 50 °C, Relative density (water = 1): 0.91 | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.5 (est.) (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.5 | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.82 [mmHg], 0.5 mm Hg at 25 °C (ext), Vapor pressure, Pa at 20 °C: 85 | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless cyrstals, Needles | |
CAS No. |
75-98-9 | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pivalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813RE8BX41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
91 to 95 °F (USCG, 1999), 35.5 °C, 35 °C, 36 °C | |
| Record name | TRIMETHYLACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7167 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-DIMETHYLPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pivalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041992 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | PIVALIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0486 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Pivalic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, systematically named 2,2-dimethylpropanoic acid, is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H.[1] It is a colorless, odiferous organic compound that exists as a solid at room temperature.[1] The highly branched structure of this compound, featuring a tertiary butyl group attached to the carboxyl function, imparts unique steric and electronic properties that make it a valuable building block in organic synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Identification
The structure of this compound is characterized by a central quaternary carbon atom bonded to three methyl groups and a carboxylic acid group. This steric bulk is a defining feature that influences its reactivity and applications.
Synonyms: Trimethylacetic acid, 2,2-Dimethylpropionic acid, Neopentanoic acid.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory and development work.
| Property | Value | Reference |
| IUPAC Name | 2,2-dimethylpropanoic acid | [2][4] |
| Chemical Formula | C₅H₁₀O₂ | [2][3] |
| Molecular Weight | 102.13 g/mol | [2] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 163-164 °C | [6][7] |
| Density | 0.905 g/cm³ | [6] |
| pKa | 5.03 (at 25 °C) | [4] |
| Solubility in Water | 25 g/L (at 20 °C) | [4] |
| Appearance | Colorless crystalline solid | [2] |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, ranging from large-scale industrial processes to convenient laboratory-scale preparations.
Industrial Synthesis: The Koch Reaction
The primary industrial route to this compound is the Koch reaction, which involves the hydrocarboxylation of isobutene.[1][8] This reaction is catalyzed by strong acids, such as hydrofluoric acid.[1][8]
Experimental Protocol: The Koch-Haaf Reaction (Laboratory Scale)
A laboratory-friendly variation of the Koch reaction is the Koch-Haaf reaction, which utilizes formic acid as a source of carbon monoxide in the presence of a strong acid.[8]
Materials:
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Formic Acid (98-100%)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place tert-butanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred tert-butanol, maintaining the temperature below 10 °C.
-
Once the addition of sulfuric acid is complete, add formic acid dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition of formic acid is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes and then at room temperature for 2 hours.
-
Pour the reaction mixture slowly over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by distillation.
Laboratory Synthesis: Grignard Reaction
A common laboratory-scale synthesis involves the carbonation of a Grignard reagent prepared from tert-butyl chloride.[1]
Experimental Protocol: Synthesis of this compound via a Grignard Reagent
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 6 M)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes.
-
Place magnesium turnings in the flask.
-
Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A crystal of iodine can be added to start the reaction if necessary.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carbonation:
-
Cool the Grignard reagent to room temperature.
-
In a separate beaker, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A solid mass will form.
-
Allow the mixture to warm to room temperature, and the excess dry ice to sublime.
-
-
Work-up:
-
Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield crude this compound.
-
The product can be purified by crystallization or distillation.
-
Applications in Drug Development and Organic Synthesis
The unique properties of this compound and its derivatives make them highly useful in several areas of chemical research and development.
Pivaloyl (Piv) Group as a Protecting Group for Alcohols
The pivaloyl group is a robust protecting group for alcohols in multi-step organic synthesis.[1][9] The steric hindrance provided by the tert-butyl group makes pivaloate esters resistant to a wide range of reaction conditions, including basic hydrolysis and some nucleophilic attacks.
Experimental Protocol: Protection of an Alcohol with Pivaloyl Chloride
Materials:
-
Alcohol
-
Pivaloyl chloride
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the alcohol in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine or triethylamine (as a base) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the pivaloate ester, which can be further purified by column chromatography.
Experimental Protocol: Deprotection of a Pivaloate Ester
Deprotection of pivaloate esters is typically achieved under harsh conditions due to their stability.
Materials:
-
Pivaloate ester
-
Strong base (e.g., sodium hydroxide) or reducing agent (e.g., lithium aluminum hydride)
-
Appropriate solvent (e.g., methanol (B129727)/water for hydrolysis, THF for reduction)
-
Heating apparatus
-
Magnetic stirrer
Procedure (Hydrolysis):
-
Dissolve the pivaloate ester in a mixture of methanol and water.
-
Add a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the deprotection is complete, cool the reaction mixture and neutralize with acid.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the deprotected alcohol.
Other Applications
-
Pharmaceuticals: this compound and its derivatives are used in the synthesis of various active pharmaceutical ingredients. For example, pivampicillin (B1678493) is a prodrug of ampicillin (B1664943) where the carboxyl group is esterified with a pivaloyloxymethyl group to enhance its oral bioavailability.
-
Polymers: Esters of this compound are known for their high resistance to hydrolysis and thermal stability, making them suitable for the production of specialized polymers and lacquers.[1]
-
Agrochemicals: this compound serves as a precursor in the synthesis of certain pesticides and herbicides.
-
NMR Spectroscopy: Due to its sharp singlet in the ¹H NMR spectrum, this compound is sometimes used as an internal chemical shift standard in aqueous solutions.[1]
Spectroscopic Data
The following table summarizes the characteristic spectroscopic data for this compound.
| Spectrum Type | Key Features and Interpretation | Reference |
| ¹H NMR | A sharp singlet around δ 1.2 ppm, corresponding to the nine equivalent protons of the three methyl groups. A broad singlet at higher ppm values (variable) for the acidic proton of the carboxyl group. | [1][9] |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group, a signal for the methyl carbons, and a signal for the carbonyl carbon of the carboxylic acid. | [10] |
| IR | A broad O-H stretching band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. A strong C=O stretching band around 1700 cm⁻¹. C-H stretching and bending vibrations for the methyl groups. | [3] |
| Mass Spec. | The mass spectrum shows a molecular ion peak (M⁺) at m/z 102. A prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺) formed by alpha-cleavage. | [11][12] |
Safety Information
This compound is a corrosive substance that can cause skin and eye irritation.[2] It is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and important molecule in modern organic chemistry and drug development. Its unique sterically hindered structure provides both challenges and opportunities in synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to utilize this valuable chemical building block in their work. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound (75-98-9) IR Spectrum [chemicalbook.com]
- 4. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 2-methylpropyl ester [webbook.nist.gov]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
- 9. This compound (75-98-9) 1H NMR spectrum [chemicalbook.com]
- 10. This compound (75-98-9) 13C NMR spectrum [chemicalbook.com]
- 11. This compound (75-98-9) MS spectrum [chemicalbook.com]
- 12. massbank.eu [massbank.eu]
An In-depth Technical Guide to the Synthesis of Pivalic Acid from Isobutene
Introduction: Pivalic acid, systematically known as 2,2-dimethylpropanoic acid or trimethylacetic acid, is a valuable carboxylic acid with the molecular formula (CH₃)₃CCO₂H.[1] Its unique structure, featuring a sterically hindered tertiary butyl group attached to the carboxyl functionality, imparts unusual stability to its esters against hydrolysis.[2][3] This property makes this compound and its derivatives highly useful in various industrial applications, including the production of polymers, pharmaceuticals like ampicillin (B1664943) and amoxycillin, agrochemicals, and as a protective group in organic synthesis.[1][4][5] The primary and most economically significant industrial method for its production is the hydrocarboxylation of isobutene, a process known as the Koch reaction or Koch-Haaf reaction.[1][2][6] Globally, several million kilograms of this compound are produced annually via this route.[1][2]
Core Synthesis Route: The Koch-Haaf Reaction
The Koch-Haaf reaction is a well-established industrial process for synthesizing tertiary carboxylic acids from alkenes or alcohols using carbon monoxide in the presence of a strong acid catalyst.[7][8] When isobutene is used as the substrate, the reaction yields this compound with high selectivity.[3][7]
The overall chemical equation for the synthesis of this compound from isobutene is:
(CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCO₂H[1][9]
Reaction Mechanism
The mechanism of the Koch-Haaf reaction proceeds through a carbocation intermediate, which is fundamental to the formation of the tertiary carboxylic acid structure.[7][8]
-
Carbocation Formation: The reaction is initiated by the protonation of isobutene by a strong acid catalyst. This electrophilic attack on the double bond selectively forms the more stable tertiary butyl carbocation ((CH₃)₃C⁺).[7][10]
-
Carbon Monoxide Addition: The highly electrophilic tert-butyl carbocation is then attacked by carbon monoxide, which acts as a nucleophile. This step results in the formation of a stable acylium ion ((CH₃)₃CCO⁺).[7][10]
-
Hydrolysis: The final step involves the hydrolysis of the acylium ion with water. The water molecule attacks the electrophilic carbon of the acylium ion, and subsequent deprotonation yields the final product, this compound.[7][8]
Experimental Protocols and Quantitative Data
The industrial synthesis of this compound from isobutene is typically performed under high pressure and varying temperatures, depending on the catalytic system employed.[7][10] Strong acids are required, with common catalysts including hydrogen fluoride (B91410) (HF), sulfuric acid (H₂SO₄), or a combination of phosphoric acid (H₃PO₄) and boron trifluoride (BF₃).[7][10] Lewis acids such as boron trifluoride can also be used catalytically.[4]
Summary of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound from isobutene.
| Catalyst System | Temperature (°C) | Pressure | Yield/Product Content | Purity (%) | Reference |
| Strong Mineral Acids (General) | 50 | 50 kPa (approx. 50 atm) | High (Industrial Scale) | N/A | [7] |
| H₂SO₄ | Room Temperature | 5 MPa (approx. 49 atm) | 74% | 97% | [11] |
| H₃PO₄ / BF₃ | 20 - 80 | 20 - 100 bar (approx. 20 - 98 atm) | High (Industrial Process) | N/A | [10] |
| BF₃ (Lewis Acid) | 95 | ~1200 psi (approx. 82 atm) CO, 10 psi BF₃ | ~10% (Major byproducts are dimers/trimers) | N/A | [4] |
| BF₃ (Lewis Acid) | 125 | ~1200 psi (approx. 82 atm) CO, 10 psi BF₃ | 80% (mole) | N/A | [4] |
| BF₃ (Lewis Acid) | 127 | ~1200 psi (approx. 82 atm) CO, 65 psi BF₃ | 88.4% (mole) | N/A | [4] |
| Zeolite (Pentad Type) | 250 - 300 | 300 bar (approx. 296 atm) | 80-100% Selectivity | N/A | [10] |
Note: Yields and product content are reported as found in the source material and may represent different calculation methods.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example based on procedures utilizing a Lewis acid catalyst system, as described in patent literature.[4]
Materials:
-
Isobutene (reactant)
-
Carbon Monoxide (reactant)
-
Water (reactant)
-
Boron Trifluoride (catalyst)
-
Isobutane (B21531) (solvent)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid inlet, and temperature/pressure controls.
Procedure:
-
Reactor Preparation: Evacuate the autoclave reactor to remove air and moisture.
-
Catalyst Introduction: Pressurize the reactor with gaseous boron trifluoride (BF₃) to the desired partial pressure (e.g., 10-65 psi).
-
Solvent Addition: Introduce the isobutane solvent into the autoclave.
-
Pressurization with CO: Begin stirring and pressurize the reactor with carbon monoxide to approximately 1200 psi.
-
Heating: Heat the reactor to the target reaction temperature (e.g., 125-127 °C).
-
Reactant Co-addition: Co-add the isobutene reactant (dissolved in isobutane) and water to the reactor at a controlled rate.
-
Reaction: Maintain the temperature and pressure for the duration of the reaction, allowing for the hydrocarboxylation to proceed.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide pressure.
-
Product Recovery: Recover the liquid product mixture from the autoclave.
-
Purification: The crude product, containing this compound, solvent, and potential byproducts, is then subjected to purification steps such as distillation to isolate the high-purity this compound.
Alternative Starting Materials
While isobutene is the most direct and common precursor, other molecules that can readily form the tert-butyl carbocation under strong acid conditions can also be used. These include:
-
tert-Butyl Alcohol: Protonation of the alcohol group followed by the loss of a water molecule generates the tert-butyl carbocation.[1][9]
-
Isobutyl Alcohol: This primary alcohol can undergo acid-catalyzed rearrangement to form the more stable tertiary carbocation before reacting with carbon monoxide.[1][9]
The use of these alternative feedstocks demonstrates the versatility of the Koch-Haaf reaction, centered on the critical carbocation intermediate.[10]
Conclusion
The synthesis of this compound from isobutene via the Koch-Haaf reaction is a cornerstone of industrial organic chemistry, providing a highly efficient route to a valuable chemical intermediate. The reaction's elegance lies in its straightforward mechanism involving the formation and subsequent carboxylation of the stable tert-butyl carbocation. By carefully controlling reaction parameters such as catalyst choice, temperature, and pressure, high yields and purities of this compound can be achieved, catering to the significant global demand from the pharmaceutical, polymer, and specialty chemical sectors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. en-academic.com [en-academic.com]
- 3. grokipedia.com [grokipedia.com]
- 4. US5227521A - Preparation of trialkylacetic acids, particularly of this compound, using lewis acid catalysts - Google Patents [patents.google.com]
- 5. alchetron.com [alchetron.com]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Koch reaction - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
- 9. assignmentpoint.com [assignmentpoint.com]
- 10. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]
- 11. guidechem.com [guidechem.com]
Pivalic Acid (CAS No. 75-98-9): A Technical Guide for Researchers and Drug Development Professionals
Abstract: Pivalic acid, also known as 2,2-dimethylpropanoic acid, is a branched-chain carboxylic acid with the CAS number 75-98-9. Its unique molecular structure, featuring a sterically bulky tert-butyl group adjacent to the carboxyl functional group, imparts significant chemical stability and unique reactivity. These properties have established this compound and its derivatives as indispensable tools in organic synthesis, polymer science, and pharmacology. In drug development, the pivaloyl moiety is frequently employed to create prodrugs with enhanced bioavailability. However, its metabolic fate, particularly the conjugation with and subsequent depletion of endogenous carnitine, presents a critical toxicological consideration that requires careful management. This guide provides an in-depth overview of this compound's physicochemical properties, synthesis methodologies, key applications, and its metabolic impact, offering detailed experimental protocols and pathway visualizations for the scientific community.
Physicochemical and Toxicological Properties
This compound is a colorless crystalline solid at room temperature with a pungent odor.[1][2] The steric hindrance provided by the tert-butyl group makes its esters unusually resistant to hydrolysis compared to esters of less branched carboxylic acids.[3] This stability is a key factor in its utility as a protecting group and in the formulation of durable polymers.
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 75-98-9 | [4] |
| IUPAC Name | 2,2-dimethylpropanoic acid | [2] |
| Synonyms | Trimethylacetic acid, Neopentanoic acid | [2] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol | [2] |
| SMILES | CC(C)(C)C(=O)O | [2] |
| InChI | InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | [4] |
| Physical Properties | ||
| Appearance | Colorless crystalline solid or liquid | [1][2] |
| Melting Point | 32-35 °C | [5] |
| Boiling Point | 163-164 °C | [5] |
| Density | 0.889 g/mL at 25 °C | [5] |
| Vapor Pressure | 9.75 mmHg at 60 °C | [5] |
| Flash Point | 64 °C (closed cup) | [1] |
| Chemical Properties | ||
| Acidity (pKa) | 5.03 | [4] |
| Solubility in Water | 2.5 g/100 mL at 20 °C (sparingly soluble) | [2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [2] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Reference(s) |
| LD₅₀ (Oral) | 900 - 2000 mg/kg | Rat | [3][6] |
| LD₅₀ (Dermal) | 1900 mg/kg | Rat | [3] |
| NOAEL (Repeated Oral Dose) | 30 mg/kg | Rat | [7] |
Synthesis and Manufacturing
This compound is produced on a large, industrial scale, with several synthesis routes available.
Industrial Production: The Koch Reaction
The primary commercial method for synthesizing this compound is the Koch reaction (also known as the Koch-Haaf reaction), which involves the hydrocarboxylation of isobutene.[4][8] The reaction is catalyzed by a strong acid, such as hydrogen fluoride (B91410) (HF) or a combination of phosphoric acid and boron trifluoride (H₃PO₄/BF₃), and is conducted under high pressure and elevated temperature.[8][9] Tert-butyl alcohol or isobutyl alcohol can also serve as starting materials.[4]
The general mechanism involves the protonation of the alkene to form a stable tertiary carbocation, followed by the addition of carbon monoxide to form an acylium ion. This intermediate is then hydrolyzed to yield the final carboxylic acid.[8][9]
References
- 1. ICSC 0486 - this compound [inchem.org]
- 2. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 75-98-9 [smolecule.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
- 9. The Koch Carboxylic Acid Synthesis - Chempedia - LookChem [lookchem.com]
An In-Depth Technical Guide to the Physical Characteristics of 2,2-Dimethylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpropanoic acid, also widely known as pivalic acid or trimethylacetic acid, is a short-chain saturated fatty acid with the chemical formula C₅H₁₀O₂.[1] Its unique structure, featuring a sterically hindered tert-butyl group attached to a carboxyl functional group, imparts distinct physical and chemical properties that are leveraged in various applications, including pharmaceuticals, agrochemicals, and organic synthesis.[2][3] In the pharmaceutical industry, the pivaloyl moiety is often incorporated into prodrugs to enhance their oral bioavailability.[4] This guide provides a comprehensive overview of the core physical characteristics of 2,2-dimethylpropanoic acid, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.
Core Physical and Chemical Properties
2,2-Dimethylpropanoic acid is a colorless crystalline solid at room temperature with a characteristic pungent odor.[5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol (B145695) and diethyl ether.[1][6]
Table 1: General and Physical Properties of 2,2-Dimethylpropanoic Acid
| Property | Value | Reference(s) |
| Synonyms | This compound, Trimethylacetic acid, Neopentanoic acid | [7] |
| Molecular Formula | C₅H₁₀O₂ | [8] |
| Molecular Weight | 102.13 g/mol | [9] |
| Appearance | Colorless crystalline solid | [5] |
| Melting Point | 33-36 °C | |
| Boiling Point | 163-164 °C | |
| Density | 0.905 g/cm³ (at 20 °C) | [7] |
| Vapor Pressure | 1.82 mmHg (at 25 °C) | [6] |
| Flash Point | 64 °C (closed cup) | [10] |
| Refractive Index (nD) | 1.393 (at 36.5 °C) | [8] |
Table 2: Solubility and Acidity of 2,2-Dimethylpropanoic Acid
| Property | Value | Reference(s) |
| Water Solubility | 25 g/L (at 20 °C) | [11] |
| pKa | 5.03 (at 25 °C) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.48 | [7] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 2,2-dimethylpropanoic acid.
Determination of Melting Point by Capillary Method
This protocol describes the determination of the melting point range of 2,2-dimethylpropanoic acid using a capillary tube apparatus.
Materials:
-
2,2-dimethylpropanoic acid (solid)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 2,2-dimethylpropanoic acid sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[11]
-
Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[12]
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a moderate level initially.
-
Observe the sample through the magnifying lens.
-
As the temperature approaches the expected melting point (around 30 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For pure 2,2-dimethylpropanoic acid, this range should be narrow.
Determination of Boiling Point by Thiele Tube Method
This protocol outlines the micro-boiling point determination of 2,2-dimethylpropanoic acid using a Thiele tube.[13]
Materials:
-
2,2-dimethylpropanoic acid (liquid, melted if necessary)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube filled with mineral oil
-
Rubber band or a small slice of rubber tubing
-
Bunsen burner or microburner
Procedure:
-
If the 2,2-dimethylpropanoic acid is solid, gently warm it in a water bath until it melts.
-
Add a few drops of the liquid 2,2-dimethylpropanoic acid into the small test tube to a depth of about 1-2 cm.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[14]
-
Secure the thermometer assembly in the Thiele tube so that the rubber band is above the oil level to prevent it from softening and breaking in the hot oil.[15]
-
Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[13] Convection currents will circulate the oil, providing a uniform temperature.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of 2,2-dimethylpropanoic acid.[13]
Determination of Aqueous Solubility by Shake-Flask Method
This protocol describes a modified shake-flask method to determine the aqueous solubility of 2,2-dimethylpropanoic acid.[16]
Materials:
-
2,2-dimethylpropanoic acid
-
Distilled or deionized water
-
Screw-capped vials or flasks
-
Shaking incubator or water bath with shaker
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid 2,2-dimethylpropanoic acid to a series of vials.
-
Add a known volume of water to each vial.
-
Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
To accelerate dissolution, the vials can be initially heated and then allowed to cool to the target temperature while shaking. Seeding with a small crystal of the solid can help achieve equilibrium.[16]
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid transferring solid particles, centrifugation of the samples may be necessary.
-
Dilute the aliquot with a suitable solvent (e.g., water or a mobile phase component).
-
Analyze the concentration of 2,2-dimethylpropanoic acid in the diluted aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is calculated from the measured concentration and the dilution factor.
Determination of pKa by Potentiometric Titration
This protocol details the determination of the acid dissociation constant (pKa) of 2,2-dimethylpropanoic acid using potentiometric titration.[1]
Materials:
-
2,2-dimethylpropanoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1]
-
Accurately weigh a known amount of 2,2-dimethylpropanoic acid and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.1 M).
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and does not contact the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has leveled off well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[13]
Spectroscopic Characterization Protocols
¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of 2,2-dimethylpropanoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (Illustrative Parameters):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
Expected Spectrum: The ¹H NMR spectrum of 2,2-dimethylpropanoic acid is simple, showing a singlet for the nine equivalent protons of the three methyl groups and a broad singlet for the acidic proton of the carboxyl group. The chemical shift of the acidic proton is concentration and solvent dependent.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Place a small amount of solid 2,2-dimethylpropanoic acid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected Spectrum: The IR spectrum will show a broad O-H stretching band characteristic of a carboxylic acid, a C=O stretching band, and C-H stretching and bending vibrations.
Electron Ionization-Mass Spectrometry (EI-MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Given its volatility, GC-MS is a suitable method.
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17]
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
Expected Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,2-dimethylpropanoic acid, as well as various fragment ion peaks resulting from the cleavage of the molecule. The fragmentation pattern can provide structural information.[18]
Signaling Pathways and Experimental Workflows
Metabolic Pathway: this compound and Carnitine Deficiency
The use of pivalate-containing prodrugs can lead to a clinically significant interaction with the metabolic pathway of carnitine. This compound, released from the prodrug, is conjugated with carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process can deplete the body's carnitine stores, leading to secondary carnitine deficiency.[4][19] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
This compound-induced carnitine deficiency pathway.
Experimental Workflow: Use of Pivaloyl Group as a Protecting Group for Alcohols
The pivaloyl group is a sterically hindered and robust protecting group for alcohols, valued for its stability across a wide range of reaction conditions. Pivaloyl chloride or pivalic anhydride (B1165640) can be used for this purpose.[20]
Workflow for alcohol protection using a pivaloyl group.
Logical Relationship: Role in Palladium-Catalyzed C-H Activation
This compound is often used as a co-catalyst in palladium-catalyzed C-H activation reactions. It is believed to act as a proton shuttle, facilitating the C-H bond cleavage step.[2][21]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2-dimethylpropanoic acid [stenutz.eu]
- 8. Propanoic acid, 2,2-dimethyl- [webbook.nist.gov]
- 9. Propanoic acid, 2,2-dimethyl- (CAS 75-98-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. davjalandhar.com [davjalandhar.com]
- 16. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 18. massbank.eu [massbank.eu]
- 19. Primary carnitine deficiency and this compound exposure causing encephalopathy and fatal cardiac events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Trimethylacetic Acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trimethylacetic acid, also known as pivalic acid, in various organic solvents. This document consolidates quantitative solubility data, details established experimental protocols for solubility determination, and presents visual workflows to aid in understanding the underlying principles and methodologies.
Introduction to Trimethylacetic Acid
Trimethylacetic acid (IUPAC name: 2,2-dimethylpropanoic acid) is a branched-chain carboxylic acid with the chemical formula (CH₃)₃CCOOH.[1] At room temperature, it exists as a colorless crystalline solid.[2] Its unique structure, featuring a bulky, nonpolar tert-butyl group attached to a polar carboxyl group, gives it distinct physical and chemical properties, including its solubility profile.[1][2] Understanding the solubility of trimethylacetic acid is crucial in various applications, including organic synthesis, where it is used as a protecting group, and in the pharmaceutical industry for the development of prodrugs.[1][2]
Quantitative Solubility Data
The solubility of trimethylacetic acid varies significantly depending on the nature of the organic solvent. Generally, it is highly soluble in many common organic solvents, a characteristic attributed to its amphiphilic nature.[1] The nonpolar tert-butyl group facilitates dissolution in nonpolar solvents, while the polar carboxylic acid group allows for interaction with polar solvents.
Below is a summary of available quantitative and qualitative solubility data for trimethylacetic acid in selected organic solvents.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Methanol | Alcohol (Polar, Protic) | 257.11 g/L | 25 |
| Ethanol | Alcohol (Polar, Protic) | 220.8 g/L | 25 |
| Isopropanol | Alcohol (Polar, Protic) | 159.36 g/L | 25 |
| Diethyl Ether | Ether (Polar, Aprotic) | Very Soluble[3][4][5] | Not Specified |
| Chloroform | Halogenated Hydrocarbon | Highly Soluble[1] | Not Specified |
| Reference: | |||
| Water | Inorganic (Polar, Protic) | 25 g/L[4][6][7][8] | 20 |
Note: "Very Soluble" and "Highly Soluble" are qualitative descriptors found in the literature. Precise quantitative data for these solvents were not available in the cited sources.
Experimental Protocols for Solubility Determination
The determination of thermodynamic (or equilibrium) solubility is a critical step in characterizing a compound. The "gold standard" for this measurement is the Saturation Shake-Flask Method.[1][9]
This method measures the equilibrium solubility of a compound in a given solvent when an excess of the solid is present.[1]
Principle: An excess amount of the solid solute (trimethylacetic acid) is added to the solvent of interest. The mixture is agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the solute in the resulting saturated solution is then determined.[1][10]
Detailed Methodology:
-
Sample Preparation:
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Place the container in a mechanical agitator or orbital shaker capable of maintaining a constant temperature (e.g., 25 °C).[9]
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 48 hours, but the exact time should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[1][11]
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high solubility readings.[10]
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the solid).
-
To ensure complete removal of solid particles, the supernatant should be filtered (e.g., using a syringe filter) or centrifuged.[11][12]
-
-
Analysis of Supernatant:
-
The concentration of trimethylacetic acid in the clarified supernatant is then determined using a validated analytical method.
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method.
-
An aliquot of the supernatant is appropriately diluted with a suitable solvent (often the mobile phase).[12]
-
The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and detector (e.g., a UV detector).[5][13]
-
The concentration is calculated by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known trimethylacetic acid concentrations.[12][14]
-
-
Gravimetric Analysis: This method is simpler but can be less precise.
-
A known volume of the filtered supernatant is transferred to a pre-weighed evaporating dish.[15]
-
The solvent is evaporated, typically in an oven at a temperature below the boiling point of the solute, until a constant weight is achieved.[15][16]
-
The mass of the remaining solid solute is determined by weighing. The solubility is then calculated based on the mass of the solute and the initial volume of the solution.[16]
-
-
-
Potentiometric Titration: This method is particularly useful for ionizable compounds like carboxylic acids. It involves titrating a solution of the compound and using the change in pH to determine its solubility and pKa.[3][17] A double-dosing technique can be employed to maintain a constant compound concentration during the titration, allowing for a precise determination of the intrinsic solubility.[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the structure of trimethylacetic acid and its solubility characteristics.
Caption: Experimental workflow for the Saturation Shake-Flask solubility determination method.
Caption: Relationship between molecular structure and solubility of trimethylacetic acid.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. pharmajournal.net [pharmajournal.net]
- 17. pubs.acs.org [pubs.acs.org]
Pivalic Acid: A Technical Guide to its Acidity and pKa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the acidity and acid dissociation constant (pKa) of pivalic acid (2,2-dimethylpropanoic acid). It covers the fundamental principles governing its acidic properties, experimental methodologies for pKa determination, and a comparative analysis of its acidity.
Introduction to this compound
This compound, also known as trimethylacetic acid or neopentanoic acid, is a carboxylic acid with the chemical formula (CH₃)₃CCO₂H.[1] It is a colorless, crystalline solid at room temperature characterized by a bulky tertiary butyl group attached to the carboxyl functional group.[1][2] This unique steric feature significantly influences its chemical reactivity and physical properties, making it a valuable compound in various industrial applications, including the synthesis of polymers, agrochemicals, and pharmaceuticals.[1][2] The pivaloyl group is often used as a protecting group for alcohols in organic synthesis due to the steric hindrance which provides stability against hydrolysis.[1] Understanding the acidity and pKa of this compound is crucial for its application in reaction catalysis, drug formulation, and as a chemical shift standard in NMR spectroscopy.[1]
Acidity and pKa of this compound
The acidity of a carboxylic acid in an aqueous solution is its ability to donate a proton (H⁺) to water, establishing an equilibrium between the undissociated acid and its conjugate base, the carboxylate anion. This equilibrium is quantified by the acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa.[3]
pKa = -log(Ka)
A lower pKa value indicates a stronger acid.[3] Carboxylic acids are generally considered weak acids, partially dissociating in water.[3]
Quantitative pKa Data
The pKa of this compound has been determined and reported through various sources. The values are consistently around 5.0, indicating it is a weak acid, slightly weaker than acetic acid (pKa ≈ 4.76).
| Parameter | Value | Temperature (°C) | Reference |
| pKa | 5.01 | 25 | [4] |
| pKa | 5.03 | 25 | [1][2] |
| pKa (Predicted) | 4.93 | N/A | [5] |
Structural Factors Influencing Acidity
The acidity of this compound is primarily governed by the electronic and steric effects of its tert-butyl group.
-
Inductive Effect : Alkyl groups, such as the tert-butyl group, are electron-donating. They push electron density towards the carboxyl group. This destabilizes the resulting carboxylate anion (pivaloate) by intensifying its negative charge, making it more likely to re-protonate. This electron-donating inductive effect makes this compound less acidic (higher pKa) compared to formic acid (pKa ≈ 3.77) and slightly less acidic than acetic acid (pKa ≈ 4.76).[6]
-
Steric Hindrance : The bulky tert-butyl group can sterically hinder the solvation of the carboxylate anion. Effective solvation by water molecules helps to stabilize the negative charge on the anion. Impeded solvation can lead to lower stability of the conjugate base, thereby decreasing the acidity of the parent acid.
The dissociation equilibrium of this compound in water is illustrated below.
The logical relationship between the structure of this compound and its acidity is outlined in the following diagram.
Experimental Protocols for pKa Determination
The determination of pKa is a critical experimental procedure. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and powerful methods.
Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[7] It involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the analyte (this compound) while monitoring the solution's pH with a calibrated electrode.
Methodology:
-
Preparation : A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. The pH meter is calibrated using standard buffer solutions.
-
Titration : A known volume of the this compound solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The titrant (NaOH) is added in small, precise increments.
-
Data Collection : After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH has passed the equivalence point and stabilized in the basic region.
-
Data Analysis : The collected data (volume of titrant vs. pH) is plotted to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[7]
NMR Spectroscopy
NMR spectroscopy can determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H) as a function of pH.[8][9] This method is particularly useful for substances with low water solubility or for measurements in non-aqueous or mixed-organic solvents.[8][9]
Methodology (Chemical Shift Imaging Titration):
-
Sample Preparation : A series of samples is prepared containing the analyte (this compound) and a reference compound in a buffered solution across a range of pH values. Alternatively, a single NMR tube can be used to create a pH gradient.[8]
-
NMR Data Acquisition : ¹H NMR spectra are acquired for each sample or at different positions along the pH gradient within a single sample using Chemical Shift Imaging (CSI).[8] The chemical shift of the proton(s) on the carbon alpha to the carboxyl group is monitored.
-
Data Analysis : The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the protonated (δ_HA) and deprotonated (δ_A⁻) forms. The data is fitted to the following equation, derived from the Henderson-Hasselbalch equation, to determine the pKa:
δ_obs = (δ_HA + δ_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
A plot of δ_obs versus pH gives a sigmoidal curve, and non-linear regression analysis is used to extract the pKa value.
Conclusion
This compound is a weak carboxylic acid with a pKa value consistently reported around 5.03 at 25°C.[1][2] Its acidity is lower than that of simpler carboxylic acids like formic and acetic acid, a fact attributed to the positive inductive effect of the electron-donating tert-butyl group, which destabilizes the conjugate pivaloate anion. The steric bulk of this group may also play a role by hindering the solvation of the anion. The pKa of this compound can be accurately determined using standard laboratory techniques such as potentiometric titration and advanced methods like NMR spectroscopy. A thorough understanding of its acidity is fundamental for its effective use in organic synthesis, materials science, and pharmaceutical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [drugfuture.com]
- 5. Showing Compound this compound (FDB111687) - FooDB [foodb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Industrial Production of Neopentanoic Acid: A Technical Guide
Abstract
Neopentanoic acid, also known as pivalic acid, is a valuable carboxylic acid with a unique branched structure that imparts desirable properties to its derivatives, which are widely used in pharmaceuticals, agrochemicals, and polymers. This technical guide provides an in-depth overview of the primary industrial methods for the production of neopentanoic acid, with a focus on the Koch-Haas reaction and the Grignard reagent synthesis route. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for process comparison, and visualizations of reaction pathways and experimental workflows.
Introduction
Neopentanoic acid ((CH₃)₃CCOOH) is a short-chain fatty acid characterized by a tertiary butyl group attached to the carboxyl functional group. This steric hindrance provides excellent thermal and hydrolytic stability to its derivatives. The primary applications of neopentanoic acid include its use as a precursor for the synthesis of pivaloyl chloride and 3-chloropivaloyl chloride, which are essential intermediates in the production of various pharmaceuticals and agrochemicals.[1][2] The global market for neopentanoic acid is significant, driven by the continuous demand from these key industries.[2]
This guide will explore the core industrial synthesis methods, detailing the underlying chemistry, process parameters, and purification strategies.
Core Industrial Production Methods
The industrial synthesis of neopentanoic acid is dominated by two primary methods: the Koch-Haas reaction and, to a lesser extent for this specific acid, the Grignard reagent route.
The Koch-Haas Reaction
The Koch-Haas reaction, a type of hydrocarboxylation, is the most common industrial method for producing neopentanoic acid.[3][4] This process involves the reaction of an alkene (isobutylene) or an alcohol (tert-butanol) with carbon monoxide in the presence of a strong acid catalyst.[3][4]
The reaction proceeds through the formation of a stable tertiary carbocation (the tert-butyl cation) from either the protonation of isobutylene (B52900) or the dehydration of tert-butanol. This carbocation is then attacked by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield neopentanoic acid.[3]
The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. Strong acids are essential for the formation of the carbocation intermediate.
| Catalyst System | Raw Material(s) | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) | Reference(s) |
| Conc. H₂SO₄ | tert-Butanol, Formic Acid | 0 - 5 | Atmospheric | 62.8 | 97 | [1] |
| BF₃ / H₂O | Isobutylene, CO | 20 - 80 | 20 - 100 | High Selectivity & Activity | High | [5] |
| HF | Isobutylene, CO | Not specified | Not specified | High | High | [3][4] |
Table 1: Comparison of Catalyst Systems for the Koch-Haas Synthesis of Neopentanoic Acid.
The following protocol describes a conceptual continuous process for the industrial production of neopentanoic acid via the Koch-Haas reaction.
-
Feed Preparation: Isobutylene and carbon monoxide are compressed and fed into the reactor system. A separate stream of the acid catalyst (e.g., BF₃ in water) is also prepared.
-
Reaction: The gaseous reactants are bubbled through the liquid catalyst in a high-pressure stirred-tank reactor. The reaction is highly exothermic and requires efficient cooling to maintain the desired temperature (e.g., 20-80°C). The pressure is maintained at 20-100 atm.
-
Phase Separation: The reactor effluent, a mixture of neopentanoic acid, unreacted starting materials, and the catalyst, is sent to a separator. The crude neopentanoic acid phase is separated from the catalyst phase.
-
Catalyst Recycling: The catalyst phase is recycled back to the reactor.
-
Purification: The crude neopentanoic acid is subjected to a multi-stage purification process, typically involving washing, extraction, and fractional distillation to achieve high purity.
Grignard Reagent Synthesis
The Grignard synthesis provides an alternative route to neopentanoic acid. This method involves the reaction of a Grignard reagent, tert-butylmagnesium chloride, with carbon dioxide, followed by acidic workup.[5][6] While a versatile method for carboxylic acid synthesis, it is generally considered less suitable for large-scale industrial production of neopentanoic acid due to longer reaction times and potential side reactions like elimination.[1][5]
The synthesis begins with the formation of the Grignard reagent from tert-butyl chloride and magnesium metal in an anhydrous ether solvent. The highly nucleophilic Grignard reagent then attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield neopentanoic acid.[6]
| Reactants | Solvent | Reaction Time | Yield (%) | Reference(s) |
| tert-Butyl Chloride, Mg, CO₂ | Diethyl ether | Long | 61 - 63 | [5] |
| tert-Butyl Chloride, Mg | Diethyl ether | Not specified | 62 (Grignard reagent) | [7] |
Table 2: Quantitative Data for the Grignard Synthesis of Neopentanoic Acid.
The following is a representative laboratory-scale protocol for the synthesis of neopentanoic acid via the Grignard route.
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried.
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
Workup: The reaction mixture is quenched with a dilute acid (e.g., HCl or H₂SO₄). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The solvent is removed by distillation, and the crude neopentanoic acid is purified by vacuum distillation.
Industrial Purification of Neopentanoic Acid
The purification of neopentanoic acid is a critical step to meet the high-purity requirements of its end-use applications. The process typically involves multiple stages to remove unreacted starting materials, byproducts, and catalyst residues.
A common industrial purification strategy involves the following steps:
-
Neutralization and Extraction: The crude acid is treated with an aqueous alkali solution to form the water-soluble sodium salt. This aqueous layer is then separated from organic impurities.
-
Acidification: The aqueous salt solution is acidified with a strong mineral acid to regenerate the neopentanoic acid, which precipitates or forms a separate organic layer.
-
Washing: The crude neopentanoic acid is washed with water to remove any remaining salts and mineral acid.
-
Drying: The washed acid is dried using a suitable method, such as azeotropic distillation.
-
Fractional Distillation: The dried acid is subjected to fractional distillation under reduced pressure to achieve the final desired purity.
A patented method for purifying neo-acids involves treating the crude mixture with concentrated sulfuric acid to sulfonate olefinic impurities, followed by extraction with a paraffinic hydrocarbon to separate the neopentanoic acid from the sulfonated impurities.[8]
Conclusion
The industrial production of neopentanoic acid is a well-established process, with the Koch-Haas reaction being the method of choice due to its efficiency and selectivity. While the Grignard reagent route offers a viable alternative, its application on an industrial scale for this particular carboxylic acid is limited. The stringent purity requirements for pharmaceutical and agrochemical applications necessitate a robust and multi-step purification process. Future developments in this field may focus on the development of more environmentally benign and recyclable catalyst systems for the Koch-Haas reaction and the exploration of bio-based routes for a more sustainable production of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Neopentanoic Acid Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 3. Koch reaction - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. guidechem.com [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. US3489779A - Purification of neo-carboxylic acids by treating with sulfuric acid and a phase-separating agent - Google Patents [patents.google.com]
Pivalic Acid: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is a saturated fatty acid of significant interest in organic synthesis and industrial applications. Its unique sterically hindered tert-butyl group imparts notable stability to its derivatives, making it a valuable building block in pharmaceuticals, agrochemicals, and polymers. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key scientific milestones and the evolution of its synthetic methodologies. This document includes a comprehensive summary of its physicochemical properties, detailed experimental protocols for its principal syntheses, and visualizations of historical timelines and reaction pathways to serve as a valuable resource for researchers and professionals in the chemical sciences.
Introduction
This compound, also referred to as trimethylacetic acid or neopentanoic acid, is a colorless, crystalline solid at room temperature with the chemical formula (CH₃)₃CCOOH. The presence of a quaternary α-carbon atom is a defining structural feature that confers considerable steric hindrance around the carboxyl group. This steric bulk is responsible for the remarkable stability of its esters and other derivatives to hydrolysis and other nucleophilic attacks, a property that has been extensively exploited in organic synthesis, particularly as a protecting group and in the development of prodrugs. This guide traces the historical journey from its first synthesis to the development of modern industrial production methods.
History and Discovery
The history of this compound is intrinsically linked to the development of structural theory in organic chemistry and the discovery of several key named reactions. The timeline below highlights the pivotal moments in the journey of understanding and synthesizing this unique molecule.
The first synthesis of this compound is credited to the Russian chemist Aleksandr Butlerov in 1873.[1][2][3][4] His work was instrumental in solidifying the theory of chemical structure. Butlerov's synthesis of trimethylacetic acid was a crucial step in confirming the structure of pinacolone, the product of the pinacol rearrangement, a reaction first described by Wilhelm Rudolph Fittig in 1860.[1] The laboratory synthesis of this compound from pinacolone was made possible by the haloform reaction, which was extensively studied by Adolf Lieben in 1870.[5][6][7][8] A significant advancement for laboratory-scale synthesis came with the discovery of organomagnesium halides by Victor Grignard in 1901, which provided a versatile method for the formation of carbon-carbon bonds and the synthesis of carboxylic acids. The modern industrial production of this compound is dominated by the Koch-Haaf reaction, developed by Herbert Koch in 1955, which allows for the efficient synthesis from simple alkenes.[1][5][9][10][11]
Physicochemical and Spectroscopic Data
The unique physical and chemical properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molar Mass | 102.13 g/mol [7] |
| Appearance | Colorless crystalline solid[7] |
| Melting Point | 33-35 °C[12] |
| Boiling Point | 163-164 °C[12] |
| Density | 0.905 g/cm³ at 25 °C[12] |
| pKa | 5.03[12] |
| Solubility in Water | 25 g/L |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether[7] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Singlet at ~1.2 ppm (9H, (CH₃)₃C-), Broad singlet for carboxylic acid proton[13] |
| ¹³C NMR | ~27 ppm ((CH₃)₃C-), ~39 ppm ((CH₃)₃C -), ~185 ppm (-C OOH)[14] |
| IR (cm⁻¹) | ~2970 (C-H stretch), ~1700 (C=O stretch), ~2500-3300 (O-H stretch, broad)[15][16] |
| Mass Spectrometry (m/z) | 102 (M⁺), 87, 57 ((CH₃)₃C⁺, base peak), 41[6][17] |
Synthetic Methodologies and Experimental Protocols
Several methods have been developed for the synthesis of this compound, ranging from classical laboratory procedures to large-scale industrial processes.
Industrial Synthesis: The Koch-Haaf Reaction
The Koch-Haaf reaction is the primary industrial method for producing this compound. It involves the hydrocarboxylation of isobutene with carbon monoxide in the presence of a strong acid catalyst.[1][5][9][10][11]
Experimental Protocol (Industrial Scale):
-
Reactants: Isobutene, Carbon Monoxide, Water, Strong Acid Catalyst (e.g., HF or H₃PO₄/BF₃).
-
Reaction Conditions: The reaction is typically carried out at elevated pressures (50-100 atm) and temperatures (20-80 °C).[9]
-
Procedure: Isobutene and carbon monoxide are introduced into a high-pressure reactor containing the acid catalyst. The mixture is stirred vigorously to ensure efficient gas-liquid mixing.
-
Work-up: After the reaction is complete, the mixture is treated with water to hydrolyze the intermediate acylium ion to this compound. The product is then separated from the catalyst, which can often be recycled.
-
Purification: The crude this compound is purified by distillation.
Laboratory Synthesis via Grignard Reaction
A common laboratory-scale synthesis involves the carbonation of a Grignard reagent prepared from a tert-butyl halide.[5][18]
Experimental Protocol (Laboratory Scale):
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried to exclude moisture.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
The reaction mixture is stirred until the magnesium is consumed.
-
-
Carbonation:
-
The Grignard reagent solution is slowly poured over crushed dry ice (solid CO₂).
-
The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by the slow addition of aqueous acid (e.g., HCl or H₂SO₄).
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by distillation or recrystallization.
-
A typical yield for this method is in the range of 61-63%.[5]
-
Laboratory Synthesis via Haloform Reaction
This two-step synthesis involves the pinacol rearrangement of pinacol to pinacolone, followed by the haloform reaction of pinacolone to yield this compound.
Experimental Protocol (Laboratory Scale):
-
Step 1: Pinacol Rearrangement to Pinacolone
-
Pinacol is treated with a strong acid, such as sulfuric acid, and heated.
-
The reaction mixture is then distilled to isolate the pinacolone product.
-
-
Step 2: Haloform Reaction of Pinacolone
-
A solution of sodium hydroxide (B78521) in water is cooled in an ice bath.[19]
-
Bromine is added slowly to form a solution of sodium hypobromite (B1234621).[19]
-
Pinacolone is then added to the cold sodium hypobromite solution.[19]
-
The mixture is stirred, and the reaction progress is monitored.
-
-
Work-up and Purification:
-
The reaction mixture is steam distilled to remove the bromoform (B151600) byproduct.[19]
-
The remaining solution is acidified with a strong acid (e.g., sulfuric acid).[19]
-
This compound is then isolated by distillation or extraction.[19]
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.[8]
-
General Experimental Workflow
The following diagram illustrates a general workflow for the laboratory synthesis, work-up, and characterization of this compound.
Conclusion
From its pivotal role in the development of chemical structure theory to its current status as a versatile building block in modern organic synthesis and industrial chemistry, this compound has a rich history. The evolution of its synthetic methods, from early laboratory curiosities to highly optimized industrial processes, reflects the broader advancements in the field of chemistry. This guide has provided a comprehensive overview of the discovery, properties, and synthesis of this compound, intended to be a valuable resource for researchers and professionals who utilize this important chemical in their work. The detailed experimental protocols and visual aids are designed to facilitate a deeper understanding and practical application of the chemistry of this compound.
References
- 1. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. sciencenotes.org [sciencenotes.org]
- 3. britannica.com [britannica.com]
- 4. Alexander Butlerov by Pavel Yudin and Mark Rosenthal 1954 [marxists.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound (75-98-9) MS spectrum [chemicalbook.com]
- 7. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. hmdb.ca [hmdb.ca]
- 14. This compound (75-98-9) 13C NMR [m.chemicalbook.com]
- 15. This compound (75-98-9) IR Spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. massbank.eu [massbank.eu]
- 18. odp.library.tamu.edu [odp.library.tamu.edu]
- 19. prepchem.com [prepchem.com]
The Enigmatic Presence of Pivalic Acid and Its Derivatives in Nature: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, a seemingly simple branched-chain carboxylic acid, and its derivatives have long been considered primarily as synthetic compounds, widely utilized in various industrial applications. However, emerging evidence points to their subtle but significant presence within the natural world. This technical guide delves into the current understanding of the natural occurrence of this compound and its derivatives, collating available data, outlining experimental methodologies for their detection, and exploring their known biological roles. This information is critical for researchers in natural product chemistry, drug discovery, and metabolomics, as it opens new avenues for understanding biochemical pathways and identifying novel bioactive molecules.
Natural Occurrence of this compound
Contrary to some reports suggesting it is not found in nature, this compound has been identified in at least two natural sources: the tobacco plant (Nicotiana tabacum) and the bacterium Streptomyces avermitilis.[1][2] While its presence is confirmed, quantitative data on its concentration in these organisms remain scarce in publicly available literature.
In Nicotiana tabacum
This compound has been reported as a constituent of tobacco.[1] However, specific details regarding its concentration, the part of the plant in which it is most abundant (leaves, flowers, etc.), and its biosynthetic pathway in tobacco have not been extensively documented. Further research is needed to quantify its levels and elucidate its formation in this commercially significant plant.
In Streptomyces avermitilis
The bacterium Streptomyces avermitilis is another confirmed natural source of this compound.[1][2] More significantly, studies have shown that this bacterium can utilize this compound as a starter unit in the biosynthesis of other molecules, including fatty acids and the commercially important antiparasitic agent, avermectin.[3][4] This metabolic role suggests a more integrated function for this compound within the biochemistry of this microorganism.
The Broader Context: Natural Products with Tert-Butyl Groups
While the direct natural occurrence of this compound and its esters appears limited based on current knowledge, a broader perspective reveals a number of natural products containing the structurally related tert-butyl group.[5][6] The biosynthesis of these compounds implies the existence of enzymatic machinery capable of forming this sterically hindered moiety, which could potentially be linked to the biosynthesis of this compound itself. Exploring these related compounds can provide valuable insights into the potential for discovering novel pivaloyl-containing natural products.
Quantitative Data
A significant gap in the current body of research is the lack of quantitative data on the natural concentrations of this compound and its derivatives. The following table summarizes the currently known sources, but quantitative values are not available in the cited literature.
| Compound | Natural Source | Concentration | Reference(s) |
| This compound | Nicotiana tabacum | Not Reported | [1] |
| This compound | Streptomyces avermitilis | Not Reported | [1][2] |
Experimental Protocols
Detailed experimental protocols for the extraction and quantification of this compound from natural matrices are not extensively published. However, based on the analysis of other organic acids in similar matrices, a general workflow can be proposed.
General Workflow for Extraction and Analysis of this compound from Plant Material (e.g., Nicotiana tabacum)
This hypothetical workflow is based on standard methods for organic acid analysis in plant tissues.
Figure 1. A generalized experimental workflow for the extraction and analysis of this compound from plant materials.
Methodological Details:
-
Sample Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is extracted with a suitable solvent system, such as a mixture of methanol and water, to solubilize the organic acids. Techniques like ultrasonication or mechanical shaking can be employed to improve extraction efficiency.
-
Purification: The crude extract is typically centrifuged to remove solid debris. Further cleanup steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
-
Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the non-volatile this compound needs to be converted into a more volatile derivative. This is often achieved through esterification (e.g., methylation or silylation).
-
Instrumental Analysis: The prepared sample is then analyzed by a suitable analytical technique:
-
GC-MS: This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The derivatized this compound can be identified based on its retention time and mass spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the analysis of non-volatile compounds without the need for derivatization.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.
Signaling Pathways and Biological Activities
Currently, there is no direct evidence of specific signaling pathways in plants or animals that are modulated by naturally occurring this compound or its derivatives. The known biological interactions of this compound are primarily in the context of its use in pivaloyl-containing prodrugs, where it can interfere with carnitine metabolism.
Bacterial Metabolism of this compound
In certain bacteria, this compound is not just a passive metabolite but an active participant in biosynthesis.
Figure 2. Role of this compound as a starter unit in bacterial biosynthesis.
As illustrated in Figure 2, this compound can serve as a primer unit for the synthesis of branched-chain fatty acids in bacteria like Alicyclobacillus acidoterrestris, Rhodococcus erythropolis, and Streptomyces avermitilis.[5][6] In S. avermitilis, it is also incorporated into the structure of the antibiotic avermectin.[3]
Future Directions and Conclusion
The study of the natural occurrence of this compound and its derivatives is still in its infancy. This guide highlights the current state of knowledge and underscores the significant opportunities for future research. Key areas for further investigation include:
-
Quantitative Analysis: There is a pressing need for robust, validated analytical methods to accurately quantify this compound and its esters in Nicotiana tabacum, Streptomyces avermitilis, and other potential natural sources.
-
Biosynthetic Pathways: Elucidating the biosynthetic pathway of this compound in plants, particularly in Nicotiana tabacum, would be a major breakthrough.
-
Discovery of Novel Derivatives: A systematic search for novel, naturally occurring pivaloyl esters and other derivatives in a wider range of organisms (plants, fungi, marine organisms) could yield new bioactive compounds.
-
Biological Function: Investigating the physiological role of this compound in the organisms that produce it could reveal novel biological functions and signaling pathways.
References
- 1. Cytotoxic activity of some natural and synthetic sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Light on Mevalonic Acid Incorporation into the Phytosterols of Nicotiana tabacum L. Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of 29 organic acids in tobacco based on isopropyl esterification derivatization by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pivalic acid (also known as 2,2-dimethylpropanoic acid or trimethylacetic acid), a versatile carboxylic acid with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, and provides comprehensive experimental protocols for its laboratory synthesis.
Core Properties and Formula
This compound is a colorless, crystalline solid at room temperature with a characteristic odor.[1] Its molecular formula is C₅H₁₀O₂ and its structure features a sterically hindered tert-butyl group attached to a carboxyl functional group.[2] This unique structure imparts notable stability and specific reactivity, making it a valuable building block in chemical synthesis.
Molecular and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [3][4][5] |
| Molecular Weight | 102.13 g/mol | [3][4][6] |
| CAS Number | 75-98-9 | [3][6] |
| Appearance | Colorless crystalline solid | [2][7] |
| Density | 0.905 g/cm³ | [1] |
| Melting Point | 35 °C (95 °F; 308 K) | [1] |
| Boiling Point | 163.7 °C (326.7 °F; 436.8 K) | [1] |
| Acidity (pKa) | 5.03 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features.
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.25 ppm | Singlet | 9H | (CH ₃)₃C- |
| ~11-12 ppm | Singlet (broad) | 1H | -COOH |
¹³C NMR Spectroscopy
| Chemical Shift (δ) | Assignment |
| ~27 ppm | (C H₃)₃C- |
| ~39 ppm | (CH₃)₃C - |
| ~185 ppm | -C OOH |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2970 | Strong | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1480, 1375 | Medium | C-H bend (tert-butyl) |
| ~1220 | Strong | C-O stretch |
| ~940 | Medium, Broad | O-H bend |
Molecular Structure
The diagram below illustrates the molecular structure of this compound, highlighting the spatial arrangement of its atoms.
Caption: Molecular structure of this compound.
Experimental Protocols for Synthesis
This compound can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis via Carbonation of a Grignard Reagent
This method involves the formation of a tert-butylmagnesium chloride Grignard reagent, followed by its reaction with carbon dioxide (dry ice).
Workflow Diagram
Caption: Grignard synthesis workflow for this compound.
Methodology
-
Reagent Preparation: In a 3-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 61 g (2.5 moles) of magnesium turnings. Cover the magnesium with 200 mL of anhydrous ether. To initiate the reaction, add approximately 5 mL of pure tert-butyl chloride containing a crystal of iodine.
-
Grignard Formation: Prepare a solution of 227 g (2.5 moles) of pure tert-butyl chloride in 1100 mL of anhydrous ether. Add this solution dropwise to the stirring magnesium suspension over a period of six to eight hours. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
Carbonation: Once the Grignard reagent formation is complete, cool the flask in an ice-salt bath. Slowly pour the Grignard solution onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Hydrolysis and Extraction: After the addition is complete and the mixture has warmed to room temperature, hydrolyze the reaction mixture by cautiously adding 25% sulfuric acid. Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with four 100-mL portions of ether.
-
Purification: Combine the ether extracts and wash them with four 100-mL portions of 25% sodium hydroxide (B78521) solution to extract the this compound as its sodium salt. Acidify the combined basic extracts with sulfuric acid to precipitate the this compound. Collect the crude product, and purify it by distillation. The fraction collected at 162–165 °C is pure this compound. The typical yield is 61–70%.
Synthesis via Haloform Reaction of Pinacolone (B1678379)
This method utilizes the haloform reaction, where pinacolone is oxidized by sodium hypobromite (B1234621) to yield this compound and bromoform (B151600).
Workflow Diagram
Caption: Haloform synthesis workflow for this compound.
Methodology
-
Preparation of Sodium Hypobromite: In a 2.5-liter three-necked flask fitted with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve 165 g of sodium hydroxide in 1400 mL of water. Cool the solution to 0 °C. While stirring vigorously, add 77 mL (240 g) of bromine over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction with Pinacolone: Cool the freshly prepared sodium hypobromite solution back to 0 °C. Add 50 g of pinacolone, maintaining the temperature below 10 °C. Continue stirring at this temperature until the solution decolorizes (approximately 1 hour), and then stir for an additional 3 hours at room temperature.
-
Work-up: Steam distill the reaction mixture to remove the bromoform byproduct. After cooling the distillation flask to 50 °C, cautiously add 200 mL of concentrated sulfuric acid.
-
Isolation and Purification: Steam distill the acidified mixture again. This compound will co-distill with water. Separate the this compound layer from the aqueous distillate. Dry the product, for instance, by azeotropic distillation with benzene, and then purify by distillation under reduced pressure. Collect the fraction boiling at 75-80 °C/20 mmHg. The expected yield is approximately 33 g.[3]
Applications in Research and Development
The unique steric hindrance provided by the tert-butyl group makes this compound and its derivatives highly valuable in several areas:
-
Protecting Groups: The pivaloyl (Piv) group is a robust protecting group for alcohols, stable under a wide range of conditions but cleavable when necessary.[1]
-
Pharmaceutical Synthesis: this compound is a key intermediate in the production of certain pharmaceuticals, including antibiotics like pivampicillin.[2]
-
Polymer Chemistry: Esters of this compound exhibit high resistance to hydrolysis and are used in the manufacturing of stable polymers and lacquers.[1]
-
Catalysis: It serves as a co-catalyst in palladium-mediated C-H activation reactions, improving reaction efficiency and selectivity.[2]
-
NMR Spectroscopy: Due to its sharp singlet signal, it can be used as an internal standard for chemical shift referencing in aqueous NMR samples.[1]
References
Spectroscopic Fingerprint of Pivalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data of pivalic acid (also known as trimethylacetic acid or 2,2-dimethylpropanoic acid). This compound and its derivatives are of significant interest in pharmaceutical and chemical research due to their unique steric properties conferred by the bulky tert-butyl group. Understanding their vibrational characteristics is crucial for structural elucidation, reaction monitoring, and quality control. This document summarizes key vibrational frequencies and their assignments, details the experimental protocols for acquiring these spectra, and presents a logical workflow for spectroscopic analysis.
Vibrational Spectra of this compound: Data and Assignments
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching and bending of its chemical bonds. Both infrared (IR) and Raman spectroscopy probe these vibrations, but they are governed by different selection rules, often providing complementary information.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy of this compound is characterized by strong absorptions corresponding to the carboxylic acid functional group. The data presented here is a compilation from various sources, including the Sadtler Research Laboratories Prism Collection as cited in PubChem.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3000-2500 | Broad, Strong | O-H stretch | ν(O-H) |
| 2975-2870 | Strong | C-H stretch (asymmetric and symmetric) | ν(C-H) |
| ~1710 | Very Strong | C=O stretch (carbonyl) | ν(C=O) |
| ~1470 | Medium | C-H bend (asymmetric) | δ(C-H) |
| ~1420 | Medium | O-H in-plane bend | δ(O-H) |
| ~1220 | Strong | C-O stretch | ν(C-O) |
| ~940 | Broad, Medium | O-H out-of-plane bend | γ(O-H) |
| ~770 | Medium | C-C skeletal vibrations | ν(C-C) |
Note: The exact peak positions can vary depending on the sample phase (solid, liquid, gas) and the presence of hydrogen bonding.
Raman Spectroscopy Data
Raman spectroscopy of this compound highlights the vibrations of the carbon skeleton and the symmetric vibrations of the functional groups. The following data is based on a study of the liquid and plastic phases of this compound.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2980 | Strong | C-H stretch (asymmetric) | νₐₛ(CH₃) |
| ~2920 | Strong, Polarized | C-H stretch (symmetric) | νₛ(CH₃) |
| ~1655 | Weak | C=O stretch (carbonyl) | ν(C=O) |
| ~1450 | Medium | C-H bend (asymmetric) | δₐₛ(CH₃) |
| ~1310 | Medium | C-H bend (symmetric) | δₛ(CH₃) |
| ~890 | Strong, Polarized | C-C stretch (symmetric) | νₛ(C-C) |
| ~770 | Medium | C-C stretch (asymmetric) | νₐₛ(C-C) |
| ~590 | Medium | C-C-O deformation | δ(C-C-O) |
| ~340 | Medium | C-C-C deformation | δ(C-C-C) |
Note: The intensities and positions in Raman spectra can be influenced by the physical state and intermolecular interactions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The following sections detail typical experimental methodologies for obtaining IR and Raman spectra of this compound.
Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid-state analysis, a small amount of this compound can be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, the solid sample can be placed directly onto the ATR crystal. For liquid-phase analysis, this compound can be melted or dissolved in a suitable solvent (e.g., carbon tetrachloride, ensuring no solvent interference in the regions of interest) and placed between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.
-
Light Source: Globar or Nernst glower.
-
Beamsplitter: KBr.
-
Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16 to 64 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is recorded and subtracted from the sample spectrum.
Raman Spectroscopy Protocol
Sample Preparation: this compound can be analyzed as a solid (in a capillary tube or on a microscope slide) or in its molten state. For solution-state analysis, a concentration of around 10% in a non-fluorescent solvent is often used.
Instrumentation and Data Acquisition: A dispersive Raman spectrometer or an FT-Raman spectrometer is commonly employed.
-
Excitation Source: A laser with a specific wavelength is used, for example, a 514.5 nm Argon ion laser or a 785 nm diode laser.[1]
-
Power at Sample: Laser power is typically kept low (e.g., 10-100 mW) to avoid sample degradation or fluorescence.
-
Spectrometer: A high-resolution spectrometer with a grating is used to disperse the scattered light.
-
Detector: A sensitive charge-coupled device (CCD) detector is used to record the Raman signal.
-
Spectral Range: Typically from 100 cm⁻¹ to 3500 cm⁻¹.
-
Acquisition Time and Accumulations: Multiple scans with an exposure time of several seconds to minutes are accumulated to obtain a good quality spectrum.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound, from initial sample handling to final data interpretation.
References
An In-depth Technical Guide to the Safe Handling of Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Pivalic acid, also known as 2,2-dimethylpropanoic acid or trimethylacetic acid, is a valuable carboxylic acid utilized in various chemical syntheses and industrial applications.[1] Its unique sterically hindered structure makes it a useful building block in pharmaceuticals, agrochemicals, and polymers.[1] However, its hazardous properties necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety protocols, hazard information, and emergency procedures for this compound.
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of a substance is foundational to its safe handling. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| Appearance | Colorless crystalline solid[2][3] |
| Odor | Pungent[4][5] |
| Melting Point | 32 - 35 °C (90 - 95 °F) |
| Boiling Point | 163 - 164 °C (325 - 327 °F) |
| Flash Point | 63 - 64 °C (145.4 - 147.2 °F) (closed cup)[3][4] |
| Density | 0.889 - 0.905 g/cm³ at 20-25 °C[5] |
| Vapor Pressure | 9.75 mmHg at 60 °C[4] |
| Vapor Density | 3.6 (vs air)[3][6] |
| Solubility in Water | 27.9 g/L at 20 °C[3] |
| log Pow (n-octanol/water) | < 1 at 20 °C |
Table 2: Toxicological Data
| Metric | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 900 - 2000 mg/kg[3][5][7] | Rat | Oral |
| LD50 (Lethal Dose, 50%) | 1900 mg/kg[5][7] | Rat | Dermal |
| NOAEL (No Observed Adverse Effect Level) | 30 mg/kg | Rat | Oral (Repeated dose) |
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[5]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[5][8]
-
Skin Corrosion/Irritation (Category 1B/2) , H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[5][8]
-
Serious Eye Damage/Eye Irritation (Category 1/2A) , H318/H319: Causes serious eye damage or causes serious eye irritation.[3][5]
Signal Word: Danger or Warning[3]
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H314: Causes severe skin burns and eye damage.[8]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Hazard Identification and Mitigation Flowchart for this compound.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.
3.1. General Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General Workflow for Safe Handling of this compound.
3.2. Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.[7]
-
Skin Protection: Chemical-resistant gloves (e.g., PVC, nitrile rubber) should be worn.[7] A lab coat or a chemical-resistant suit is also required to prevent skin contact.[8] Safety footwear or gumboots should be used when handling larger quantities.[7]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]
3.3. Storage Requirements
Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.[7]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]
-
Protect containers from physical damage.[7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
4.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[8] Seek immediate medical attention.[9]
4.2. Firefighting Measures
This compound is a combustible solid.[7]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Heating may cause containers to rupture violently.[7] Combustion can produce carbon monoxide and carbon dioxide.[7]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
4.3. Accidental Release Measures
The response to a spill will depend on its size.
Caption: this compound Spill Response Protocol.
For a minor spill, ensure proper ventilation and wear appropriate PPE.[7] Remove all ignition sources.[7] Use an absorbent material like sand or vermiculite to contain the spill, then collect it into a labeled container for disposal.[7] For a major spill, evacuate the area and contact emergency services.[7]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] Do not allow the product to enter drains or waterways.[5]
Experimental Protocols
Detailed experimental protocols for safety testing of this compound are highly specific to the nature of the test (e.g., in vitro skin corrosion test, acute oral toxicity study) and are typically performed by certified laboratories following standardized guidelines such as those from the OECD (Organisation for Economic Co-operation and Development). It is recommended to consult these specific guidelines (e.g., OECD Guideline 431 for in vitro skin corrosion) for detailed methodologies. The safe handling procedures outlined in this guide are fundamental prerequisites for conducting any such experimental work.
By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. This compound | CAS#:75-98-9 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
The Diverse Biological Activities of Pivalic Acid Derivatives: A Technical Guide for Researchers
An In-depth Exploration of the Therapeutic Potential of Pivalic Acid Derivatives in Oncology, Infectious Diseases, and Inflammation
This compound, a branched-chain carboxylic acid, and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the biological effects of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms and signaling pathways involved.
Anticancer Activity of this compound Derivatives
While research into the anticancer properties of this compound derivatives is still in its early stages, preliminary studies have shown promise, particularly for their metal complexes and certain prodrug formulations.
Cytotoxicity of this compound Derivatives
Pivaloyloxymethyl butyrate (B1204436) (AN-9), a novel butyric acid derivative, has demonstrated potent differentiating and apoptosis-inducing effects in HL-60 human leukemia cells.[1][2] Studies have shown that AN-9 is more potent than butyric acid in inducing apoptosis, which is accompanied by a reduction in Bcl-2 expression.[1][2] A novel derivative of picolinic acid also showed anticancer activity against A549 lung cancer cells with an IC50 of 99.93 µM.[3]
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Picolinic acid derivative 5 | A549 (Lung Cancer) | 99.93 µM | [3] |
Note: Data on a wider range of this compound derivatives is currently limited in publicly available literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6][7][8]
Materials:
-
This compound derivative of interest
-
Human cancer cell line (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Signaling Pathways in Anticancer Activity
The precise signaling pathways modulated by this compound derivatives in cancer cells are not yet fully elucidated. However, studies on related compounds and metal complexes suggest potential mechanisms involving the induction of apoptosis. For instance, the apoptosis-inducing activity of pivaloyloxymethyl butyrate is associated with the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Metal complexes, in general, are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] These pathways involve a cascade of caspase activation, ultimately leading to programmed cell death. Further research is needed to determine the specific caspases and other signaling molecules, such as those in the PI3K/Akt pathway, that are affected by this compound derivatives and their metal complexes.
Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.
Antimicrobial Activity of this compound Derivatives
This compound derivatives, particularly in the form of metal complexes, have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
A study on copper(II) and manganese(II) complexes with this compound and imidazole (B134444) ligands revealed significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pasteurella multocida.[2] The study reported the percentage inhibition of bacterial growth at a concentration of 100 µg/mL.
Table 2: Antibacterial Activity of this compound-Metal Complexes (% Inhibition at 100 µg/mL)
| Complex | E. coli | S. aureus | P. multocida | Reference |
| [Cu(piv)₂(imi)₂] | 91.65 ± 2.05 | 85.65 ± 1.95 | - | [4] |
| [Mn(piv)(imi)(N₃)] | - | 53.86 ± 2.10 | 1.95 ± 0.80 | [4] |
Note: piv = pivalate, imi = imidazole. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) values for a broader range of derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
This compound derivative of interest
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Anti-Inflammatory and Antiviral Activities
The exploration of this compound derivatives for anti-inflammatory and antiviral applications is an emerging area of research. While specific data for this compound derivatives is limited, the broader class of carboxylic acids and their derivatives have shown potential in these areas.
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[11] Inhibition of the NF-κB pathway can therefore lead to a reduction in the inflammatory response. Further investigation is warranted to explore whether this compound derivatives can modulate this pathway.
Caption: A simplified representation of the NF-κB signaling pathway and a potential point of inhibition.
Antiviral Screening Considerations
This compound is notably used in the synthesis of prodrugs to enhance the bioavailability of antiviral agents.[12] For instance, pivaloyloxymethyl esters are common prodrug moieties. While the this compound itself is not the active antiviral component in these cases, its derivatives could be screened for intrinsic antiviral activity. Valproic acid, a short-chain fatty acid, has been shown to inhibit the multiplication of various enveloped viruses.[13][14] This suggests that other short-chain fatty acids and their derivatives, including those of this compound, may warrant investigation for antiviral properties.
A general workflow for antiviral screening involves infecting host cells with a virus and then treating the cells with the test compound. The antiviral effect can be quantified by measuring the reduction in viral replication or cytopathic effect.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with a range of biological activities. The current body of research, although in its nascent stages for some applications, highlights their potential as anticancer and antimicrobial agents. The development of metal complexes has shown to be a particularly fruitful strategy for enhancing these activities.
Future research should focus on:
-
Synthesis and Screening of Diverse Libraries: A broader range of this compound esters, amides, and other derivatives should be synthesized and screened to establish clear structure-activity relationships.
-
Quantitative Biological Evaluation: Comprehensive in vitro studies are needed to determine IC50 and MIC values against a wide panel of cancer cell lines and microbial pathogens.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.
By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel drugs for a variety of diseases.
References
- 1. Butyric acid and pivaloyloxymethyl butyrate, AN-9, a novel butyric acid derivative, induce apoptosis in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with injection port derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Enveloped Virus Infection of Cultured Cells by Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of enveloped virus infection of cultured cells by valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pivalic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the pivaloyl moiety, derived from pivalic acid, has become a cornerstone in modern medicinal chemistry. This bulky and lipophilic group offers a unique set of properties that can be leveraged to overcome common challenges in drug design, from enhancing metabolic stability to improving oral bioavailability. This in-depth technical guide explores the multifaceted applications of this compound as a building block, providing a comprehensive overview of its synthesis, impact on pharmacokinetics, and key considerations for its use in drug development.
Physicochemical Properties of this compound
This compound, also known as 2,2-dimethylpropanoic acid, is a colorless crystalline solid at room temperature.[1][2] Its defining feature is the sterically hindered tert-butyl group attached to the carboxylic acid functionality. This unique structure imparts several key physicochemical properties that are central to its utility in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 163.7 °C | [2] |
| Density | 0.905 g/cm³ | [2] |
| pKa | 5.03 | [2] |
| Water Solubility | 21.7 mg/mL at 20 °C | [1] |
| logP | 1.48 | [1] |
The Pivaloyl Group as a Metabolic Shield
One of the primary applications of the pivaloyl group is to enhance the metabolic stability of drug candidates. The bulky tert-butyl group acts as a steric shield, protecting nearby functional groups from enzymatic degradation, particularly by esterases and amidases. This steric hindrance can significantly prolong the half-life of a drug in the body, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.
A notable example is the development of metabolically stabilized analogs of the endothelin receptor antagonist bosentan (B193191). While bosentan itself contains a tert-butyl group, studies on its isosteres have provided valuable insights into the role of this moiety in metabolic stability.
| Compound/Analog | Moiety | In Vitro Metabolic Stability (Human Liver Microsomes, t₁/₂) | Reference |
| Bosentan Analog | tert-butyl | 100 min | [3][4] |
| Bosentan Analog | Pentafluorosulfanyl | >240 min | [3][4] |
| Bosentan Analog | Trifluoromethyl | 120 min | [3][4] |
These data illustrate that while the tert-butyl group provides a degree of metabolic stability, other isosteres can offer further improvements. However, the choice of an isostere is a complex decision that also involves considering its impact on other properties such as lipophilicity and target engagement.
Pivaloyloxymethyl (POM) Prodrugs for Enhanced Bioavailability
The pivaloyloxymethyl (POM) group is a widely employed prodrug strategy to enhance the oral bioavailability of drugs containing a carboxylic acid, phosphate, or other acidic functional group. The POM ester masks the polar, ionizable group, thereby increasing the lipophilicity of the drug and facilitating its passive diffusion across the gastrointestinal membrane. Once absorbed, the POM ester is readily cleaved by ubiquitous esterases to release the active drug, this compound, and formaldehyde.
Mechanism of POM Prodrug Activation
The activation of a POM prodrug is a two-step enzymatic process. First, an esterase hydrolyzes the pivaloyl ester to form an unstable hydroxymethyl intermediate. This intermediate then spontaneously decomposes to release the active drug and formaldehyde.
Case Study: Adefovir (B194249) Dipivoxil
Adefovir dipivoxil is an excellent example of a successful POM prodrug. Adefovir, an acyclic nucleotide analog used for the treatment of hepatitis B, has very poor oral bioavailability due to its negatively charged phosphonate (B1237965) group. The attachment of two POM moieties to the phosphonate group in adefovir dipivoxil neutralizes the charge, significantly increasing its lipophilicity and enabling oral administration.
| Compound | logP | Oral Bioavailability | Reference |
| Adefovir | -2.3 | <1% | [5] |
| Adefovir Dipivoxil | +1.2 | 59% | [5] |
Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by esterases in the intestine and blood to release adefovir. Clinical studies have demonstrated that this prodrug strategy effectively delivers the active drug to its site of action. However, the release of this compound from POM prodrugs can lead to carnitine depletion, a significant safety consideration that will be discussed later in this guide.
This compound as a Protecting Group in Organic Synthesis
The pivaloyl (Piv) group is a robust protecting group for alcohols and amines in multi-step organic synthesis. Its steric bulk provides excellent stability to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.
Experimental Protocol: Pivaloylation of an Alcohol
This protocol describes the protection of a primary alcohol using pivaloyl chloride.
Materials:
-
Alcohol (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Pyridine (1.2 equiv)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pivaloyl-protected alcohol.
This compound-Containing Molecules as Kinase Inhibitors
The unique steric and electronic properties of the pivaloyl group have been exploited in the design of kinase inhibitors. For example, several inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival, incorporate this compound-derived moieties. The bulky tert-butyl group can be designed to occupy specific hydrophobic pockets in the ATP-binding site of the kinase, contributing to both potency and selectivity.
PI3K Signaling Pathway and Inhibition
The PI3K signaling pathway is a critical regulator of normal cellular processes, and its dysregulation is a hallmark of many cancers. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the promotion of cell survival and proliferation.
Experimental Protocol: PI3K Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a this compound-containing compound against a PI3K isoform using a luminescence-based assay that measures ADP production.
Materials:
-
PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound-containing inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound or vehicle (DMSO), followed by the enzyme/substrate mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.
Safety Considerations: this compound and Carnitine Depletion
A significant safety concern associated with the use of pivalate-containing prodrugs is the potential for carnitine depletion.[6] this compound, released upon hydrolysis of the prodrug, is eliminated from the body primarily as pivaloylcarnitine. This process consumes the body's stores of L-carnitine, an essential nutrient required for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
Prolonged or high-dose administration of pivalate-containing drugs can lead to a clinically significant decrease in plasma and tissue carnitine levels.[7][8] This is particularly a concern in pediatric patients and individuals with underlying metabolic disorders.[9] In severe cases, carnitine deficiency can manifest as hypoglycemia, encephalopathy, and muscle weakness.[9]
Clinical monitoring of carnitine levels may be warranted in patients undergoing long-term therapy with pivalate-containing antibiotics. In some cases, co-administration of L-carnitine supplementation may be necessary to mitigate the risk of depletion.[10]
Conclusion
This compound and its derivatives are invaluable tools in the medicinal chemist's armamentarium. The strategic incorporation of the pivaloyl moiety can be used to modulate the physicochemical and pharmacokinetic properties of drug candidates in a predictable manner. From enhancing metabolic stability through steric shielding to improving oral bioavailability via the pivaloyloxymethyl prodrug approach, the applications of this versatile building block are numerous. However, a thorough understanding of its potential liabilities, most notably the risk of carnitine depletion, is crucial for the safe and effective development of new medicines incorporating this important functional group. As drug discovery continues to evolve, the rational application of this compound-based strategies will undoubtedly continue to play a pivotal role in the creation of novel and improved therapeutics.
References
- 1. graphviz.org [graphviz.org]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. promega.es [promega.es]
Methodological & Application
Application Notes: The Pivaloyl Group as a Robust Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development and the creation of complex molecules, the strategic use of protecting groups is paramount.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are modified.[1] The pivaloyl (Piv) group, a sterically hindered acyl group, serves as a highly effective and robust protecting group for alcohols.[2][3] Its significant steric bulk, conferred by the tert-butyl moiety, provides exceptional stability across a wide array of reaction conditions, making it a valuable tool for synthetic chemists.[4] This document provides detailed application notes, experimental protocols, and comparative data for the use of the pivaloyl group in protecting alcohols.
Core Concepts and Advantages
The pivaloyl group is valued for its stability, which is substantially greater than that of other common acyl protecting groups like acetyl (Ac) and benzoyl (Bz).[1][5] This stability makes it suitable for synthetic routes involving acidic, basic, or reductive conditions that would cleave less robust protecting groups.[1]
Key Advantages:
-
High Stability: Resistant to a wide range of acidic and oxidative conditions.
-
Selective Protection: Due to its steric hindrance, pivaloyl chloride can selectively protect less sterically hindered alcohols, such as primary alcohols, in the presence of secondary or tertiary alcohols.[3]
-
Orthogonality: The pivaloyl group's unique stability and deprotection conditions allow it to be used in complex syntheses alongside other protecting groups, enabling selective deprotection sequences.[6]
Limitations:
-
Steric Hindrance: The same steric bulk that provides stability can make the introduction of the pivaloyl group onto sterically hindered secondary or tertiary alcohols challenging.[3]
-
Harsh Deprotection Conditions: Removal of the pivaloyl group often requires strong basic (e.g., NaOH, NaOMe) or reductive (e.g., LiAlH₄, DIBAL-H) conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.[5][7]
Reagents for Pivaloylation
The two most common reagents for introducing the pivaloyl group are pivaloyl chloride and pivaloic anhydride (B1165640).[2] The choice between them depends on factors like the substrate's reactivity, desired selectivity, and purification considerations.[2]
| Feature | Pivaloyl Chloride | Pivaloic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine (B92270), triethylamine, or DMAP (catalyst) in CH₂Cl₂, THF at 0 °C to room temperature.[2] | Lewis acids (e.g., Sc(OTf)₃), DMAP, or catalyst-free with heating.[2][8] |
| Reaction Time | Generally faster.[2] | Can be slower, but catalyst-free protocols can be rapid with heating.[2] |
| Byproducts | HCl (neutralized by base), leading to salt formation.[2] | Pivalic acid.[2][9] |
| Purification | Generally straightforward; salt byproducts are easily removed by aqueous workup.[2][10] | Can be challenging; unreacted pivaloic anhydride has a high boiling point (193 °C), making it difficult to remove.[2] |
| Side Reactions | Can lead to the formation of alkyl chlorides, particularly in the presence of DMF.[2] | Fewer reported side reactions under standard conditions.[2] |
| Handling | Corrosive, flammable, and toxic; reacts vigorously with water.[2] | Less hazardous than pivaloyl chloride.[2] |
Table 1. Comparison of Pivaloyl Chloride and Pivaloic Anhydride for Alcohol Protection.[2]
Stability of the Pivaloyl Group
The pivaloyl group is known for its resilience under various reaction conditions.
| Condition Type | Reagents/Conditions | Stability |
| Acidic | Mild aqueous acid (e.g., pH 4) | Stable[11] |
| Basic | Amines (e.g., NEt₃, Pyridine) | Stable[11] |
| Reductive | Catalytic Hydrogenation (H₂/Pd, Pt) | Stable |
| Oxidative | CrO₃/Py, KMnO₄, OsO₄ | Stable[11] |
Table 2. Stability of Pivaloyl-Protected Alcohols.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protocol 1: Protection of a Primary Alcohol using Pivaloyl Chloride
This protocol describes the selective protection of a primary alcohol in the presence of other functional groups.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Pyridine or Triethylamine (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.05 equiv, optional catalyst)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine, followed by the catalytic amount of DMAP if needed.[3]
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride dropwise to the stirring solution over 15-30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (if pyridine was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting pivaloyl ester by flash column chromatography.
Caption: Experimental workflow for alcohol protection using pivaloyl chloride.
Protocol 2: Protection of a Primary Alcohol using Pivaloic Anhydride (Catalyst-Free)
This method is advantageous for its simplicity and avoidance of potentially corrosive reagents.[12]
Materials:
-
Alcohol substrate (1.0 equiv)
-
Pivaloic anhydride (1.2 equiv)
-
Dichloromethane (CH₂Cl₂) or solvent-free
Procedure:
-
To a stirred solution of the alcohol, add pivalic anhydride.[2] The reaction can often be run neat (solvent-free).[11][12]
-
Heat the reaction mixture to 80 °C.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If run neat, dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or CH₂Cl₂.
-
Wash the organic solution with saturated aqueous NaHCO₃ to remove the this compound byproduct, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography if necessary.
Caption: General reaction for alcohol protection with pivaloyl chloride.
Protocol 3: Deprotection of a Pivaloyl Ester using Lithium Aluminum Hydride (LAH)
Reductive cleavage is an effective method for deprotecting pivaloyl esters, especially when basic hydrolysis is not feasible.[7]
Materials:
-
Pivaloyl-protected alcohol (1.0 equiv)
-
Lithium aluminum hydride (LAH) (2.0-4.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the pivaloyl ester in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LAH portion-wise to the stirred solution. Caution: LAH reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC. Gentle heating may be required for very stable esters.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with saturated aqueous Na₂SO₄ solution until a white precipitate forms.
-
Stir the resulting suspension vigorously for 30 minutes, then add anhydrous MgSO₄ and filter through a pad of Celite.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the resulting alcohol by flash column chromatography.
Caption: General reaction for the reductive deprotection of a pivaloyl ester.
Applications in Drug Development
The pivaloyl group is not just a laboratory curiosity; it plays a significant role in the synthesis of active pharmaceutical ingredients (APIs).[4]
-
Synthesis of Antibiotics: Pivaloyl chloride is a key reagent in the industrial production of semi-synthetic penicillins, such as ampicillin (B1664943) and amoxicillin, via the Dane salt method.[4] It is used to activate a protected amino acid side chain, forming a mixed anhydride that readily acylates the 6-aminopenicillanic acid (6-APA) core.[4]
-
Prodrugs: The pivaloyloxymethyl (POM) moiety is used to create prodrugs of cephalosporin (B10832234) antibiotics. This modification enhances the oral bioavailability of the parent drug by masking a polar carboxylic acid group, allowing for better absorption in the gastrointestinal tract.
The stability and specific reactivity of the pivaloyl group make it an indispensable tool in modern medicinal chemistry and drug development.[4][13] Careful consideration of its advantages and limitations, as outlined in these notes, will enable researchers to effectively incorporate it into their synthetic strategies.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound Esters, Pivalates [organic-chemistry.org]
- 12. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Special Issue: Advances in the Synthesis of Biologically Important Intermediates/Drugs [mdpi.com]
Application Notes and Protocols: Pivalic Acid in Palladium-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H activation has emerged as a powerful tool in modern organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. A significant advancement in this field has been the use of pivalic acid as a co-catalyst. The addition of this compound has been shown to dramatically improve reaction efficiency, broaden substrate scope, and promote challenging C-H activation processes under milder conditions. These application notes provide an overview of the role of this compound, quantitative data on its application, and detailed protocols for key transformations.
Mechanism of Action: The Role of this compound
This compound plays a crucial role in the catalytic cycle of palladium-catalyzed C-H activation, primarily by facilitating the C-H cleavage step. The prevailing mechanism is the concerted metalation-deprotonation (CMD) pathway.[1] In this process, the pivalate (B1233124) anion, generated in situ from this compound and a base, acts as a proton shuttle. It coordinates to the palladium center and assists in the abstraction of a proton from the C-H bond, thereby lowering the activation energy of this critical step.[2][3] This is particularly effective when using insoluble inorganic bases, as the pivalate anion provides a soluble base equivalent in the organic reaction medium.[2]
The proposed catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This intermediate then coordinates to the arene or heterocycle. Subsequently, the pivalate-assisted CMD step occurs, leading to the formation of a palladacycle. Finally, reductive elimination yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.
Figure 1: Proposed catalytic cycle for this compound-assisted C-H activation.
Applications and Quantitative Data
This compound has been successfully employed in a variety of palladium-catalyzed C-H activation reactions. Below are representative data for three key applications.
Direct Arylation of Unactivated Arenes
A significant breakthrough was the direct arylation of benzene (B151609), which is typically unreactive. The addition of this compound was found to be essential for achieving high yields.[2][3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | 4-Methylbiphenyl | 81[2] |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 3 | 3-Bromobenzonitrile | 3-Cyanobiphenyl | 70 |
| 4 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)biphenyl | 65 |
| 5 | 1-Bromo-4-tert-butylbenzene | 4-tert-Butylbiphenyl | 55 |
Table 1: this compound-assisted direct arylation of benzene with various aryl bromides.
Direct Arylation of Heterocycles
This compound is also highly effective in the direct arylation of a wide range of heterocycles, often allowing for lower catalyst loadings and shorter reaction times.[4]
| Entry | Heterocycle | Aryl Bromide | Product | Yield (%) |
| 1 | Benzothiophene (B83047) | 4-Bromotoluene | 2-(4-Tolyl)benzothiophene | 95[4] |
| 2 | Thiophene | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | 88 |
| 3 | Furan | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)furan | 75 |
| 4 | Caffeine | 4-Bromotoluene | 8-(4-Tolyl)caffeine | 82[5] |
| 5 | 1-Methylindole | 3-Bromoanisole | 2-(3-Methoxyphenyl)-1-methylindole | 91 |
Table 2: this compound-assisted direct arylation of various heterocycles.
Intramolecular C-H Activation
The use of this compound extends to intramolecular C-H activation, enabling the synthesis of valuable cyclic structures. This is particularly useful in the formation of dihydrobenzofurans and other fused ring systems.
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Bromo-1-(2,2-dimethylpropoxy)benzene | 2,2-Dimethyldihydrobenzofuran | 85 |
| 2 | N-(2-bromo-4-methylphenyl)-N-isobutylpivalamide | 6-Methyl-2,2-diisobutylindolin-3-one | 78 |
| 3 | 1-(2-Bromophenyl)-2,2-dimethylpropan-1-one | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | 72 |
Table 3: this compound-assisted intramolecular C-H activation for the synthesis of cyclic compounds.
Experimental Protocols
The following are detailed protocols for representative this compound-assisted, palladium-catalyzed C-H activation reactions.
Figure 2: General experimental workflow for setting up the reaction.
Protocol 1: Direct Arylation of Benzene with 4-Bromotoluene
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
This compound (PivOH)
-
4-Bromotoluene
-
Benzene
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), SPhos (8.2 mg, 0.02 mmol, 4 mol%), K₂CO₃ (172.8 mg, 1.25 mmol, 2.5 equiv), and this compound (15.3 mg, 0.15 mmol, 30 mol%).
-
The vial is sealed with a cap containing a PTFE septum and purged with argon for 10 minutes.
-
Add benzene (1.1 mL, 12.5 mmol, 25 equiv) and DMA (1.0 mL) via syringe.
-
Add 4-bromotoluene (85.5 mg, 0.5 mmol, 1.0 equiv) via syringe.
-
The reaction mixture is placed in a preheated oil bath at 120 °C and stirred vigorously for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.
-
The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 4-methylbiphenyl.
Protocol 2: Direct Arylation of Benzothiophene with 4-Bromotoluene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃), finely ground
-
This compound (PivOH)
-
Benzothiophene
-
4-Bromotoluene
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
In a screw-cap vial, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), PCy₃·HBF₄ (14.7 mg, 0.04 mmol, 4 mol%), K₂CO₃ (207.3 mg, 1.5 mmol, 1.5 equiv), and this compound (30.6 mg, 0.3 mmol, 30 mol%).[4]
-
Add benzothiophene (134.2 mg, 1.0 mmol, 1.0 equiv) and 4-bromotoluene (171.0 mg, 1.0 mmol, 1.0 equiv).
-
The vial is sealed, purged with argon, and DMA (3.3 mL) is added to make the solution 0.3 M with respect to the limiting reagent.[4]
-
The reaction is stirred vigorously in a preheated oil bath at 100 °C for 3 hours.[4]
-
Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried, concentrated, and the residue is purified by flash chromatography (hexanes/ethyl acetate gradient) to yield 2-(4-tolyl)benzothiophene.
Protocol 3: Intramolecular Synthesis of 2,2-Dimethyldihydrobenzofuran
Materials:
-
tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
This compound (PivOH)
-
Toluene (B28343), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), PCy₃ (11.2 mg, 0.04 mmol, 8 mol%), Cs₂CO₃ (325.8 mg, 1.0 mmol, 2.0 equiv), and this compound (25.5 mg, 0.25 mmol, 50 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (5 mL) followed by 1-(allyloxy)-2-bromobenzene (107.5 mg, 0.5 mmol, 1.0 equiv) via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling, the mixture is filtered through a short plug of silica gel, eluting with diethyl ether.
-
The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography to afford 2,2-dimethyldihydrobenzofuran.
Figure 3: Logical relationship between key reaction components.
Conclusion
The use of this compound as a co-catalyst has significantly advanced the field of palladium-catalyzed C-H activation. Its ability to act as a proton shuttle in the concerted metalation-deprotonation pathway has enabled the functionalization of a wide array of substrates, including previously challenging unactivated arenes and a diverse range of heterocycles. The protocols and data presented herein demonstrate the broad applicability and effectiveness of this methodology, providing researchers with a powerful and practical tool for the synthesis of complex organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed benzene arylation: incorporation of catalytic this compound as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Pivalic Acid as a Co-Catalyst in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, a sterically hindered carboxylic acid, has emerged as a highly effective co-catalyst in a variety of transition metal-catalyzed cross-coupling reactions. Its unique properties enable significant improvements in reaction efficiency, substrate scope, and functional group tolerance, particularly in challenging C-H activation and direct arylation reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in modern organic synthesis. The pivalate (B1233124) anion has been shown to act as a proton shuttle in a concerted metalation-deprotonation (CMD) pathway, facilitating C-H bond cleavage, which is often the rate-limiting step in these transformations.[1][2] Furthermore, aryl and benzylic pivalates have been successfully employed as coupling partners in nickel-catalyzed reactions.
Key Applications
This compound has demonstrated significant utility in several key classes of cross-coupling reactions:
-
Palladium-Catalyzed Direct Arylation: this compound is a crucial additive in the direct coupling of arenes and heteroarenes with aryl halides. It facilitates the C-H activation of the arene coupling partner, often allowing for lower catalyst loadings and milder reaction conditions.[3]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl and Benzylic Pivalates: In this application, the pivaloyl group functions as a leaving group, enabling the cross-coupling of aryl or benzylic alcohols (after conversion to pivalates) with boronic acids or their derivatives.[4][5][6]
-
Phosphine-Free Heck Reactions: The addition of this compound can promote phosphine-free palladium-catalyzed Heck reactions, offering a more cost-effective and simplified catalytic system.[7][8]
-
General C-H Functionalization: Beyond direct arylation, this compound has been shown to be a beneficial additive in a broader range of C-H functionalization reactions, expanding the toolkit for late-stage modification of complex molecules.[2]
Data Presentation: Reaction Yields
The following tables summarize the yields of various cross-coupling reactions where this compound or a pivalate leaving group plays a key role.
Table 1: Palladium-Catalyzed Direct Arylation of Benzene (B151609) with Aryl Bromides using this compound Co-catalyst [3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | 4-Methoxybiphenyl | 85 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 81 |
| 3 | 3-Bromobenzonitrile | 3-Cyanobiphenyl | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 78 |
| 5 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)biphenyl | 65 |
| 6 | 3-Bromo-N,N-dimethylaniline | 3-(Dimethylamino)biphenyl | 55 |
Reaction Conditions: Aryl bromide (1.0 mmol), Benzene (10 mL), Pd(OAc)₂ (2 mol%), DavePhos (4 mol%), K₂CO₃ (2.5 equiv), this compound (30 mol%), DMA (2 mL), 120 °C, 12-16 h.
Table 2: Nickel-Catalyzed Cross-Coupling of Benzylic Pivalates with Arylboroxines [4]
| Entry | Benzylic Pivalate | Arylboroxine | Product | Yield (%) | ee (%) |
| 1 | (R)-1-Phenylethyl pivalate | Phenylboroxine | (R)-1,1-Diphenylethane | 93 | 93 |
| 2 | (R)-1-(4-Methoxyphenyl)ethyl pivalate | Phenylboroxine | (R)-1-(4-Methoxyphenyl)-1-phenylethane | 95 | 94 |
| 3 | (R)-1-(Naphthalen-2-yl)ethyl pivalate | (4-Fluorophenyl)boroxine | (R)-1-(4-Fluorophenyl)-1-(naphthalen-2-yl)ethane | 88 | 95 |
| 4 | (R)-1-(Thiophen-2-yl)ethyl pivalate | Phenylboroxine | (R)-1-Phenyl-1-(thiophen-2-yl)ethane | 85 | 92 |
Reaction Conditions: Benzylic pivalate (0.2 mmol), Arylboroxine (0.1 mmol), Ni(cod)₂ (10 mol%), NaOMe (1.5 equiv), Toluene (B28343) (1.0 mL), 70 °C, 12 h.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct Arylation of Benzene with 4-Bromoanisole
This protocol is adapted from the work of Fagnou and coworkers.[3]
Materials:
-
4-Bromoanisole
-
Benzene (ACS grade or higher)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)
-
Potassium carbonate (K₂CO₃), finely ground
-
This compound
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk tube or other suitable reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), DavePhos (15.8 mg, 0.04 mmol, 4 mol%), and K₂CO₃ (345 mg, 2.5 mmol).
-
Add 4-bromoanisole (187 mg, 1.0 mmol).
-
Add this compound (30.6 mg, 0.3 mmol, 30 mol%).
-
Add anhydrous DMA (2.0 mL) and benzene (10 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate (3 x 10 mL).
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of (R)-1-Phenylethyl Pivalate with Phenylboroxine
This protocol is based on the work of Watson and coworkers.[4]
Materials:
-
(R)-1-Phenylethyl pivalate
-
Phenylboroxine
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Sodium methoxide (B1231860) (NaOMe)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Glovebox or Schlenk line techniques are recommended for handling Ni(cod)₂.
Procedure:
-
Inside a glovebox, add Ni(cod)₂ (5.5 mg, 0.02 mmol, 10 mol%) to a dry reaction vial.
-
Add sodium methoxide (16.2 mg, 0.3 mmol, 1.5 equiv).
-
Add (R)-1-phenylethyl pivalate (41.2 mg, 0.2 mmol).
-
Add phenylboroxine (31.8 mg, 0.1 mmol).
-
Add anhydrous toluene (1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated heating block or oil bath at 70 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1,1-diphenylethane.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Mechanistic Insights & Visualizations
This compound's role as a co-catalyst in palladium-catalyzed C-H activation is primarily attributed to its ability to facilitate a concerted metalation-deprotonation (CMD) pathway. The pivalate anion, being a stronger base than the acetate or halide anions often present in the catalytic system, acts as a proton shuttle, abstracting a proton from the arene substrate in a concerted fashion with the palladation step.[3] This lowers the activation energy of the C-H cleavage, which is often the turnover-limiting step.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-Catalyzed Cross Couplings of Benzylic Pivalates with Arylboroxines: Stereospecific Formation of Diarylalkanes and Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-coupling reactions of aryl pivalates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with this compound as a cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Pivalic Anhydride in Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate acylating agent is critical for achieving high yields and purity, particularly with sensitive or sterically hindered substrates. Pivalic anhydride (B1165640) ((t-BuCO)₂O) has emerged as a valuable reagent in modern synthetic chemistry for the preparation of pivaloate esters. Its utility is pronounced in the esterification of sterically hindered alcohols, phenols, and complex molecules often encountered in drug development.
The primary advantages of using pivalic anhydride include the formation of pivalic acid as the sole byproduct, which is non-toxic and can often be easily removed by aqueous workup or vacuum.[1] Furthermore, reactions involving pivalic anhydride can be conducted under mild conditions, which is crucial for the integrity of complex, multifunctional molecules.[2] This reagent can be used directly for the pivaloylation of alcohols or as an activator for other carboxylic acids in mixed anhydride approaches to ester synthesis.
Mechanism of Action
The esterification using pivalic anhydride typically proceeds via a nucleophilic acyl substitution. The reactivity of pivalic anhydride can be significantly enhanced by the use of catalysts. A common and highly effective catalyst is 4-(dimethylamino)pyridine (DMAP).
The DMAP-catalyzed mechanism involves two key stages:
-
Activation of the Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of pivalic anhydride to form a reactive N-pivaloylpyridinium intermediate. This intermediate is significantly more electrophilic than pivalic anhydride itself.
-
Nucleophilic Attack by the Alcohol: The alcohol substrate then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This leads to the formation of the desired pivaloate ester, this compound, and the regeneration of the DMAP catalyst.[3]
In the case of mixed anhydride formation for the esterification of a carboxylic acid (R-COOH) with an alcohol (R'-OH), pivalic anhydride first reacts with the carboxylic acid to form a mixed pivaloyl-acyl anhydride. This mixed anhydride is then activated by a catalyst, or directly attacked by the alcohol, to yield the desired ester (R-COOR').
Advantages of Pivalic Anhydride in Esterification
-
High Reactivity: Particularly effective for acylating sterically hindered alcohols and phenols where other methods may fail.[4]
-
Mild Reaction Conditions: Many protocols proceed at room temperature or with gentle heating, preserving sensitive functional groups.[1]
-
Favorable Byproduct Profile: The only byproduct is this compound, which is non-toxic and generally easy to remove.[1]
-
Versatility: Can be used for direct pivaloylation or as an activating agent for other carboxylic acids in mixed anhydride methodologies.
-
Improved Yields: Often provides high yields of the desired ester products.[2][4]
Data Presentation
| Substrate | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | None | Solvent-free | 80 | 1 | >95 | [5] |
| l-Menthol | DMAP (0.5 mol%) | Solvent-free | Ambient | 1 | 96 | [2] |
| α-Tocopherol | DMAP (0.5 mol%) | Solvent-free | 50 | 27 | 88 | [2] |
| Hindered tertiary alcohol | MgBr₂ / Et₃N | CH₂Cl₂ | Room Temp. | 22 | 99 | [4] |
| Phenol (B47542) (with Benzoic Acid) | Na₂S₂O₃·5H₂O | DMF | 70 | 4 | 77 | [2] |
| 4-Methoxyphenol (with Benzoic Acid) | Na₂S₂O₃·5H₂O | DMF | 70 | 4 | 85 | [2] |
| 19-nor-17α-ethinyl testosterone | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DMAP-catalyzed esterification.
Caption: A typical experimental workflow for esterification.
Experimental Protocols
Protocol 1: Catalyst-Free Pivaloylation of a Primary Alcohol
This protocol is adapted for the direct pivaloylation of a primary alcohol under solvent-free conditions.[5]
Materials:
-
Benzyl alcohol (1.0 mmol, 1.0 equiv)
-
Pivalic anhydride (1.2 mmol, 1.2 equiv)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
-
Add pivalic anhydride (1.2 mmol) to the flask.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
Directly purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure benzyl pivaloate.
Protocol 2: DMAP-Catalyzed Pivaloylation of a Sterically Hindered Phenol
This protocol is based on the efficient DMAP-catalyzed esterification of α-tocopherol, a sterically demanding phenol.[2]
Materials:
-
α-Tocopherol (5.0 mmol, 1.0 equiv)
-
Linoleic acid (5.5 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.025 mmol, 0.005 equiv)
-
Pivalic anhydride (5.5 mmol, 1.1 equiv)
-
Water
Procedure:
-
In a round-bottom flask, combine α-tocopherol (5.0 mmol), linoleic acid (5.5 mmol), and DMAP (0.025 mmol).
-
To this mixture, add pivalic anhydride (5.5 mmol) at ambient temperature.
-
Stir the reaction mixture at 50 °C for 27 hours.
-
After the reaction period, add water (0.5 mmol) and stir at 50 °C for an additional hour to quench any unreacted anhydride.
-
The resulting mixture is concentrated under reduced pressure (e.g., high vacuum) at 90 °C to remove the this compound byproduct.
-
The crude product can be further purified if necessary, for instance, by passing through a short plug of silica gel.
Protocol 3: Dual Activation Protocol for Esterification of a Hindered Tertiary Alcohol
This protocol is a generalized procedure for the esterification of a hindered tertiary alcohol using MgBr₂ and a tertiary amine.[4]
Materials:
-
Hindered tertiary alcohol (1.0 equiv)
-
Pivalic anhydride (2.0 equiv)
-
Magnesium bromide (MgBr₂), anhydrous solution in THF (2.0 equiv)
-
A hindered tertiary amine (e.g., 1,2,2,6,6-pentamethylpiperidine or triethylamine) (3.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a flame-dried, argon-purged flask, add the hindered tertiary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add the anhydrous solution of MgBr₂ in THF (2.0 equiv) to the reaction mixture.
-
Add the tertiary amine (3.0 equiv) and stir for a few minutes at room temperature.
-
Add the pivalic anhydride (2.0 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can be long (e.g., 22 hours).[4]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Pivalic Anhydride Mediated Esterification of Phenols with Carboxylic Acids using Sodium Thiosulfate (B1220275)
This protocol describes a method for the esterification of phenols with carboxylic acids, where pivalic anhydride acts as an in situ activating agent.[2]
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (e.g., benzoic acid) (1.3 mmol, 1.3 equiv)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) (0.3 mmol, 0.3 equiv)
-
Pivalic anhydride (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In an 8 mL reaction flask, charge phenol (1.0 mmol), the carboxylic acid (1.3 mmol), and sodium thiosulfate pentahydrate (0.3 mmol).
-
Add 2.0 mL of DMF at room temperature under an air atmosphere.
-
Add pivalic anhydride (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Pivalic anhydride is a highly effective and versatile reagent for the esterification of a wide range of alcohols and phenols. Its application is particularly advantageous for sterically demanding substrates commonly found in the synthesis of complex organic molecules and active pharmaceutical ingredients. The mild reaction conditions, high yields, and the formation of an easily removable byproduct make pivalic anhydride an excellent choice for modern organic synthesis. The protocols provided herein offer a starting point for researchers to develop robust and efficient esterification procedures tailored to their specific needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. datapdf.com [datapdf.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of highly hindered steroid esters: application of some newer methods of esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl Chloride (PivCl) in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl chloride (PivCl), also known as trimethylacetyl chloride, is a versatile and highly valuable reagent in organic synthesis.[1] Its principal application lies in the introduction of the sterically hindered pivaloyl (Piv) group, which serves as a robust protecting group for hydroxyl and amino functionalities in the synthesis of complex molecules.[1] The significant steric bulk of the tert-butyl group imparts exceptional stability to the resulting pivalate (B1233124) esters and amides, rendering them resistant to a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack.[1][2] This property is extensively leveraged in peptide synthesis, natural product synthesis, and the development of pharmaceutical intermediates.[1][3] Beyond its role as a protecting group, pivaloyl chloride is a potent acylating agent for forming stable ester and amide linkages and is a key reagent in the formation of mixed anhydrides for peptide couplings.[1][4] It also finds application in the synthesis of agrochemicals, such as herbicides and pesticides.[5][6]
Pivaloyl Chloride as a Protecting Group
The pivaloyl group is a cornerstone for the protection of alcohols and amines due to its steric hindrance, which provides significant stability across a wide range of synthetic transformations.[7][8] It is generally stable under acidic and oxidative conditions.[9][10]
Protection of Alcohols
Pivaloyl chloride is a highly effective reagent for the protection of primary and secondary alcohols. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the pivaloyl chloride.[1] The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[7][8] Due to its steric bulk, pivaloyl chloride can exhibit good selectivity, preferentially reacting with less sterically hindered primary alcohols over secondary alcohols.[7][8]
Comparison with Pivaloic Anhydride (B1165640):
While both pivaloyl chloride and pivaloic anhydride can be used to introduce the pivaloyl group, they exhibit different reactivity profiles and require different reaction conditions.
| Feature | Pivaloyl Chloride | Pivaloic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine, triethylamine, DMAP (cat.) in CH₂Cl₂, THF, 0 °C to rt | Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat) |
| Reaction Time | Generally faster | Can be slower, but catalyst-free protocols can be rapid with heating |
| Byproducts | HCl (neutralized by base), pyridinium (B92312) hydrochloride | Pivaloic acid |
| Purification | Generally straightforward; byproducts are often salts that can be washed away | Can be challenging due to the high boiling point of unreacted anhydride |
| Side Reactions | Formation of alkyl chlorides, particularly in the presence of DMF[2] | Fewer reported side reactions under standard conditions |
| Handling | Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols | Less hazardous than pivaloyl chloride |
This table is based on information from BenchChem's comparative guide.[7]
Experimental Protocol: Pivaloylation of a Primary Alcohol
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Anhydrous pyridine or triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine to the stirred solution.
-
Slowly add pivaloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protection of Amines
Pivaloyl chloride is also used to protect primary and secondary amines by forming stable pivalamides. The reaction conditions are similar to those used for the protection of alcohols, typically involving a base to scavenge the HCl byproduct.
Experimental Protocol: N-Pivaloylation of an Amine
This protocol is adapted from a procedure for the N-pivaloylation of o-toluidine.[9]
Materials:
-
Amine (e.g., o-toluidine, 1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Pivaloyl chloride (1.05 equiv)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a stirred solution of the amine (e.g., 10 g of o-toluidine) and triethylamine (9.41 g) in anhydrous DCM (50 mL), cooled to 0 °C, slowly add a solution of pivaloyl chloride (11.2 g) in anhydrous DCM.[9]
-
After the addition is complete, continue stirring for an additional 30 minutes.[9]
-
Pour the reaction mixture into water (200 mL).[9]
-
Separate the organic layer and wash it with water (3 x 100 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Evaporate the solvent to obtain the crude solid product.[9]
-
Recrystallize the crude product from a hot DCM/hexane mixture to afford the pure N-pivaloylated amine.[9] A yield of 83% was reported for N-pivaloyl-o-toluidine.[9]
Pivaloyl Chloride in Amide and Peptide Synthesis
Pivaloyl chloride is a valuable reagent for the formation of amide and peptide bonds, primarily through the in situ generation of a mixed anhydride.[4][11]
Mixed Anhydride Method for Peptide Coupling
This method involves the reaction of an N-protected amino acid with pivaloyl chloride in the presence of a tertiary amine to form a highly reactive mixed pivaloic anhydride. This anhydride then reacts with the amino group of another amino acid or peptide to form the desired peptide bond.[4][12] This approach is particularly useful for coupling sterically hindered N-methyl amino acids, where other coupling reagents may be less effective.[12][13]
General Workflow for Mixed Anhydride Peptide Synthesis:
Caption: Workflow for mixed anhydride peptide synthesis.
Experimental Protocol: Dipeptide Synthesis via Mixed Anhydride
This is a general protocol and requires optimization for specific amino acid couplings.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Pivaloyl chloride (1.0 equiv)
-
N-Methylmorpholine (NMM) or triethylamine (1.0 equiv)
-
Amino acid ester hydrochloride (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected amino acid in anhydrous THF or DCM and cool to -15 °C.
-
Add NMM or triethylamine, followed by the dropwise addition of pivaloyl chloride. Stir the mixture at -15 °C for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt with NMM or triethylamine in anhydrous THF or DCM at 0 °C.
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Take up the residue in ethyl acetate (B1210297) and wash successively with saturated aqueous NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude dipeptide.
-
Purify by chromatography or crystallization.
Applications in Pharmaceutical and Agrochemical Synthesis
Pivaloyl chloride is a key intermediate in the industrial synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][14]
Synthesis of β-Lactam Antibiotics (Dane Salt Method)
Pivaloyl chloride is crucial in the industrial production of semi-synthetic penicillins like ampicillin.[3] The "Dane salt method" involves the protection of the amino group of a side-chain acid (e.g., D-phenylglycine) as an enamine (a Dane salt). This protected intermediate is then activated with pivaloyl chloride to form a mixed anhydride, which subsequently acylates the 6-aminopenicillanic acid (6-APA) core.[3]
General Workflow for the Dane Salt Method:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EP0847994A1 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides | Semantic Scholar [semanticscholar.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of Pivaloyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyl (Piv) group is a valuable protecting group for hydroxyl and amino functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and drug development. Its significant steric hindrance provides robust protection under a wide range of reaction conditions. However, this same steric bulk necessitates specific and often forcing conditions for its removal. The choice of deprotection methodology is critical to ensure high yields and to maintain the integrity of other functional groups within a complex molecule.
These application notes provide a comprehensive overview of the most common and effective methodologies for the deprotection of pivaloyl esters. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to assist researchers in selecting and implementing the optimal deprotection strategy for their specific synthetic needs.
Deprotection Methodologies: A Comparative Overview
The selection of a deprotection method for a pivaloyl ester is dependent on the substrate, the presence of other functional groups, and the desired reaction scale. The following table summarizes the most common methods with typical reaction conditions and yields.
| Deprotection Method | Reagents and Conditions | Substrate | Typical Yield (%) | Notes |
| Basic Hydrolysis | NaOH or KOH in MeOH/H₂O, reflux | Primary Alcohol Pivaloate | 85-95 | A common and cost-effective method. May not be suitable for base-sensitive substrates. |
| Secondary Alcohol Pivaloate | 70-90 | Longer reaction times may be required compared to primary alcohols. | ||
| Tertiary Alcohol Pivaloate | 50-80 | Often sluggish and may require harsh conditions, leading to side reactions. | ||
| Bu₄NHSO₄, powdered NaOH, THF | Acyl-protected phenols and alcohols | 80-95[1] | A two-phase system that can offer milder conditions.[1] | |
| Reductive Cleavage | LiAlH₄, THF or Et₂O, 0 °C to rt | Aliphatic and Aromatic Esters | 90-99 | A powerful and general method for ester reduction. Reduces the ester to the corresponding alcohol. |
| DIBAL-H, CH₂Cl₂ or Toluene, -78 °C to rt | Aliphatic and Aromatic Esters | 85-95 | Can be controlled to yield either the aldehyde (at low temp.) or the alcohol (at rt). | |
| Lithium, catalytic naphthalene, THF | 1-pivaloyl-1H-tetrazoles | High[2] | A non-hydrolytic reductive method.[2] | |
| Thiolytic Cleavage | PhSH, K₂CO₃ (cat.), NMP, reflux | Aryl Pivaloates | 70-95[3] | A selective method for aryl pivaloates, often leaving alkyl esters intact.[3] |
| Organometallic Reagents | LDA, THF, 40-45 °C | N-pivaloylindoles | 90-99[3] | Effective for the deprotection of N-pivaloyl derivatives.[3] |
Signaling Pathways and Mechanisms
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing deprotection reactions.
Basic Hydrolysis of Pivaloyl Esters (Saponification)
The basic hydrolysis of pivaloyl esters proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the sterically hindered carbonyl carbon to form a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting alkoxide yields the alcohol and a pivalate (B1233124) salt.
Reductive Cleavage of Pivaloyl Esters with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that converts esters to primary alcohols. The reaction involves the initial delivery of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group to yield an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alcohol.
Reductive Cleavage of Pivaloyl Esters with DIBAL-H
Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered reducing agent. At low temperatures (-78 °C), the reaction can often be stopped at the aldehyde stage. However, at room temperature, the ester is typically reduced to the primary alcohol. The mechanism involves coordination of the aluminum to the carbonyl oxygen, followed by intramolecular hydride transfer.
Experimental Protocols
The following are detailed protocols for common pivaloyl ester deprotection methods.
Protocol 1: Basic Hydrolysis using NaOH in Methanol (B129727)
Objective: To deprotect a pivaloyl ester to the corresponding alcohol using sodium hydroxide.
Materials:
-
Pivaloyl-protected substrate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve the pivaloyl-protected substrate (1.0 eq) in methanol (10 mL per mmol of substrate) in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-5.0 eq) in water (2-5 mL per mmol of substrate).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and acidify to pH ~7 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Reductive Cleavage using LiAlH₄
Objective: To reduce a pivaloyl ester to the corresponding primary alcohol using lithium aluminum hydride.
Materials:
-
Pivaloyl-protected substrate
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Water (H₂O)
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
Caution! LiAlH₄ reacts violently with water. All glassware must be oven-dried and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of LiAlH₄ (1.5-3.0 eq) in anhydrous THF at 0 °C, add a solution of the pivaloyl-protected substrate (1.0 eq) in anhydrous THF dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography if needed.
Protocol 3: Thiolytic Cleavage of Aryl Pivaloates
Objective: To selectively deprotect an aryl pivaloate in the presence of other functional groups.
Materials:
-
Aryl pivaloate substrate
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), dry
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH), 5% aqueous solution
-
Hydrochloric acid (HCl), 6N
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
To a solution of the aryl pivaloate (1.0 eq) in dry NMP (1 mL per 100 mg of substrate), add thiophenol (1.0-1.2 eq) and a catalytic amount of anhydrous K₂CO₃ (5 mol%).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and make it alkaline with 5% aqueous NaOH.
-
Wash the aqueous mixture with diethyl ether to remove non-phenolic byproducts.
-
Acidify the aqueous layer with 6N HCl in an ice bath.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude phenol, which can be purified by column chromatography.
Experimental Workflow
A general workflow for the deprotection of pivaloyl esters is outlined below.
Orthogonality of the Pivaloyl Group
A key advantage of the pivaloyl group is its stability, which allows for its use in orthogonal protection strategies. The pivaloyl group is generally stable to conditions used to remove many other common protecting groups.
-
Stable to:
-
Acidic conditions: Stable to conditions used to remove Boc and silyl (B83357) ethers (e.g., TFA, HCl in dioxane, TBAF).
-
Mild basic conditions: More stable than acetate and benzoate (B1203000) esters to mild basic hydrolysis.
-
Hydrogenolysis: Stable to conditions used to remove Cbz and benzyl (B1604629) ethers (e.g., H₂, Pd/C).
-
-
Labile to:
-
Strong basic conditions: Cleaved by refluxing with strong bases like NaOH or KOH.
-
Strong reducing agents: Reduced by LiAlH₄ and DIBAL-H.
-
Specific organometallic reagents: Can be cleaved by reagents like LDA.
-
This orthogonality allows for the selective deprotection of other functional groups in the presence of a pivaloyl ester, enabling complex synthetic sequences.
Conclusion
The deprotection of pivaloyl esters requires careful consideration of the substrate and the desired outcome. While the steric bulk of the pivaloyl group provides excellent protection, it also necessitates more vigorous deprotection conditions compared to less hindered esters. By understanding the various methodologies, their mechanisms, and their orthogonality with other protecting groups, researchers can effectively utilize the pivaloyl group in the synthesis of complex molecules. The protocols and data provided in these application notes serve as a valuable resource for planning and executing successful deprotection strategies in drug discovery and other areas of chemical research.
References
Pivalic Acid as an Internal Standard in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. A key element in accurate qNMR is the use of an internal standard (IS), a compound of known purity added in a precise amount to the sample. Pivalic acid, also known as trimethylacetic acid, offers several advantages as a ¹H NMR internal standard due to its unique molecular structure. Its nine equivalent protons on the tert-butyl group give rise to a sharp, intense singlet in a region of the ¹H NMR spectrum that is often free from signals of the analyte, minimizing the risk of signal overlap. This application note provides detailed information and protocols for the effective use of this compound as an internal standard in NMR spectroscopy for quantitative analysis.
Properties of this compound
This compound is a white crystalline solid at room temperature with good solubility in many common organic solvents and moderate solubility in water.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| Melting Point | 32-35 °C |
| Boiling Point | 163-164 °C |
| Density | 0.889 g/mL at 25 °C |
| pKa | 5.03 (at 25 °C) |
| Solubility in Water | 25 g/L (at 20 °C)[3] |
| Solubility in Organic Solvents | Freely soluble in alcohol and ether[4] |
Data Presentation: NMR Spectroscopic Data
The chemical shift of the tert-butyl protons of this compound is relatively insensitive to the solvent environment, appearing in the upfield region of the spectrum. The acidic proton of the carboxylic acid group is also observed, but its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with residual water or other labile protons in the sample. For quantitative purposes, only the sharp singlet of the nine equivalent tert-butyl protons is used.
| Deuterated Solvent | ¹H Chemical Shift of tert-Butyl Protons (ppm) |
| Chloroform-d (CDCl₃) | 1.23 |
| Deuterium Oxide (D₂O) | ~1.1 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | ~1.1 |
| Acetone-d₆ | ~1.1 |
| Methanol-d₄ (CD₃OD) | ~1.1 |
Note: The exact chemical shift can vary slightly depending on the sample concentration, temperature, and the presence of other substances. It is always recommended to run a preliminary spectrum of the analyte and this compound separately in the chosen solvent to confirm the absence of signal overlap.
A crucial parameter for accurate qNMR is the longitudinal relaxation time (T₁), which dictates the necessary delay between successive scans to ensure complete relaxation of the nuclei. The T₁ value of the tert-butyl protons of this compound is expected to be in the range of typical small molecules, generally between 1 and 5 seconds. However, the exact value is dependent on the solvent, concentration, temperature, and the presence of paramagnetic impurities (e.g., dissolved oxygen). For the highest accuracy, it is strongly recommended to experimentally determine the T₁ of the this compound signal in the specific sample matrix.
Advantages and Disadvantages of this compound as an Internal Standard
| Advantages | Disadvantages |
| Single, Sharp Singlet: The nine equivalent protons produce a strong, sharp singlet, which simplifies integration and improves accuracy. | Potential for Reactivity: The carboxylic acid group can react with basic analytes or undergo esterification with alcohol solvents, especially under certain conditions (e.g., elevated temperature). |
| Chemically Inert tert-Butyl Group: The tert-butyl group is sterically hindered and generally unreactive. | Hygroscopicity: this compound can absorb moisture from the atmosphere, which can affect the accuracy of its weighing. It should be stored in a desiccator. |
| Favorable Chemical Shift: The signal appears in a relatively uncongested region of the spectrum (around 1.2 ppm), reducing the likelihood of overlap with analyte signals. | Volatility: Although a solid at room temperature, its relatively low melting point means it has some vapor pressure, which could lead to minor losses during sample preparation if not handled carefully. |
| Good Solubility: It is soluble in a range of common deuterated solvents. | T₁ Variation: The T₁ relaxation time can vary significantly with the solvent and sample matrix, necessitating its experimental determination for accurate quantification. |
Experimental Protocols
I. Selection and Preparation of the Internal Standard
-
Purity Assessment: The purity of the this compound used as an internal standard must be accurately known. Use a certified reference material (CRM) if available, or determine its purity by an independent method (e.g., titration or differential scanning calorimetry).
-
Drying: Dry the this compound in a vacuum oven or over a suitable desiccant before use to remove any absorbed water.
-
Stock Solution Preparation: For routine analyses, preparing a stock solution of this compound in the desired deuterated solvent can improve efficiency and accuracy.
-
Accurately weigh a known amount of pure, dry this compound.
-
Dissolve it in a precise volume of the deuterated solvent using a volumetric flask.
-
Store the stock solution in a tightly sealed container to prevent solvent evaporation.
-
II. Sample Preparation for qNMR Analysis
-
Analyte Preparation: Accurately weigh a known amount of the analyte.
-
Combining Analyte and Internal Standard:
-
Method A (Solid Weighing):
-
Accurately weigh the desired amount of the analyte into a vial.
-
Accurately weigh the desired amount of pure, dry this compound into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to dissolve both the analyte and the internal standard completely.
-
Vortex or sonicate the mixture to ensure homogeneity.
-
Transfer the solution to an NMR tube.
-
-
Method B (Using a Stock Solution):
-
Accurately weigh the analyte into a vial.
-
Using a calibrated pipette, add a precise volume of the this compound stock solution to the vial.
-
Vortex the mixture and transfer it to an NMR tube.
-
-
III. NMR Data Acquisition
For accurate quantitative results, the NMR acquisition parameters must be carefully chosen to ensure a quantitative spectrum.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the sample to achieve good magnetic field homogeneity.
-
Determine the 90° pulse width for the probe.
-
-
Key Acquisition Parameters:
-
Pulse Angle (p1): Use a 90° pulse angle to maximize the signal in a single scan.
-
Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ value of both the analyte and the internal standard signals being integrated. A conservative value of 7 times the longest T₁ is often recommended. If the T₁ is unknown, it must be measured using an inversion-recovery pulse sequence. For initial screening, a long relaxation delay (e.g., 30-60 seconds) can be used.
-
Acquisition Time (at): Set a sufficiently long acquisition time (e.g., 2-4 seconds) to ensure that the FID has decayed completely into the noise, which allows for proper baseline correction.
-
Number of Scans (ns): The number of scans should be chosen to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision) for the signals of interest.
-
Receiver Gain (rg): The receiver gain should be set to avoid clipping of the FID.
-
Spinning: Turn off sample spinning to avoid spinning sidebands that can interfere with the baseline and integration.
-
IV. Data Processing and Quantification
-
Fourier Transformation: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape. Perform a Fourier transform of the FID.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to obtain a flat baseline across the entire spectrum, especially around the signals to be integrated.
-
Integration:
-
Integrate the singlet of the this compound tert-butyl protons.
-
Integrate a well-resolved signal of the analyte that does not overlap with any other signals.
-
Ensure that the integration limits are set wide enough to encompass the entire peak, including the ¹³C satellites if they are to be included consistently for all integrated signals.
-
-
Calculation of Analyte Purity or Concentration:
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals (for this compound, N_IS = 9).
-
MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.
-
m_analyte and m_IS are the masses of the analyte and the internal standard.
-
Purity_IS is the purity of the internal standard in percent.
-
Mandatory Visualizations
Caption: Experimental workflow for qNMR using an internal standard.
Caption: Logical relationship in qNMR quantification.
References
Applications of Pivalic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid, a bulky carboxylic acid also known as 2,2-dimethylpropanoic acid or neopentanoic acid, and its derivatives have carved a significant niche in the field of polymer chemistry.[1][2] The sterically hindered tert-butyl group imparts unique properties to both the monomers and the resulting polymers, including enhanced thermal stability, resistance to hydrolysis, and altered solubility characteristics.[1] These attributes make this compound and its derivatives valuable components in the synthesis of a variety of polymeric materials, ranging from specialty coatings and adhesives to polymerization initiators. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in polymer chemistry.
I. Vinyl Pivalate (B1233124) in Radical Polymerization
Vinyl pivalate (VPi), an ester of this compound, is a key monomer in the production of polyvinyl pivalate (PVPi) and its copolymers. PVPi is known for its high glass transition temperature, good thermal stability, and resistance to hydrolysis, making it a suitable material for specialty lacquers and coatings.[1]
Application Note:
The radical polymerization of vinyl pivalate can be carried out using various techniques, including bulk, solution, emulsion, and suspension polymerization. The choice of method depends on the desired polymer properties, such as molecular weight and particle size, as well as the intended application. For kinetic studies and the synthesis of high-purity polymers, bulk polymerization, often initiated by photolysis (e.g., pulsed-laser polymerization), is employed.[3] Emulsion and suspension polymerization are suitable for producing high molecular weight polymers and controlling particle morphology.[4][5]
Quantitative Data: Polymerization of Vinyl Pivalate
| Parameter | Bulk Polymerization (PLP-SEC)[3] | Emulsion Copolymerization (VAc/VPi)[4] | Suspension Polymerization[5] |
| Monomer | Vinyl Pivalate (VPi) | Vinyl Acetate (VAc), Vinyl Pivalate (VPi) | Vinyl Pivalate (VPi) |
| Initiator | Benzoin (B196080) (photoinitiator) | Manganese chelate (redox initiator) | 2,2'-azobis(2,4-dimethylvaleronitrile) |
| Initiator Conc. | 5 mmol∙L⁻¹ | Not specified | Not specified |
| Temperature | 25 to 85 °C | Low-temperature | Low temperatures |
| Solvent/Medium | Bulk (no solvent) | Water | Water |
| Polymer Properties | ln(kp/L∙mol⁻¹∙s⁻¹)= 15.73 - 2093(T/K) | High molecular weight | High syndiotacticity, controlled particle size |
Note: kp is the propagation rate coefficient. VAc is vinyl acetate.
Experimental Protocols:
1. Bulk Polymerization of Vinyl Pivalate via Pulsed-Laser Polymerization (PLP)
This protocol is adapted from a study on the radical propagation kinetics of vinyl pivalate.[3]
-
Materials:
-
Vinyl pivalate (VPi), 99%
-
Benzoin (photoinitiator), ≥99.5%
-
Methanol (B129727) (for precipitation)
-
Quartz cuvette
-
-
Equipment:
-
Pulsed laser (e.g., Xantos XS-500, 351 nm)
-
Temperature-controlled sample holder
-
Vacuum line
-
Freezer
-
Size Exclusion Chromatography (SEC) system
-
-
Procedure:
-
Prepare a stock solution of 5 mmol∙L⁻¹ benzoin in vinyl pivalate.
-
Add approximately 3 mL of the monomer-initiator mixture to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder and allow it to equilibrate to the desired temperature (e.g., 60 °C ± 0.5 °C).
-
Expose the sample to the pulsed laser at a specific repetition rate (e.g., 200 Hz) to achieve low monomer conversion (<2%).
-
After irradiation, remove the sample and reduce the residual VPi content under a stream of air.
-
Precipitate the resulting polymer by adding the mixture to cold methanol.
-
Allow the heterogeneous mixture to settle overnight in a freezer.
-
Decant the liquid and dry the polymer precipitate under vacuum.
-
Analyze the polymer's molecular weight distribution using SEC.
-
Workflow for Bulk Polymerization of Vinyl Pivalate
Caption: Workflow for the bulk polymerization of vinyl pivalate.
II. This compound Derivatives as Polymerization Initiators
Derivatives of this compound, particularly peroxyesters like tert-butyl peroxypivalate (TBPP), are effective radical initiators for the polymerization of various monomers, including ethylene (B1197577) and vinyl chloride.[6][7] These initiators are valued for their specific decomposition kinetics, which allow for controlled polymerization at different temperatures.
Application Note:
Tert-butyl peroxypivalate is a thermally unstable initiator that decomposes to generate tert-butoxyl and pivaloyloxyl radicals, which then initiate polymerization.[8] Its half-life is highly temperature-dependent, making it suitable for processes requiring initiation at moderate temperatures. Due to its thermal sensitivity, safety precautions are crucial during storage and handling.[9]
Quantitative Data: Thermal Properties of tert-Butyl Peroxypivalate (TBPP)
| Parameter | Value | Method | Reference |
| Onset Decomposition Temperature | 76.30 °C | DSC | [9] |
| Apparent Activation Energy (Ea) | 91.86 kJ mol⁻¹ | Kissinger method (DSC) | [9] |
| Onset Decomposition Temperature | 40.64 °C | ARC | [9] |
| Apparent Activation Energy (Ea) | 120.14 kJ mol⁻¹ | ARC | [9] |
| Self-Accelerating Decomposition Temp. (SADT) | 38 °C (for 25 kg) | Dewar test | [9] |
| 1h Half-life Temperature | 75 °C | - | [7] |
DSC: Differential Scanning Calorimetry; ARC: Accelerating Rate Calorimeter.
Experimental Protocol:
2. Radical Polymerization of Methyl Methacrylate (B99206) using tert-Butyl Peroxypivalate
This is a general protocol for bulk polymerization initiated by a this compound derivative.
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
tert-Butyl peroxypivalate (TBPP)
-
Nitrogen gas
-
Methanol (for precipitation)
-
-
Equipment:
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Temperature-controlled oil bath
-
Condenser
-
Vacuum line
-
-
Procedure:
-
Place a specific amount of purified MMA (e.g., 10 g) into the reaction vessel.
-
Add the desired amount of TBPP initiator (e.g., 0.1 mol% relative to the monomer).
-
Seal the vessel and deoxygenate the mixture by bubbling with nitrogen for 15-20 minutes while stirring.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for a set time, monitoring the viscosity.
-
Terminate the reaction by cooling the vessel in an ice bath.
-
Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into an excess of a non-solvent (e.g., methanol).
-
Filter the polymer and dry it under vacuum to a constant weight.
-
Logical Relationship in Radical Polymerization Initiation
Caption: Initiation of radical polymerization using TBPP.
III. This compound in Alkyd and Polyester (B1180765) Resins
This compound and its esters can be used as modifiers in the synthesis of alkyd and polyester resins. The bulky tert-butyl group can improve the resin's hydrolytic stability, weather resistance, and solubility in certain solvents. While direct use of this compound is less common than phthalic or maleic anhydride (B1165640), neopentyl glycol (a derivative of this compound) is a widely used polyol in high-performance polyester resins.
Application Note:
In alkyd resin formulations, monobasic acids are used to control the degree of polymerization and modify the properties of the final resin. This compound, as a bulky monobasic acid, can act as a chain stopper, limiting the molecular weight growth and reducing the viscosity of the resin. This can be advantageous in formulating high-solids coatings. The steric hindrance provided by the pivaloyl group can also protect the ester linkages from hydrolysis, enhancing the durability of the coating.
Quantitative Data: Example Alkyd Resin Formulation (Modified with a Bulky Acid)
This table is based on a general formulation and illustrates where a bulky acid like this compound could be incorporated.
| Component | Function | Typical Weight % |
| Soybean Oil Fatty Acids | Modifying Agent (Oil) | 40-60 |
| Glycerol/Pentaerythritol | Polyol | 20-30 |
| Phthalic Anhydride | Polybasic Acid | 20-30 |
| This compound (or Benzoic Acid) | Chain Stopper/Modifier | 1-5 |
| Xylene | Solvent (for azeotropic water removal) | 2-5 |
Experimental Protocol:
3. Synthesis of a this compound-Modified Alkyd Resin
This is a generalized protocol based on typical alkyd resin synthesis procedures.
-
Materials:
-
Soybean oil
-
Glycerol
-
Litharge (catalyst)
-
Phthalic anhydride
-
This compound
-
Xylene
-
Nitrogen gas
-
-
Equipment:
-
Four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
-
Procedure (Two-Stage Alcoholysis-Polyesterification):
-
Alcoholysis Stage:
-
Charge the soybean oil, glycerol, and litharge catalyst into the reaction flask.
-
Heat the mixture to 220-230 °C under a nitrogen blanket with continuous stirring.
-
Hold the temperature until a sample of the mixture is soluble in methanol (indicating monoglyceride formation).
-
-
Polyesterification Stage:
-
Cool the reaction mixture to about 180 °C.
-
Add the phthalic anhydride and this compound to the flask.
-
Add xylene to facilitate azeotropic removal of water.
-
Gradually heat the mixture to 230-240 °C and begin collecting the water of esterification in the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid value of the resin.
-
Continue the reaction until the desired acid value (e.g., < 15 mg KOH/g) is reached.
-
Cool the resin and dilute with a suitable solvent to the desired solids content.
-
-
Experimental Workflow for Alkyd Resin Synthesis
Caption: Two-stage synthesis of a this compound-modified alkyd resin.
Conclusion
This compound and its derivatives are versatile building blocks in polymer chemistry, offering a means to tailor the properties of polymers for specific applications. The use of vinyl pivalate allows for the creation of thermally stable and hydrolytically resistant polymers. This compound-derived initiators provide controlled radical polymerization across a range of temperatures. Furthermore, the incorporation of this compound into resin formulations can enhance durability and control viscosity. The protocols and data presented here provide a foundation for researchers and professionals to explore the potential of this compound in the development of advanced polymeric materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qspace.library.queensu.ca [qspace.library.queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. WO2002057327A1 - Method of preparing poly(vinyl pivalate) - Google Patents [patents.google.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pergan.com [pergan.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. researchgate.net [researchgate.net]
Pivalate Esters in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalate (B1233124) esters, derived from pivalic acid (2,2-dimethylpropanoic acid), are valuable tools in the synthesis of pharmaceuticals. Their utility stems from two primary applications: as sterically hindered and stable protecting groups for hydroxyl and amino functionalities, and as key components of prodrugs to enhance the bioavailability of active pharmaceutical ingredients (APIs). The bulky tert-butyl group of the pivaloyl moiety confers unique properties of stability and selective reactivity that are exploited in complex synthetic routes. This document provides detailed application notes and experimental protocols for the use of pivalate esters in these two critical areas of drug development.
Application 1: The Pivaloyl (Piv) Group as a Robust Protecting Group
The pivaloyl group is an excellent choice for protecting alcohols and amines due to its significant steric bulk, which renders it stable to a wide range of reaction conditions, including acidic and oxidative environments.[1] It is substantially more stable than other acyl protecting groups like acetyl (Ac) and benzoyl (Bz).[2] This stability allows for selective manipulation of other functional groups within a complex molecule. Deprotection is typically achieved under basic or reductive conditions.[1]
Key Characteristics of the Pivaloyl Protecting Group:
-
Stability: Resistant to acidic hydrolysis and many oxidizing and reducing agents.
-
Introduction: Readily introduced by reacting an alcohol or amine with pivaloyl chloride or pivaloic anhydride.
-
Selective Protection: The steric hindrance of pivaloyl chloride allows for the selective protection of less sterically hindered hydroxyl groups.[3]
-
Cleavage: Typically removed by strong base (e.g., NaOH, K2CO3 in methanol), organometallic reagents (e.g., LDA), or hydride reducing agents (e.g., DIBAL-H, LAH).[1][4]
Experimental Protocol: Protection of a Hydroxylamine with Pivaloyl Chloride
This protocol describes the synthesis of N,N-dibenzyl-O-pivaloylhydroxylamine, a reagent that can be used in amination reactions. It serves as a practical example of introducing a pivaloyl group to protect a hydroxyl functionality.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| N,N-Dibenzylhydroxylamine | 213.28 | 100 | 21.3 g |
| Pivaloyl Chloride | 120.58 | 105 | 12.9 mL |
| 4-Dimethylaminopyridine (B28879) (DMAP) | 122.17 | 105 | 12.8 g |
| Dichloromethane (B109758) (CH2Cl2) | - | - | 250 mL |
| Saturated aq. NH4Cl | - | - | 50 mL |
| Deionized Water | - | - | 200 mL |
Procedure: [5]
-
To a 500-mL round-bottomed flask, add N,N-dibenzylhydroxylamine (21.3 g, 100 mmol), 4-dimethylaminopyridine (12.8 g, 105 mmol), and dichloromethane (250 mL).
-
Stir the suspension and cool to 0 °C in an ice-water bath for 20 minutes.
-
Add pivaloyl chloride (12.9 mL, 105 mmol) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with deionized water (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude material can be further purified by elution through a pad of alumina (B75360) to yield N,N-dibenzyl-O-pivaloylhydroxylamine as a white solid.
Quantitative Data:
| Product | Yield (%) |
| N,N-Dibenzyl-O-pivaloylhydroxylamine | 93-94 |
Deprotection Protocol for Pivaloyl Group
The following is a general procedure for the deprotection of N-pivaloylindoles using lithium diisopropylamide (LDA).
Reaction Scheme:
Materials and Reagents:
| Reagent | Amount (equiv) |
| N-Pivaloylindole | 1 |
| LDA | 2 |
| THF | - |
Procedure: [4]
-
Dissolve the N-pivaloylindole derivative in anhydrous THF.
-
Add 2 equivalents of LDA in THF at 40-45 °C.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a suitable proton source (e.g., water or saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent and purify by standard methods.
Quantitative Data for Deprotection of Various Pivaloylindoles: [4]
| Substrate (N-Pivaloyl derivative of) | Time (h) | Yield (%) |
| Indole | 0.5 | >98 |
| 5-Methoxyindole | 0.5 | >98 |
| 5-Bromoindole | 1 | 96 |
| 2-Methylindole | 2 | 25 |
| Carbazole | 0.5 | 95 |
Application 2: Pivaloyloxymethyl (POM) Esters in Prodrug Design
A significant challenge in drug development is achieving adequate oral bioavailability for polar molecules, such as those containing carboxylic acid or phosphate (B84403) groups. The pivaloyloxymethyl (POM or pivoxil) group is a widely used promoiety to mask these polar functionalities, thereby increasing the lipophilicity of the drug.[6][7] This enhanced lipophilicity facilitates passive diffusion across the intestinal membrane. Once inside the cell, the POM ester is hydrolyzed by ubiquitous intracellular esterases to release the active drug, along with this compound and formaldehyde.[8][9]
Mechanism of Action of POM Prodrugs
The activation of a POM prodrug is a two-step enzymatic process.
Clinically used pharmaceuticals employing the POM prodrug strategy include Pivampicillin (an oral form of ampicillin), Cefditoren (B193786) Pivoxil (a cephalosporin (B10832234) antibiotic), and Adefovir (B194249) Dipivoxil (an antiviral).[6][7]
Experimental Protocols for the Synthesis of POM Prodrugs
1. Synthesis of Iodomethyl Pivalate (Key Reagent)
Iodomethyl pivalate is a common and essential reagent for the synthesis of POM prodrugs.[10]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Molar Ratio |
| Chloromethyl Pivalate | 150.60 | 10.0 | 1 |
| Sodium Iodide | 149.89 | 11.6 | 1.2 |
| Calcium Chloride | 110.98 | 3.6 | 0.5 |
| Ethyl Acetate | - | - | 30 mL |
| 5% Sodium Thiosulfate (B1220275) | - | - | As needed |
Procedure:
-
In a three-neck flask, combine chloromethyl pivalate (10.0 g), ethyl acetate (30 mL), sodium iodide (11.6 g), and calcium chloride (3.6 g).
-
Heat the mixture to reflux (approximately 78 °C) for 6 hours.
-
Cool the reaction mixture to 0 °C.
-
Wash the mixture with 5% sodium thiosulfate solution until the organic layer is colorless.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain iodomethyl pivalate as a yellow liquid.
Quantitative Data:
| Product | Yield (%) | Purity (GC) (%) |
| Iodomethyl Pivalate | 94 | 98 |
2. Synthesis of Cefditoren Pivoxil
This protocol outlines the esterification of cefditoren with iodomethyl pivalate.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Cefditoren | 506.56 | 10 | 5.29 g |
| Iodomethyl Pivalate | 242.04 | 20 | 4.84 g |
| Pyridine | 79.10 | 8.5 | 0.67 g |
| N,N-Dimethylformamide (DMF) | - | - | 60 mL |
| Ethyl Acetate | - | - | 60 mL |
| Water | - | - | 30 mL |
| Acetone (B3395972) | - | - | 10 mL |
| Isopropyl Ether | - | - | 40 mL |
Procedure:
-
Add cefditoren (5.29 g, 10 mmol) and N,N-dimethylformamide (60 mL) to a reaction flask and stir for 30 minutes.
-
Cool the mixture to 0 °C or below.
-
Add pyridine (8.5 mmol).
-
Cool to -10 °C and quickly add iodomethyl pivalate (20 mmol).
-
Maintain the reaction at this temperature for 1 hour.
-
Add activated carbon, stir for 30 minutes for decolorization, and then filter.
-
To the filtrate, add 5 g of anhydrous sodium sulfate, 30 mL of water, and 60 mL of ethyl acetate. Stir and then separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain an oil.
-
Add 10 mL of acetone and 40 mL of isopropyl ether to induce crystallization.
-
Filter and dry the solid to obtain cefditoren pivoxil.
Quantitative Data:
| Product | Yield (%) | Purity (%) |
| Cefditoren Pivoxil | 98.75 | 99.84 |
3. Synthesis of Adefovir Dipivoxil
This protocol describes the synthesis of the antiviral prodrug adefovir dipivoxil.
Reaction Scheme:
Materials and Reagents:
| Reagent | Amount (kg) | Molar Ratio (equiv) |
| Adefovir | 50 | 1 |
| Triethylamine | 100 | ~4 |
| Chloromethyl Pivalate | 140 | ~6 |
| DMF | 240 | - |
| Ethyl Acetate | 750 | - |
Procedure:
-
Suspend adefovir (50 kg) in DMF (240 kg) in a suitable reactor.
-
Add triethylamine (100 kg).
-
While stirring, add chloromethyl pivalate (140 kg) via dripping.
-
Heat the reaction mixture to 60 °C and maintain for 3 hours.
-
Monitor the reaction by HPLC for completion.
-
Cool the reaction mixture to 0 °C.
-
Add ethyl acetate (750 kg) and stir for 2 hours to precipitate the product.
-
Filter the solid to obtain crude adefovir dipivoxil.
-
The crude product can be recrystallized from ethyl acetate and isopropyl ether.
Quantitative Data:
| Product | Crude Yield (%) | Purified Yield (%) | Purity (%) |
| Adefovir Dipivoxil | 44 | 40-50 | >99 |
Conclusion
Pivalate esters are a cornerstone in modern pharmaceutical synthesis, offering solutions to challenges in both synthetic strategy and drug delivery. The pivaloyl group provides a sterically hindered and highly stable protecting group, enabling chemists to perform complex transformations on multifunctional molecules. In parallel, the pivaloyloxymethyl moiety is a clinically validated and effective tool for creating prodrugs with enhanced oral bioavailability. The protocols and data presented herein provide a practical guide for researchers and scientists in the application of pivalate esters in the development of new medicines. Careful consideration of reaction conditions and purification methods is crucial for achieving high yields and purity in these synthetic transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Pivalic Acid in the Synthesis of Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including catalysis, gas storage, and notably, drug delivery.[1][2][3] The synthesis of MOFs with desired properties, such as controlled crystal size, morphology, and defect density, is crucial for their application. One of the key strategies to achieve this control is through the use of modulators during synthesis.[4][5]
Pivalic acid (trimethylacetic acid), a monocarboxylic acid, can be employed as a coordinating modulator in MOF synthesis. Similar to other commonly used modulators like acetic acid and benzoic acid, this compound competes with the organic linker for coordination to the metal centers.[4] This competition slows down the nucleation and growth processes, leading to improved crystallinity and control over particle size.[5][6] The steric bulk of the tert-butyl group in this compound can also influence the resulting MOF structure and defectivity.
These application notes provide an overview of the role of this compound in MOF synthesis and offer a general protocol for its use, primarily focusing on the synthesis of zirconium-based MOFs like UiO-66, which are widely studied for their stability and potential in drug delivery.[7][8]
The Role of this compound as a Modulator
In MOF synthesis, particularly for zirconium-based MOFs, modulators like this compound play a critical role in controlling the reaction kinetics. The primary mechanism involves the reversible coordination of the modulator to the metal clusters, which competes with the binding of the multitopic organic linkers that form the framework.[7] This modulation leads to several beneficial outcomes:
-
Enhanced Crystallinity: By slowing down the rapid formation of coordination bonds, modulators allow for more ordered crystal growth, resulting in higher crystallinity.[5]
-
Control of Particle Size: The concentration of the modulator can be tuned to control the size of the resulting MOF crystals, which is particularly important for applications in drug delivery where nanoparticle sizes are often desired.[5][6]
-
Introduction of Defects: The use of modulators can lead to the formation of "missing linker" or "missing cluster" defects within the MOF structure.[7] While sometimes viewed as imperfections, these defects can create additional open coordination sites on the metal clusters, which can be beneficial for catalysis or for the coordination of drug molecules.
-
Morphology Control: Modulators can influence the final morphology of the MOF crystals.[8]
The effectiveness of a monocarboxylic acid modulator is often related to its pKa value and its concentration in the reaction mixture.[7]
Quantitative Data on Modulator Effects
While specific data for this compound is not extensively reported, the following table summarizes the effects of other common monocarboxylic acid modulators on the synthesis of UiO-66, a well-studied zirconium-based MOF. This data can be used to infer the potential effects of this compound.
| Modulator | pKa | Concentration (equivalents) | Resulting Crystal Size (nm) | BET Surface Area (m²/g) | Reference |
| None | - | 0 | ~24 | - | [7] |
| Acetic Acid | 4.76 | 15 | - | ~1200 | [8] |
| Formic Acid | 3.75 | 15 | Larger than acetic acid modulated | - | [8] |
| Benzoic Acid | 4.20 | 3 | Larger than unmodulated | - | [5] |
| Benzoic Acid | 4.20 | 30 | Significantly larger than 3 equiv. | - | [5] |
| Trifluoroacetic Acid | 0.23 | 10 | Larger than acetic acid modulated | - | [5] |
Note: The exact resulting properties are highly dependent on the specific reaction conditions (temperature, time, solvent, etc.).
Experimental Protocols
The following protocols are generalized for the synthesis of zirconium-based MOFs, such as the UiO-66 series, using this compound as a modulator. Researchers should optimize the parameters based on their specific target MOF and desired properties.
Protocol 1: Solvothermal Synthesis of a Zirconium-Based MOF (e.g., UiO-66) using this compound as a Modulator
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
Solution Preparation: In a glass vial, dissolve zirconium(IV) chloride (e.g., 1 equivalent) and terephthalic acid (e.g., 1 equivalent) in DMF.
-
Modulator Addition: Add a specific molar equivalent of this compound to the solution. The amount of this compound can be varied (e.g., 10 to 100 equivalents relative to the metal precursor) to control the crystal size and properties.
-
Reaction: Seal the vial and place it in a preheated oven at a specific temperature (typically 120 °C) for a designated time (e.g., 24 hours).
-
Cooling and Washing: After the reaction is complete, allow the vial to cool to room temperature. The resulting white precipitate is the MOF. Centrifuge the mixture to collect the solid product.
-
Purification: To remove unreacted starting materials and solvent molecules from the pores, wash the collected MOF powder multiple times with fresh DMF, followed by an exchange with a more volatile solvent like methanol or chloroform.[4]
-
Activation: Dry the purified MOF under vacuum at an elevated temperature (e.g., 120-150 °C) to remove the solvent from the pores and activate the material for use.
Diagrams
Caption: Experimental workflow for the synthesis of a MOF using this compound as a modulator.
Caption: The role of this compound in modulating MOF synthesis through competitive coordination.
Applications in Drug Development
The ability to control the particle size of MOFs to the nanoscale is a significant advantage for drug delivery applications, as nanoparticles can exhibit enhanced cellular uptake and bioavailability.[1][2] MOFs synthesized with modulators like this compound can be designed to have specific sizes suitable for intravenous administration and passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
Furthermore, the introduction of defects by modulators can provide sites for the covalent attachment of drug molecules or targeting ligands. The high porosity of MOFs allows for high drug loading capacities, and the release of the drug can often be triggered by changes in the physiological environment, such as pH.[1]
Conclusion
This compound serves as an effective modulator in the synthesis of metal-organic frameworks, offering a means to control critical material properties such as crystallinity, particle size, and defect concentration. By adapting established protocols for other monocarboxylic acid modulators, researchers can utilize this compound to synthesize MOFs with tailored characteristics for various applications, including the development of advanced drug delivery systems. The provided protocols and conceptual diagrams serve as a guide for scientists entering this exciting field of research.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01356K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Protocol for the Selective Pivaloylation of Primary versus Secondary Alcohols: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multistep preparation of complex molecules such as pharmaceuticals. The pivaloyl (Piv) group is a sterically bulky and robust protecting group for alcohols, offering stability across a wide range of reaction conditions. A frequent challenge in synthetic chemistry is the differentiation of primary and secondary alcohols within the same molecule. This document provides detailed application notes and experimental protocols for the selective pivaloylation of primary alcohols in the presence of secondary alcohols. Three key methods are compared: a catalyst-free approach, a 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed method, and a Lewis acid-catalyzed procedure using scandium(III) triflate (Sc(OTf)₃).
Principles of Selectivity
The selective pivaloylation of primary over secondary alcohols is primarily governed by steric hindrance. The bulky pivaloyl group, derived from pivaloyl chloride or pivalic anhydride (B1165640), reacts more readily with the less sterically encumbered primary hydroxyl group. The choice of reagents and reaction conditions can further enhance this inherent selectivity.
Comparative Data of Pivaloylation Methods on 1,3-Butanediol (B41344)
To illustrate the selectivity of different pivaloylation protocols, the following table summarizes the results of the reaction of 1,3-butanediol with a pivaloylating agent under three different conditions. 1,3-Butanediol possesses both a primary and a secondary hydroxyl group, making it an ideal model substrate to evaluate selectivity.
| Method | Pivaloylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield of Mono-Primary Pivaloate (%) | Yield of Mono-Secondary Pivaloate (%) | Yield of Di-Pivaloate (%) |
| Catalyst-Free | Pivalic Anhydride | None | Neat | 80 | 4 | 92 | Not Reported | Not Reported |
| DMAP-Catalyzed | Pivaloyl Chloride | DMAP | Dichloromethane (B109758) | 0 to rt | 3 | ~85-90 (High Selectivity) | Minor | Minor |
| Lewis Acid-Catalyzed | Pivalic Anhydride | Sc(OTf)₃ | Dichloromethane | rt | 5 | ~90 (High Selectivity) | Minor | Minor |
Note: The yields for DMAP-catalyzed and Lewis acid-catalyzed methods are typical and can vary depending on the specific substrate and reaction conditions. High selectivity for the primary alcohol is consistently observed.
Experimental Protocols
Protocol 1: Catalyst-Free Selective Pivaloylation of a Primary Alcohol
This protocol is advantageous for its simplicity, avoiding the use of potentially toxic catalysts and simplifying purification.[1]
Materials:
-
Diol (containing primary and secondary hydroxyls) (1.0 eq)
-
Pivalic Anhydride (1.1 eq)
Procedure:
-
To a round-bottom flask containing the diol, add pivalic anhydride.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to isolate the mono-pivaloylated primary alcohol.
Protocol 2: DMAP-Catalyzed Selective Pivaloylation of a Primary Alcohol
This is a classic and highly efficient method for acylation, known for its high yields and selectivity.
Materials:
-
Diol (containing primary and secondary hydroxyls) (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve the diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Lewis Acid-Catalyzed Selective Pivaloylation of a Primary Alcohol
Lewis acid catalysis can activate the pivaloylating agent, allowing for mild reaction conditions and high selectivity.
Materials:
-
Diol (containing primary and secondary hydroxyls) (1.0 eq)
-
Pivalic Anhydride (1.2 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of the diol in anhydrous dichloromethane, add scandium(III) triflate.
-
Add pivalic anhydride to the mixture at room temperature.
-
Stir the reaction for 5 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow for Selective Pivaloylation
Caption: General experimental workflow for the selective pivaloylation of a primary alcohol in a diol.
Logical Relationship of Pivaloylation Selectivity
Caption: Key factors determining the selectivity of pivaloylation for primary over secondary alcohols.
References
Pivalic Acid as a Proton Shuttle in Catalytic Cycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid (PivOH), a sterically hindered carboxylic acid, has emerged as a highly effective co-catalyst in a variety of transition metal-catalyzed reactions, most notably in palladium-catalyzed C-H bond functionalization. Its primary role is to act as a proton shuttle, facilitating the cleavage of otherwise unreactive C-H bonds through a Concerted Metalation-Deprotonation (CMD) mechanism. This process circumvents the need for pre-functionalized starting materials, offering a more atom-economical and efficient approach to the synthesis of complex organic molecules. These methods are of significant interest to the pharmaceutical and materials science industries for the construction of biaryl motifs and other key structural components.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound as a proton shuttle in key catalytic cycles.
Mechanism of Action: The Concerted Metalation-Deprotonation Pathway
In many palladium-catalyzed C-H activation reactions, the key step involves the cleavage of a C-H bond and the formation of a C-Pd bond. This compound plays a crucial role in this transformation by enabling a CMD pathway.[1][3] In this mechanism, the pivalate (B1233124) anion, generated in situ from this compound and a base, coordinates to the palladium center. This brings the carboxylate group in close proximity to the C-H bond of the substrate. The C-H bond cleavage and C-Pd bond formation occur in a single, concerted transition state, where the pivalate anion abstracts the proton from the C-H bond.[1][3] This is energetically more favorable than many alternative pathways and avoids the formation of high-energy intermediates. Computational studies have shown that the pivalate anion can lower the transition state energy for C-H bond cleavage.[2]
The catalytic cycle for a generic palladium-catalyzed direct C-H arylation assisted by this compound is depicted below. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes the crucial CMD step with the arene substrate, facilitated by the pivalate anion. Subsequent reductive elimination yields the biaryl product and regenerates the active Pd(0) catalyst.
References
The Role of Pivalic Acid in High-Performance Reflective Lacquers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalic acid and its derivatives are crucial components in the synthesis of advanced polymer resins used in high-performance reflective lacquers. The unique branched structure of the pivaloyl group imparts exceptional hydrolytic and thermal stability to the polymer backbone. This stability is paramount in formulating durable and weather-resistant coatings. Polymers derived from vinyl pivalate, a key ester of this compound, are particularly noted for their use in highly reflective lacquers.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound-based resins and their formulation into reflective lacquers. It includes quantitative data, reaction mechanisms, and experimental workflows to guide researchers in this field.
Introduction
Reflective lacquers are specialized coatings designed to reflect a high degree of solar radiation, thereby reducing heat absorption and improving energy efficiency. The binder, or resin, is a critical component of these lacquers, as it dictates the coating's durability, adhesion, and overall performance. This compound (2,2-dimethylpropanoic acid) is a valuable building block in the synthesis of high-performance binders due to the steric hindrance provided by its bulky tert-butyl group. This structural feature protects the ester linkages in the polymer from hydrolysis, leading to coatings with excellent long-term weatherability and gloss retention.
This document outlines the synthesis of two primary types of this compound-based polymers for reflective lacquers:
-
Poly(vinyl pivalate) via Emulsion Polymerization: This method produces a stable latex that can be formulated into water-based reflective lacquers.
-
Neopentyl Glycol-Pivalic Acid Polyester (B1180765) Resins: These resins are synthesized through polycondensation and are suitable for solvent-based or powder coatings with high durability.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols detailed in this document.
Table 1: Formulation for Vinyl Pivalate Emulsion Polymerization
| Component | Role | Concentration Range (% by weight of total monomers) |
| Vinyl Pivalate | Monomer | 80 - 95% |
| Vinyl Acetate | Co-monomer | 5 - 20% |
| Deionized Water | Continuous Phase | 100 - 150% (based on total monomer weight) |
| Sodium Dodecyl Sulfate (SDS) | Surfactant | 1 - 3% |
| Potassium Persulfate (KPS) | Initiator | 0.5 - 1.5% |
| Sodium Bicarbonate | Buffer | 0.1 - 0.5% (based on water weight) |
Table 2: Reaction Conditions for Vinyl Pivalate Emulsion Polymerization
| Parameter | Value |
| Reaction Temperature | 60 - 80 °C |
| Stirring Speed | 200 - 400 rpm |
| Reaction Time | 4 - 6 hours |
| Post-Polymerization Time | 1 - 2 hours |
Table 3: Formulation for Neopentyl Glycol-Pivalic Acid Based Polyester Resin
| Component | Role | Molar Ratio |
| This compound | Monomer (Acid) | 1.0 |
| Neopentyl Glycol | Monomer (Diol) | 1.1 - 1.2 |
| Adipic Acid | Co-monomer (Acid) | 0.2 - 0.5 |
| Trimethylolpropane | Cross-linking Agent | 0.05 - 0.1 |
| Fascat 4100 (Tin Catalyst) | Catalyst | 0.1 - 0.3% (by weight of reactants) |
Table 4: Reaction Conditions for Polyester Resin Synthesis
| Parameter | Value |
| Initial Reaction Temperature | 160 - 180 °C |
| Final Reaction Temperature | 220 - 240 °C |
| Reaction Time | 8 - 12 hours |
| Vacuum | 20 - 50 mmHg (applied in the final stages) |
Table 5: Typical Properties of this compound-Based Reflective Lacquers
| Property | Poly(vinyl pivalate) Based | Polyester Resin Based |
| Total Solar Reflectance (TSR) | 75 - 85% | 80 - 90% |
| Gloss (60°) | > 85 GU | > 90 GU |
| Pencil Hardness | H - 2H | 2H - 3H |
| Adhesion (ASTM D3359) | 5B | 5B |
Experimental Protocols
Protocol 1: Emulsion Polymerization of Vinyl Pivalate
This protocol describes a semi-batch process for the synthesis of a poly(vinyl pivalate-co-vinyl acetate) emulsion.
Materials:
-
Vinyl Pivalate (inhibitor removed)
-
Vinyl Acetate (inhibitor removed)
-
Deionized Water
-
Sodium Dodecyl Sulfate (SDS)
-
Potassium Persulfate (KPS)
-
Sodium Bicarbonate
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, and feeding pump.
-
Heating/cooling circulator
-
Monomer pre-emulsion vessel
Procedure:
-
Reactor Setup: Charge the reactor with deionized water, a portion of the SDS, and sodium bicarbonate.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes to remove oxygen and maintain a nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor to 70°C with continuous stirring at 300 rpm.
-
Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion of the vinyl pivalate, vinyl acetate, the remaining SDS, and deionized water with vigorous stirring.
-
Initiation: Add a portion of the KPS initiator dissolved in deionized water to the reactor.
-
Monomer Feeding: After 15 minutes, begin the continuous feeding of the monomer pre-emulsion into the reactor over 3 hours.
-
Polymerization: Maintain the reaction temperature at 70°C for the duration of the monomer feed.
-
Post-Polymerization: After the feed is complete, add the remaining KPS initiator and continue the reaction for another 2 hours to ensure high monomer conversion.
-
Cooling and Collection: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen.
Protocol 2: Synthesis of Neopentyl Glycol-Pivalic Acid Based Polyester Resin
This protocol outlines the synthesis of a hydroxyl-terminated polyester resin suitable for reflective coatings.
Materials:
-
This compound
-
Neopentyl Glycol
-
Adipic Acid
-
Trimethylolpropane
-
Fascat 4100 (or other suitable esterification catalyst)
-
Xylene (for water removal azeotrope)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Reactor Charging: Charge the flask with this compound, neopentyl glycol, adipic acid, and trimethylolpropane.
-
Inert Atmosphere: Start a slow stream of nitrogen through the reactor.
-
Heating and Esterification: Begin heating the mixture with stirring. Water of esterification will begin to collect in the Dean-Stark trap at around 160°C.
-
Temperature Increase: Gradually increase the temperature to 230°C over 4-6 hours, removing the water as it forms. Xylene can be added to facilitate azeotropic water removal.
-
Catalyst Addition: Once the rate of water collection slows, cool the reactor to 180°C and add the Fascat 4100 catalyst.
-
Polycondensation: Reheat the mixture to 230°C and continue the reaction.
-
Vacuum Application: Once the acid value of the resin is below 15 mg KOH/g, apply a vacuum of 20-50 mmHg to remove the final traces of water and drive the reaction to completion.
-
Completion and Dilution: The reaction is complete when the desired acid value and viscosity are reached. Cool the resin to 150°C and dilute with a suitable solvent if required.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the emulsion polymerization of vinyl pivalate.
Caption: Workflow for the synthesis of this compound-based polyester resin.
Caption: General mechanism of free-radical polymerization of vinyl monomers.
References
Troubleshooting & Optimization
Technical Support Center: Pivaloyl Groups in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using pivaloyl groups to overcome steric hindrance in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My pivaloylation reaction is slow or incomplete, especially with a hindered alcohol. How can I improve the reaction rate and yield?
A: Sluggish reactions are a common issue when acylating sterically hindered substrates. The bulky nature of the pivaloyl group, while beneficial for selectivity, can impede the reaction. Here are several strategies to troubleshoot this issue:
-
Reagent & Catalyst Selection: The choice of acylating agent and catalyst is critical. Pivaloyl chloride is generally more reactive than pivaloic anhydride.[1][2] For hindered alcohols, adding a nucleophilic catalyst like 4-(N,N-Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3] Lewis acids are also effective catalysts, particularly with pivaloic anhydride.[4][5]
-
Solvent and Temperature: Ensure you are using an appropriate aprotic solvent, such as Dichloromethane (CH₂) or Tetrahydrofuran (THF).[2] Gently heating the reaction can also increase the rate, but should be monitored to avoid side reactions.
-
Alternative Protocols: For particularly challenging substrates, consider specialized protocols. Bismuth triflate (Bi(OTf)₃) has been shown to be a powerful catalyst for acylating even sterically demanding tertiary alcohols with pivaloic anhydride.[5][6]
Troubleshooting Workflow for Incomplete Pivaloylation
Caption: A troubleshooting guide for low-yield pivaloylation reactions.
Q2: How can I selectively protect a primary alcohol in the presence of secondary or tertiary alcohols using a pivaloyl group?
A: The significant steric bulk of the pivaloyl group makes it an excellent choice for regioselective protection of less hindered alcohols.[7] Pivaloyl chloride will preferentially react with primary alcohols over secondary and tertiary alcohols due to easier access to the reaction center.[3][8]
To maximize selectivity:
-
Control Stoichiometry: Use of approximately one equivalent of the pivaloylating agent is crucial.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can enhance the kinetic selectivity for the less hindered alcohol.
-
Choice of Base: A non-nucleophilic, hindered base like triethylamine (B128534) (Et₃N) is commonly used.
| Substrate Type | Relative Reactivity with Pivaloyl Chloride | Typical Outcome |
| Primary Alcohol | High | Rapidly forms pivaloate ester. |
| Secondary Alcohol | Moderate to Low | Reacts much slower than primary alcohols. |
| Phenolic Alcohol | Low | Generally less reactive than aliphatic alcohols.[8] |
| Tertiary Alcohol | Very Low | Often unreactive under standard conditions.[5] |
Q3: The pivaloyl group is notoriously difficult to remove. What are the most effective deprotection methods?
A: The stability of the pivaloyl group is one of its main advantages, but this also makes its removal challenging.[9][10] Standard hydrolysis conditions are often sluggish. The choice of deprotection method depends on the overall stability of your molecule.
-
Reductive Cleavage: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) are effective at cleaving pivaloate esters to yield the corresponding alcohol.[7][11] This method is suitable for molecules that can tolerate harsh reducing conditions.
-
Strong Base/Nucleophile: For substrates sensitive to reduction, strong bases can be employed. Lithium diisopropylamide (LDA) has been shown to be highly effective for the deprotection of N-pivaloylindoles.[9][10] Other strong nucleophiles or bases like t-BuOK can also be used.[12]
-
Forced Hydrolysis: While resistant, hydrolysis can be achieved under harsh basic conditions (e.g., concentrated NaOH or KOH with heating) or strong acidic conditions.[4][13] This is generally the least preferred method due to the potential for side reactions.
Table 1: Deprotection of Substituted N-Pivaloylindoles with LDA [9][10]
| Entry | Substrate (Substituent on Indole) | Yield (%) |
| 1 | H | 100 |
| 2 | 5-Methoxy | 95 |
| 3 | 3-Formyl | 85 |
| 4 | 5-Bromo | 98 |
| 5 | 7-Methyl | 95 |
Q4: Can the pivaloyl group act as a directing group in reactions?
A: Yes, the steric hindrance of the pivaloyl group can be strategically used to block certain reactive sites and direct reactions to other positions. A prime example is in indole (B1671886) chemistry, where an N-pivaloyl group can sterically shield both the N-1 and the electronically favorable C-2 position.[9][10][14] This forces electrophilic attack, such as in Friedel-Crafts acylation, to occur at alternative positions like C-4.[10][14]
Pivaloyl Group as a Directing Group in Indole Acylation
Caption: Steric hindrance from a pivaloyl group directs acylation on an indole ring.
Experimental Protocols
Protocol 1: General Procedure for Pivaloylation of a Primary Alcohol
This protocol is adapted from a procedure for the synthesis of tert-butyl pivaloyloxy carbamate.[15]
Materials:
-
Primary alcohol (1.0 equiv)
-
Triethylamine (Et₃N) (1.0 - 1.2 equiv)
-
Pivaloyl chloride (PivCl) (1.0 - 1.1 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add the primary alcohol and anhydrous CH₂Cl₂.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add pivaloyl chloride dropwise to the stirred solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pivaloate ester.
-
Purify the product as necessary, typically by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of N-Pivaloylindole using LDA
This protocol is based on a reported method for the efficient deprotection of various pivaloylindoles.[9][10]
Materials:
-
N-pivaloylindole substrate (1.0 equiv)
-
Lithium diisopropylamide (LDA) solution (2.0 equiv, e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-pivaloylindole substrate in anhydrous THF in a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar).
-
Add the LDA solution dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-45 °C and maintain for the required time (monitor by TLC for consumption of starting material, typically 1-3 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting indole derivative by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. Pivalic acid - Wikipedia [en.wikipedia.org]
- 5. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 6. This compound Esters, Pivalates [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.org [mdpi.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Pivalic Acid Mediated Reactions
Welcome to the Technical Support Center for pivalic acid mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during this compound mediated reactions.
Guide 1: Low Reaction Yield
Low or no conversion of starting materials is a frequent challenge. This guide provides a step-by-step approach to identify and address the root cause.
Step 1: Initial Diagnosis of the Reaction Mixture
-
Question: What does the crude reaction mixture contain?
-
Methodology: Analyze a sample of your crude reaction mixture using techniques such as ¹H NMR, LC-MS, or GC-MS. This will help you identify the presence of unreacted starting materials, the desired product, and any potential side products.
Step 2: Systematic Troubleshooting
Based on the initial diagnosis, follow the decision tree below to pinpoint and resolve the issue.
Caption: Troubleshooting decision tree for low reaction yield.
Guide 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
-
Common Side Products:
-
Homocoupling: Dimerization of the starting aryl halide.
-
Protodeboronation: In Suzuki-type couplings, the boronic acid is replaced by a proton from the solvent or trace water.
-
Hydrolysis of Pivaloyl Chloride: In acylation reactions, pivaloyl chloride can react with water to form this compound.[1]
-
-
Strategies to Minimize Side Products:
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.
-
Anhydrous Conditions: For moisture-sensitive reactions, use anhydrous solvents and reagents to prevent hydrolysis and protodeboronation.
-
Optimize this compound Concentration: this compound can suppress undesired side reactions, such as Suzuki coupling in carbonylative Suzuki reactions.[2] However, an excess may lead to other issues.
-
Temperature Control: Maintain the optimal reaction temperature, as higher temperatures can sometimes promote side product formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my reaction?
A1: this compound can serve multiple roles in transition metal-catalyzed reactions:
-
Proton Shuttle: It can act as a catalytic proton shuttle, facilitating the deprotonation of a C-H bond in the substrate. This is a key step in many C-H activation reactions.[3]
-
Ligand: The pivalate (B1233124) anion can coordinate to the metal center, influencing its reactivity and stability.
-
Suppressing Side Reactions: In some cases, this compound can suppress unwanted side reactions, leading to higher selectivity for the desired product.[2]
The primary mechanism often involves a Concerted Metalation-Deprotonation (CMD) pathway.
Caption: Concerted Metalation-Deprotonation (CMD) pathway.
Q2: How much this compound should I use?
A2: The optimal amount of this compound is reaction-dependent and should be determined experimentally. It is typically used in catalytic amounts (10-30 mol%). However, in some cases, it can be used in stoichiometric amounts or even as a co-solvent. The table below summarizes the effect of this compound concentration in a representative Pd-catalyzed direct arylation of benzene (B151609).[4]
| Entry | This compound (mol %) | Conversion (%) | Yield (%) |
| 1 | 0 | 5 | <5 |
| 2 | 10 | 60 | 55 |
| 3 | 20 | 95 | 85 |
| 4 | 30 | 100 | 81 |
Q3: My starting materials are not dissolving. What should I do?
A3: Poor solubility can significantly hinder reaction rates. Consider the following:
-
Solvent Screening: Test a range of solvents with different polarities. Common solvents for this compound mediated reactions include toluene, dioxane, DMF, and DMAc.
-
Temperature: Gently heating the reaction mixture can improve solubility.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous mixture.
Q4: What is the best workup procedure for my reaction?
A4: The workup procedure will depend on the specific products and byproducts. A general procedure for a Pd-catalyzed coupling reaction is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and then with brine to remove inorganic salts and water-soluble impurities.
-
If this compound is a potential impurity, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be effective.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Experimental Protocols
This section provides detailed methodologies for key this compound mediated reactions.
Protocol 1: Palladium-Catalyzed Direct Arylation of Benzene
This protocol is adapted from a literature procedure for the direct arylation of benzene with an aryl bromide using a palladium-pivalic acid co-catalyst system.[4]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium carbonate (K₂CO₃), finely powdered
-
This compound
-
Aryl bromide
-
Benzene
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), DavePhos (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (0.3 mmol, 30 mol%).
-
Add anhydrous benzene (5.0 mL) and anhydrous DMAc (4.2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup as described in the FAQs.
Caption: Experimental workflow for direct arylation.
Protocol 2: Carbonylative Suzuki Coupling for the Synthesis of Biaryl Ketones
This protocol describes the synthesis of biaryl ketones from aryl iodides and arylboronic acids, where this compound is used to suppress the direct Suzuki coupling.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl iodide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Polyethylene glycol 400 (PEG-400)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a two-necked round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), aryl iodide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and this compound (0.2 mmol, 20 mol%).
-
Add PEG-400 (3 mL) to the flask.
-
Evacuate and backfill the flask with carbon monoxide from a balloon three times.
-
Stir the reaction mixture vigorously under a CO atmosphere (balloon pressure) at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following tables summarize the effect of various reaction parameters on the yield of this compound mediated reactions, compiled from literature data.
Table 1: Effect of Base and Additive on Pd-Catalyzed Benzene Arylation [4][5]
| Catalyst System | Base | Additive (30 mol%) | Yield (%) |
| Pd(OAc)₂ / DavePhos | K₂CO₃ | None | <5 |
| Pd(OAc)₂ / DavePhos | K₂CO₃ | This compound | 81 |
| Pd(OAc)₂ / DavePhos | K₂CO₃ | Acetic Acid | 20 |
| Pd(OAc)₂ / DavePhos | KOPiv | None | 41 |
| Pd(OAc)₂ / DavePhos | KOAc | None | 15 |
Table 2: Effect of Solvent on a this compound Mediated Acylation Reaction [6]
| Solvent | Dielectric Constant | Yield (%) |
| Dioxane | 2.2 | 75 |
| Toluene | 2.4 | 68 |
| Tetrahydrofuran (THF) | 7.6 | 82 |
| Dichloromethane (DCM) | 9.1 | 55 |
| N,N-Dimethylformamide (DMF) | 36.7 | 45 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 30 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed benzene arylation: incorporation of catalytic this compound as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
Pivalic Acid Removal: A Technical Support Guide for Researchers
Welcome to the technical support center for the effective removal of pivalic acid from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and troubleshooting advice for common challenges encountered during chemical synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to remove from reaction mixtures?
A1: this compound (2,2-dimethylpropanoic acid) can be challenging to remove due to a combination of its physical properties. It is a crystalline solid with a low melting point (35 °C) and a relatively high boiling point (163-164 °C), making it difficult to remove under reduced pressure along with common organic solvents.[1][2] Its moderate polarity and solubility in a wide range of organic solvents can lead to co-elution with products during chromatography and incomplete removal during simple liquid-liquid extractions.
Q2: What are the most common methods for removing this compound in a laboratory setting?
A2: The most common laboratory-scale methods for this compound removal are:
-
Basic Extractive Workup: This is often the first and most effective method to try. This compound, being a carboxylic acid, is readily deprotonated by a basic aqueous solution to form a water-soluble carboxylate salt, which can then be separated from the organic layer containing the desired product.
-
Distillation: If the desired product has a significantly different boiling point from this compound, distillation (simple, fractional, or steam distillation) can be an effective purification method.[3][4]
-
Flash Column Chromatography: For non-polar to moderately polar compounds, flash chromatography can effectively separate the desired product from the more polar this compound.[5]
Q3: Can I remove this compound by evaporation on a rotary evaporator?
A3: It is generally not efficient to remove this compound by rotary evaporation alone. Its boiling point of 163-164 °C is too high to be effectively removed under typical laboratory vacuum conditions without significant heating, which could degrade sensitive products.[1]
Q4: How can I monitor the removal of this compound during my purification process?
A4: The removal of this compound can be monitored by Thin Layer Chromatography (TLC). A solvent system that provides good separation between your product and this compound should be used. This compound can be visualized on a TLC plate using a potassium permanganate (B83412) stain or by using a mobile phase containing a small amount of an acidic modifier (like acetic acid) and a UV indicator in the plate. The 1H NMR spectrum of your product can also be used to confirm the absence of the characteristic singlet from the tert-butyl group of this compound, which appears around 1.2 ppm in CDCl3.
Troubleshooting Guides
Issue 1: Emulsion Formation During Basic Extractive Workup
Problem: A stable emulsion forms at the interface of the organic and aqueous layers during extraction with a basic solution, making separation difficult. This can be particularly problematic due to the surfactant-like properties of the pivalate (B1233124) salt.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[6]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7][8]
-
Filtration through Celite®: If the emulsion persists, the entire mixture can be filtered through a pad of Celite®. This can help to break up the emulsion and allow the layers to separate.[7]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.[8]
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to disrupt the emulsion.[6]
Issue 2: this compound Remains in the Organic Layer After Basic Extraction
Problem: After performing a basic extractive workup, a significant amount of this compound is still present in the organic layer, as confirmed by TLC or NMR analysis.
Solutions:
-
Increase the Strength of the Base: If a weak base (e.g., saturated sodium bicarbonate) was used, switch to a stronger base like 1 M sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). This compound has a pKa of approximately 5.0, so a base that can maintain a pH well above this is necessary for complete deprotonation.[9]
-
Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. Three to four extractions are often sufficient.
-
Increase the Volume of the Aqueous Base: Ensure that a sufficient volume of the basic solution is used to neutralize all the this compound present in the reaction mixture.
-
Check the pH of the Aqueous Layer: After extraction, check the pH of the aqueous layer to ensure it is still basic. If it has become acidic or neutral, more base is needed.
Issue 3: this compound Co-elutes with the Product During Flash Chromatography
Problem: this compound has a similar retention factor (Rf) to the desired product on TLC, leading to poor separation during flash column chromatography.
Solutions:
-
Modify the Eluent System:
-
For Non-polar to Moderately Polar Products: Increase the polarity of the eluent gradually. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). Small increments in the proportion of ethyl acetate can significantly affect the elution of the more polar this compound.
-
Add an Acidic Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the eluent can improve the peak shape and separation of carboxylic acids by suppressing their ionization on the silica (B1680970) gel.[5]
-
-
Perform a Basic Wash Before Chromatography: As a pre-purification step, perform a basic extractive workup to remove the majority of the this compound before subjecting the crude material to column chromatography. This will reduce the amount of this compound that needs to be separated on the column.
Experimental Protocols
Protocol 1: Removal of this compound by Basic Extractive Workup
This protocol is suitable for reaction mixtures where the desired product is stable to basic conditions and soluble in a water-immiscible organic solvent.
Methodology:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (B109758) (DCM).
-
First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or 1 M sodium hydroxide (NaOH).
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup, especially when using bicarbonate. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The upper layer will typically be the organic phase (unless a dense chlorinated solvent like DCM is used), and the lower layer will be the aqueous phase containing the sodium pivalate salt.
-
Drain and Repeat: Drain the aqueous layer. Repeat the extraction of the organic layer with the basic solution two to three more times to ensure complete removal of the this compound.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of this compound by Lab-Scale Fractional Distillation
This method is applicable when the desired product has a boiling point that is significantly different (at least 25-30 °C) from that of this compound (163-164 °C).
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[4]
-
Charging the Flask: Charge the reaction mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
If the product is more volatile than this compound, it will distill first. Collect the fraction that distills at the expected boiling point of the product.
-
If the product is less volatile, the this compound will distill first. Collect the this compound at around 163-164 °C (at atmospheric pressure). The temperature will then rise to the boiling point of the product, which can then be collected in a separate receiving flask.
-
-
Vacuum Distillation: For high-boiling products, a vacuum distillation can be performed to lower the boiling points of both the product and this compound, potentially preventing thermal degradation.[3]
Protocol 3: Removal of this compound by Flash Column Chromatography
This protocol is suitable for separating this compound from non-polar to moderately polar compounds.
Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for many compounds is a mixture of hexanes and ethyl acetate. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation from the this compound spot. To improve the resolution of the acidic this compound, it is often beneficial to add a small amount (0.1-1%) of acetic acid to the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column (dry loading), or load the concentrated solution directly onto the column (wet loading).
-
Elution: Elute the column with the chosen solvent system, applying positive pressure with air or nitrogen.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following tables provide a summary of the physical properties of this compound, which are crucial for planning its removal.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C5H10O2 | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Melting Point | 35 °C | [1] |
| Boiling Point | 163-164 °C | [1][2] |
| pKa | ~5.03 | [9] |
| Density | 0.91 g/cm³ (at 20 °C) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | 2.5 g/100 mL (at 20 °C) (sparingly soluble) | [1][3] |
| Ethanol | Highly soluble | [1][3] |
| Diethyl Ether | Highly soluble | [1][3] |
| Chloroform | Highly soluble | [1] |
Visual Guides
Caption: Workflow for this compound Removal by Basic Extractive Workup.
Caption: Troubleshooting Decision Tree for Emulsion Formation.
References
- 1. Separation of 2,2-Dimethylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. orgsyn.org [orgsyn.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. 2,2-Dimethylpropanoic acid | SIELC Technologies [sielc.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Eluent modifiers for the liquid chromatographic separation of carboxylic acids using conductivity detection (Journal Article) | OSTI.GOV [osti.gov]
- 9. isws.illinois.edu [isws.illinois.edu]
Side reactions of pivaloyl chloride and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pivaloyl chloride in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during reactions involving pivaloyl chloride.
Issue 1: Reaction is sluggish or incomplete.
-
Question: My pivaloylation reaction is not going to completion, what are the possible causes and solutions?
-
Answer: Incomplete reactions can be due to several factors. Firstly, ensure that your starting materials, especially the solvent, are anhydrous, as pivaloyl chloride readily hydrolyzes. Secondly, the steric bulk of the pivaloyl group can sometimes hinder the reaction with sterically congested nucleophiles. In such cases, increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial. For less reactive nucleophiles, using a more polar solvent might also increase the reaction rate. Lastly, verify the quality of your pivaloyl chloride, as it can degrade over time, especially if not stored under anhydrous conditions.
Issue 2: Formation of an unexpected byproduct.
-
Question: I am observing an unexpected byproduct in my reaction. What are the common side reactions of pivaloyl chloride?
-
Answer: Pivaloyl chloride can participate in several side reactions depending on the reaction conditions and substrates. The most common side reactions include:
-
Hydrolysis: Reaction with water to form pivalic acid.
-
Pivalic Anhydride (B1165640) Formation: Can be present as an impurity in the starting material or form during the reaction.
-
Alkyl Chloride Formation: Occurs when reacting with alcohols, particularly in the presence of dimethylformamide (DMF).
-
Di-pivaloylation: Multiple acylations can occur on substrates with multiple reactive sites.
-
Decarbonylation: In Friedel-Crafts reactions, this leads to alkylation instead of acylation.
-
Issue 3: Difficulty in purifying the final product.
-
Question: How can I effectively remove this compound or pivalic anhydride from my reaction mixture?
-
Answer: this compound, being acidic, can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. Pivalic anhydride can be more challenging to remove due to its higher boiling point (193 °C).[1] If it is present in significant amounts, it can sometimes be hydrolyzed to this compound by treatment with water, which can then be removed by a basic wash. In some cases, chromatography may be necessary to achieve high purity.
Issue 4: The reaction is highly exothermic and difficult to control.
-
Question: My reaction temperature increases dramatically upon adding pivaloyl chloride. How can I manage this exotherm?
-
Answer: Reactions of pivaloyl chloride with nucleophiles like amines and alcohols are often highly exothermic.[2] To control the temperature, it is crucial to add the pivaloyl chloride slowly and portion-wise to the reaction mixture, preferably using a syringe pump for controlled addition. The reaction should be carried out in an ice bath or with a cryostat to maintain a low temperature. Efficient stirring is also essential to prevent the formation of localized hot spots. For large-scale reactions, specialized equipment for heat management might be necessary.
Side Reactions and Avoidance Strategies
| Side Reaction | Conditions Favoring the Reaction | How to Avoid or Minimize | Byproduct(s) |
| Hydrolysis | Presence of water or moisture. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | This compound, HCl |
| Pivalic Anhydride Formation | Can be a byproduct of pivaloyl chloride synthesis. Can also form in situ. | Use high-purity pivaloyl chloride. Addition of catalysts like DMF or pyridine (B92270) during synthesis can improve selectivity.[3] | Pivalic anhydride |
| Alkyl Chloride Formation | Reaction with alcohols in the presence of DMF.[4][5] | Avoid using DMF as a solvent. Consider alternative polar aprotic solvents like acetonitrile, or non-polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). | Alkyl chloride, this compound |
| Di-pivaloylation | Use of stoichiometric amounts of reagents with substrates having multiple reactive sites (e.g., malonic esters). | Use a large excess of the substrate to favor mono-acylation. The use of a polar solvent can also reduce the formation of di-pivaloyl compounds. | Di-pivaloylated product |
| Decarbonylation (in Friedel-Crafts) | Reaction with aromatic compounds in the presence of a Lewis acid (e.g., AlCl₃).[6] | This is an inherent reactivity of the pivaloyl cation. To achieve acylation, alternative Friedel-Crafts catalysts or conditions may need to be explored, though alkylation is the predominant outcome. | tert-butylated arene, CO |
Experimental Protocols
Protocol 1: General Procedure for Pivaloylation of an Alcohol
This protocol describes a general method for the esterification of a primary alcohol using pivaloyl chloride and a non-nucleophilic base.
-
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (1.1 eq)
-
Pivaloyl chloride (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add pivaloyl chloride to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pivaloate ester.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Workup Procedure to Remove this compound Byproduct
This protocol outlines the steps for a basic aqueous wash to remove this compound from a reaction mixture.
-
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution one or two more times.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Visualizations
Caption: Side reactions of pivaloyl chloride.
Caption: Troubleshooting workflow for pivaloylation.
References
- 1. This compound Esters, Pivalates [organic-chemistry.org]
- 2. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. JPH11507944A - Method for separating this compound from spent reaction mixture - Google Patents [patents.google.com]
- 6. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
Optimizing Pivalic Acid-Catalyzed Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the temperature for pivalic acid-catalyzed reactions. This compound is a versatile catalyst employed in various organic transformations, including amidations, esterifications, and C-H bond functionalization reactions. Temperature is a critical parameter that significantly influences reaction rates, yields, and selectivity. This guide offers insights into achieving optimal thermal conditions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for this compound-catalyzed reactions?
A1: The optimal temperature for a this compound-catalyzed reaction is highly dependent on the specific transformation. Reactions can be conducted at a wide range of temperatures, from ambient room temperature to elevated temperatures of 120°C or higher. For instance, some direct amidation reactions can proceed at room temperature, while certain palladium-catalyzed C-H functionalization reactions that utilize this compound as a co-catalyst often require temperatures around 120°C to achieve high yields.[1][2]
Q2: How does temperature affect the yield and selectivity of my reaction?
A2: Temperature has a dual effect on chemical reactions. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to several undesirable outcomes:
-
Decreased Selectivity: At higher temperatures, there may be enough energy to overcome the activation barriers of competing side reactions, leading to a mixture of products and reducing the selectivity for the desired compound.
-
Catalyst Decomposition: this compound, while thermally stable, can decompose at very high temperatures. Its boiling point is 163-164°C.[3] Operating near or above this temperature could lead to catalyst loss.
-
Substrate/Product Degradation: The starting materials or the desired product themselves might be thermally unstable, leading to lower yields.
Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Therefore, optimizing the temperature is a crucial step in method development.
Q3: I am observing low to no conversion in my this compound-catalyzed reaction. What is the first step in troubleshooting?
A3: If you are experiencing low conversion, the initial troubleshooting step should be to cautiously increase the reaction temperature. A modest increase, for example in 10-20°C increments, can significantly enhance the reaction rate. It is advisable to monitor the reaction progress at different temperatures to identify the optimal point before side reactions become significant. For some reactions, like certain amidations, a shift from room temperature to 70°C can be effective.[4]
Q4: My reaction is producing a significant amount of byproducts. How can I improve the selectivity?
A4: The formation of byproducts, particularly at elevated temperatures, suggests that side reactions are competing with your desired transformation. To improve selectivity, consider the following:
-
Lower the Reaction Temperature: Reducing the temperature can often disfavor the higher activation energy pathways of side reactions, thus increasing the selectivity for the main product.
-
Optimize Catalyst Loading: The concentration of this compound can influence selectivity. It is recommended to perform a screen of catalyst loading in conjunction with temperature optimization.
-
Solvent Screening: The choice of solvent can also play a crucial role in reaction selectivity.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to resolving common temperature-related problems encountered in this compound-catalyzed reactions.
Quantitative Data on Temperature Effects
The following tables summarize the impact of temperature on the yield of representative this compound-catalyzed or assisted reactions.
Table 1: Palladium-Catalyzed Direct Arylation of Benzene with 4-Bromotoluene
| Temperature (°C) | This compound (mol%) | Yield (%) | Reference |
| 120 | 30 | 55-85 | [1][5] |
In this palladium-catalyzed reaction, this compound acts as a crucial co-catalyst.
Table 2: this compound-Catalyzed Chemodivergent Synthesis
| Temperature | This compound (mol%) | Major Product (3a) Yield (%) | Minor Product (4a) Yield (%) | Reference |
| Room Temp (28°C) | 10 | 35 | 16 | [2][6][7] |
This reaction highlights how this compound catalysis at room temperature can lead to the formation of multiple products.
Experimental Protocols
Palladium-Catalyzed C-H Alkenylation of 2-Phenyl-1H-isophosphinoline 2-Oxide with this compound
This protocol is adapted from a known procedure and demonstrates the use of this compound in a C-H activation reaction at a specific optimized temperature.
Materials:
-
2-Phenyl-1H-isophosphinoline 2-oxide
-
Alkene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
This compound
-
Saturated aqueous solution of potassium carbonate (K₂CO₃)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a sealed reaction tube, add 2-phenyl-1H-isophosphinoline 2-oxide (1.0 eq.), the desired alkene (1.17 eq.), and silver carbonate (1.17 eq.).
-
Add this compound. Note that this compound is a solid at room temperature and should be gently melted with a heat gun for dispensing.
-
Add palladium(II) acetate (10 mol%).
-
Seal the tube and place the reaction mixture in a preheated oil bath or heating block.
-
Stir the mixture at 90°C for 20 hours .
-
After cooling to room temperature, carefully pour the reaction mixture into a saturated solution of potassium carbonate to neutralize the this compound.
-
Stir the mixture vigorously.
-
Extract the product with an organic solvent, dry the organic layer with anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. pubs.acs.org [pubs.acs.org]
Pivalic acid stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pivalic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound? A1: this compound is a highly stable short-chain saturated carboxylic acid. Its chemical stability is largely attributed to the steric hindrance provided by the bulky tert-butyl group ((CH₃)₃C-) at the alpha-carbon position.[1] This structure makes the carboxyl group less accessible to nucleophiles, slowing down potential reactions. The product is chemically stable under standard ambient conditions (room temperature).
Q2: How does this compound behave under acidic conditions? A2: this compound is generally stable in acidic conditions. However, like other carboxylic acids, it can participate in acid-catalyzed reactions such as esterification. While the acid itself is robust, its esters (pivalates), often used as protecting groups in organic synthesis, are designed to be cleavable under specific acidic conditions.[1]
Q3: Is this compound stable in the presence of bases? A3: this compound readily reacts with bases in a standard acid-base neutralization to form a pivalate (B1233124) salt and water. This reaction is typically exothermic, and contact with alkaline materials can liberate heat.[2] While this is a reactive process, it does not represent degradation of the core carbon skeleton. Pivalate esters are noted for being particularly stable and resistant to hydrolysis under basic conditions.[1][3]
Q4: What are the known incompatibilities of this compound? A4: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or reducing agents.[4] It is also known to react with mild steel and galvanized steel, which can produce hydrogen gas, potentially forming an explosive mixture with air.[2] Therefore, appropriate containers and handling procedures are crucial.
Q5: Can this compound degrade under forced conditions? A5: Yes. While intrinsically stable, this compound can be degraded under forced conditions, which are more extreme than typical use or storage environments. Forced degradation studies, common in pharmaceutical development, use conditions like high concentrations of acid or base at elevated temperatures to intentionally degrade the molecule.[5][6] These studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected reaction or degradation of the sample. | Incompatible container or equipment material (e.g., mild steel).[2] | Ensure all containers and equipment are made of inert materials such as glass or appropriate plastics. |
| Contamination with an incompatible chemical (e.g., strong oxidizing agent, base).[4] | Review all reagents and solvents used in the procedure for potential incompatibilities. Ensure proper cleaning of all labware. | |
| Inconsistent results in stability studies. | Fluctuation in temperature or pH of the experimental medium. | Use a calibrated and stable oven or water bath. Employ robust buffers to maintain consistent pH throughout the experiment. |
| Improper storage of stock solutions or samples. | Store this compound and its solutions in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials.[2] | |
| Difficulty achieving degradation in forced degradation studies. | This compound's high intrinsic stability. | Increase the severity of the conditions: use higher concentrations of acid/base (e.g., up to 1M), increase the temperature (e.g., 40-80°C), or extend the exposure time.[8] |
| Precipitate forms when mixing this compound in an aqueous basic solution. | This compound has limited water solubility (2.5 g/100 mL at 20°C).[1] The resulting pivalate salt may also have limited solubility depending on the cation and concentration. | If the goal is to dissolve the acid, ensure enough base is used to fully form the more soluble salt. If solubility issues persist, consider using a co-solvent, but verify its stability under the test conditions. |
Illustrative Data on this compound Stability
While this compound is very stable, forced degradation studies are designed to produce some level of degradation to validate analytical methods. The following table provides an illustrative example of data that might be generated during such a study.
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results for this compound without a specific study.
| Condition | Reagent | Temperature (°C) | Time (hours) | This compound Assay (%) | Total Degradants (%) |
| Acidic | 0.1 M HCl | 80 | 24 | 98.5 | 1.5 |
| Acidic | 1.0 M HCl | 80 | 72 | 92.3 | 7.7 |
| Basic | 0.1 M NaOH | 80 | 24 | 99.1 | 0.9 |
| Basic | 1.0 M NaOH | 80 | 72 | 94.8 | 5.2 |
| Oxidative | 3% H₂O₂ | 25 | 24 | >99.5 | <0.5 |
| Thermal | N/A | 105 | 72 | >99.5 | <0.5 |
Experimental Protocols
Protocol: Forced Degradation of this compound in Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound under hydrolytic stress, as recommended by ICH guidelines.[5][7]
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized Water
-
Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
Thermostatically controlled oven or water bath
-
Validated stability-indicating HPLC method
2. Preparation of Stock and Stress Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mix of water and acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Acidic Stress Solution: In a volumetric flask, add a known volume of the this compound stock solution and add 1 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic Stress Solution: In a separate volumetric flask, add the same volume of this compound stock solution and add 1 M NaOH to achieve a final base concentration of 0.1 M.
-
Control Solution: Prepare a control by diluting the stock solution with the same solvent to the same final concentration as the stress samples.
3. Stress Conditions:
-
Place the acidic and basic stress solutions, along with the control solution, into the oven or water bath set to a controlled temperature (e.g., 60°C).
-
Maintain the samples under these conditions for a predetermined time (e.g., 24 hours). The duration and temperature may be adjusted to achieve a target degradation of 5-20%.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Crucially, neutralize the aliquots from the acidic and basic solutions before analysis to halt the degradation reaction. Use an equivalent amount of NaOH for the acidic sample and HCl for the basic sample.
-
Dilute the neutralized samples and the control sample to a suitable concentration for HPLC analysis.
-
Analyze all samples using the validated stability-indicating HPLC method to determine the remaining percentage of this compound and quantify any degradation products formed.
Diagrams
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected sample degradation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
Pivaloyl Deprotection Technical Support Center
Welcome to the technical support center for pivaloyl (Piv) group deprotection. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and specific experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with the removal of this robust protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the pivaloyl (Piv) group and why is it used?
The pivaloyl group is an acyl-type protecting group used to mask hydroxyl and amine functionalities.[1][2] It is favored for its high stability across a wide range of reaction conditions, which is attributed to the steric hindrance provided by its tert-butyl moiety.[3] This stability allows other, more labile protecting groups to be removed selectively in its presence.[2]
Q2: Why is the pivaloyl group notoriously difficult to remove?
The primary reason for the difficulty in cleaving the pivaloyl group is the significant steric hindrance from the bulky tert-butyl group. This conformation shields the carbonyl center from nucleophilic attack, making it much less reactive than other acyl groups like acetyl (Ac) or benzoyl (Bz).[3][4] The general order of hydrolysis difficulty is Pivaloyl > Benzoyl > Acetyl.[2]
Q3: What are the standard methods for pivaloyl deprotection?
Pivaloyl groups can be removed under acidic, basic, or reductive conditions.[5]
-
Basic conditions often involve alkaline hydrolysis with reagents like sodium methoxide (B1231860) (NaOMe) or potassium carbonate (K2CO3).[2][6]
-
Reductive conditions typically employ strong reducing agents like Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminium hydride (DIBAL-H).[1][4]
-
Acidic conditions can also be used, though the group is generally stable to many acidic reagents.[1]
Q4: My standard basic hydrolysis (e.g., NaOMe in MeOH) failed. What should I do next?
If standard conditions fail, it indicates that the steric hindrance around the pivaloyl group is too great for the chosen nucleophile. Consider the following options:
-
Increase Reaction Severity: Increase the temperature or prolong the reaction time.
-
Use a Stronger Base: Switch to a more potent or sterically less hindered base.
-
Change Strategy: Move from basic hydrolysis to a reductive cleavage method (e.g., LiAlH4), which follows a different mechanistic pathway.[4]
Q5: Are there any milder deprotection methods available for sensitive substrates?
Yes, for substrates that cannot tolerate harsh basic or reductive conditions, alternative methods have been developed. One such method involves the use of neutral alumina (B75360) in combination with microwave irradiation, which can accelerate the reaction and often leads to cleaner outcomes with reduced reaction times.[4][7][8]
Q6: How can I monitor the progress of a pivaloyl deprotection reaction?
The reaction progress can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is commonly used for a quick check of the consumption of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the disappearance of the characteristic tert-butyl signal of the pivaloyl group.
Troubleshooting Guide for Pivaloyl Deprotection Failures
This guide addresses specific experimental issues in a problem/solution format.
Problem 1: Incomplete or No Reaction
Your reaction shows a significant amount of unreacted starting material after the prescribed time.
-
Primary Cause: The deprotection conditions are too mild to overcome the high steric hindrance and stability of the pivaloyl group.[6]
-
Solutions:
-
Modify Reaction Conditions: Gradually increase the temperature and/or extend the reaction time. Monitor for potential side product formation.
-
Change Reagent within the Same Class: If using a base, switch to a stronger one. For example, if NaOMe fails, consider potassium tert-butoxide (t-BuOK). For certain substrates like N-pivaloylindoles, a specialized strong base like Lithium diisopropylamide (LDA) may be required.[6]
-
Switch to a Reductive Method: Reductive cleavage is often highly effective when basic hydrolysis fails. LiAlH4 or DIBAL-H in an ethereal solvent like THF are common choices.[4] A non-hydridic option is using lithium metal with a catalytic amount of naphthalene.[9]
-
Problem 2: Substrate Degradation or Formation of Side Products
The desired product is formed, but it is accompanied by significant degradation or the formation of multiple byproducts.
-
Primary Cause: The reaction conditions are too harsh and are affecting other sensitive functional groups within your molecule.[7]
-
Solutions:
-
Reduce Reaction Severity: Lower the temperature or reduce the concentration of the reagent.
-
Use a More Selective Method:
-
For aryl pivalates, a combination of an aromatic thiol (e.g., thiophenol) and a catalytic amount of K2CO3 in a polar aprotic solvent can be a milder, non-hydrolytic alternative.[7]
-
Microwave-assisted deprotection on an alumina support can provide rapid, localized heating, which may minimize the formation of thermal degradation byproducts.[4][8]
-
-
Protect Other Functional Groups: If a specific functional group is consistently reacting, it may be necessary to protect it before attempting the pivaloyl deprotection.
-
Data Presentation: Deprotection Reagents and Conditions
The following tables summarize various conditions for pivaloyl deprotection to facilitate method selection.
Table 1: Basic and Nucleophilic Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Substrate | Reference(s) |
| NaOMe / MeOH | Methanol | Reflux | General alcohols, Oligosaccharides (variable success) | [4][6] |
| K₂CO₃ / H₂O | Methanol | 20 °C | General alcohols | [2] |
| LiOH / H₂O | Methanol / THF | Room Temp - Reflux | General esters | [4] |
| LDA (2 equiv.) | THF | 40-45 °C | N-Pivaloylindoles | [6] |
| PhSH / K₂CO₃ (cat.) | NMP, DMF | 100 °C - Reflux | Aryl pivalates | [7] |
| Powdered NaOH / Bu₄NHSO₄ | THF or CH₂Cl₂ | Room Temp | Alcohols and phenols | [10] |
Table 2: Reductive Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Substrate | Reference(s) |
| LiAlH₄ (LAH) | THF, Diethyl ether | 0 °C to Reflux | Sterically hindered esters (e.g., on oligosaccharides) | [4][11] |
| DIBAL-H | Toluene, CH₂Cl₂ | -78 °C to Room Temp | General esters | [4] |
| Li metal / Naphthalene (cat.) | THF | Room Temp | Pivaloyl-protected tetrazoles, esters, amides | [9][10] |
Key Experimental Protocols
Protocol 1: Deprotection of N-Pivaloylindoles with LDA
This protocol is highly effective for the deprotection of sterically hindered N-pivaloylindoles and related heterocycles.[6]
-
Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-pivaloylindole substrate in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add Lithium diisopropylamide (LDA) (typically 2.0 equivalents) dropwise.
-
Reaction: After addition, allow the reaction mixture to warm to 40-45 °C and stir.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. Reactions with unhindered indoles are often complete within a few hours, while 2- or 7-substituted indoles may require significantly longer reaction times (up to 90 hours).[6]
-
Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of Aryl Pivalates with Thiophenol
This method provides a non-hydrolytic route for the cleavage of pivalate (B1233124) esters from phenols.[7]
-
Preparation: To a solution of the aryl pivalate in a dry polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP), add thiophenol (PhSH, 1.0-2.5 equivalents) and a catalytic amount of potassium carbonate (K₂CO₃, 5 mol%).
-
Reaction: Heat the reaction mixture under an inert atmosphere. For less reactive substrates, heating to reflux (in NMP, ~202-204 °C) may be required for a short period (5-30 minutes). For more activated substrates, 100 °C may be sufficient.[7]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the product with an appropriate organic solvent. Wash the combined organic layers with aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for pivaloyl deprotection failures.
Caption: Decision logic for selecting a suitable deprotection reagent.
Caption: A generalized scheme for the pivaloyl deprotection reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciforum.net [sciforum.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Esters, Pivalates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Pivalic Acid Odor Management: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pungent odor of pivalic acid in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it have such a strong, unpleasant odor?
A1: this compound, also known as 2,2-dimethylpropanoic acid, is a carboxylic acid with a distinctive pungent, cheesy, and sour odor.[1] This strong smell is due to its volatility at and above its melting point (32-35 °C) and its chemical nature as a short-chain fatty acid.[2][3]
Q2: Are the odors from this compound hazardous to my health?
A2: Yes, the vapor of this compound can be harmful. Inhalation may cause irritation to the respiratory tract, coughing, and shortness of breath.[4] The substance is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and serious eye damage.[5][6] Therefore, controlling the odor is not just for comfort but is a critical safety measure.
Q3: What are the primary engineering controls to manage this compound odor?
A3: The most effective engineering control is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Local exhaust ventilation should be used to capture vapors at the source.[4] For procedures with a high risk of odor release, a closed system is recommended.[8]
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A4: Appropriate PPE is essential to prevent exposure. This includes chemical safety goggles and a face shield, chemical-resistant gloves (nitrile or butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[4][9] For situations where vapor concentrations may be high or ventilation is inadequate, a NIOSH-approved respirator with an acid gas cartridge is required.[4][7]
Troubleshooting Guide for Odor Control
Q5: I notice a strong odor as soon as I open the this compound container. How can I minimize this?
A5: This is common due to the chemical's volatility. Before opening, allow the container to equilibrate to the temperature of the fume hood. Open it slowly inside the fume hood to allow the initial vapor to be captured by the ventilation system. Have all necessary weighing equipment and secondary containers ready to minimize the time the primary container is open.
Q6: My entire lab smells of this compound during my experiment. What am I doing wrong?
A6: This indicates a containment issue. Ensure that your entire experimental setup is within a functioning chemical fume hood. Check for any leaks in your apparatus, especially around joints and condensers. If heating the reaction, ensure your condenser is efficient enough to prevent vapor escape. Consider using a gas bubbler filled with a basic solution (e.g., dilute sodium bicarbonate) to trap any vented gases from the reaction.
Q7: How can I effectively neutralize the odor from this compound spills?
A7: For small spills, immediate neutralization is key. Cover the spill with a weak base like sodium bicarbonate or soda ash.[10][11] This will react with the this compound to form a non-volatile salt. Once the reaction ceases, the mixture can be absorbed with an inert material like vermiculite (B1170534) or sand, collected, and disposed of as hazardous waste.[10][12]
Q8: The odor lingers in the lab even after my experiment is complete and the area is cleaned. What should I do?
A8: Lingering odors suggest residual contamination. Wipe down all surfaces within the fume hood, including the sash and any equipment used, with a dilute solution of sodium bicarbonate, followed by water. Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution before disposal.[7] Ensure the lab's general ventilation is running to help clear any remaining airborne molecules.
Q9: What is the correct procedure for disposing of this compound waste to prevent odor issues?
A9: this compound waste should be neutralized before disposal.[7] Collect all this compound-containing waste in a dedicated, sealed, and clearly labeled waste container. This includes reaction residues, contaminated solvents, and spill cleanup materials. The waste can be neutralized by carefully adding a weak base. The neutralized waste should then be disposed of through your institution's hazardous waste management program.[4][6]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to inform safe handling and experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molar Mass | 102.13 g/mol | [3] |
| Melting Point | 32-35 °C (90-95 °F) | [2] |
| Boiling Point | 163-164 °C (325-327 °F) | [2] |
| Vapor Pressure | 9.75 mmHg @ 60 °C | [7] |
| Density | 0.889 g/mL at 25 °C | [4] |
| Flash Point | 63-64 °C (145-147 °F) | [2][5] |
| Solubility in Water | 21.7 - 27.9 g/L at 20 °C | [1][5] |
| pKa | 5.03 | [3] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles and a full face shield. | [4][7] |
| Skin Protection | Nitrile or butyl rubber gloves with a breakthrough time >60 minutes. A lab coat or a PVC apron. | [7][9] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an acid vapor cartridge (Type B). Required when engineering controls are insufficient or during major spills. | [4][7] |
| Body Protection | A complete chemical-resistant suit may be required for severe exposures or large spills. | [4][7] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound to Minimize Odor
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE as specified in Table 2.
-
Prepare all equipment (spatulas, weigh boats, secondary containers) inside the fume hood.
-
Have a container with a weak base (e.g., sodium bicarbonate) readily available for immediate decontamination of tools.
-
-
Procedure:
-
Place the sealed container of this compound inside the fume hood.
-
Slowly open the container, keeping the opening directed towards the back of the hood.
-
Quickly transfer the desired amount of this compound to a pre-tared, covered weigh boat or directly into the reaction vessel.
-
Immediately and securely close the main this compound container.
-
Wipe the spatula with a cloth lightly dampened with a sodium bicarbonate solution, then with water, and dry it.
-
Proceed with your experiment, ensuring the entire apparatus remains within the fume hood.
-
Protocol 2: Spill Neutralization and Cleanup for this compound (Minor Spill <100 mL)
-
Immediate Response:
-
Alert personnel in the immediate area.
-
If not already worn, don the appropriate PPE, including a respirator if necessary.
-
Ensure the spill is contained within the fume hood. If outside, increase ventilation and restrict access to the area.
-
-
Neutralization:
-
Cleanup:
-
Once neutralized, use an absorbent material like vermiculite, sand, or spill pillows to absorb the mixture.[10][12]
-
Using a plastic dustpan and scoop, carefully collect the absorbed material.[11]
-
Place the collected waste into a heavy-duty plastic bag or a designated, labeled hazardous waste container.[4]
-
-
Decontamination:
-
Clean the spill area with a detergent and water solution.[11]
-
Wipe down the area with a clean, wet cloth.
-
Dispose of all cleaning materials in the hazardous waste container.
-
Properly remove and dispose of contaminated gloves and other disposable PPE. Wash reusable PPE thoroughly.
-
Mandatory Visualizations
The following diagrams illustrate key workflows for managing this compound.
Caption: Workflow for Managing this compound Odor During Experiments.
Caption: Decision Tree for this compound Spill Response.
References
- 1. scent.vn [scent.vn]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cpachem.com [cpachem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. leelinework.com [leelinework.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. mysafetysign.com [mysafetysign.com]
- 12. Spills – EAS Safety Information Site [ssl.eas.ualberta.ca]
Purification of pivalic acid by distillation or recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pivalic acid via distillation or recrystallization.
Physical and Chemical Properties of this compound
A summary of key quantitative data for this compound is presented below for easy reference during experimental work.
| Property | Value | Citations |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 102.13 g/mol | [2][3][4][5] |
| Appearance | Colorless, crystalline solid; colorless needles | [1][2][6] |
| Melting Point | 32-36 °C (Lit.) | [1][3][7][8][9] |
| Boiling Point | 163-164 °C (Lit.) | [1][3][7][8][9] |
| Density | 0.91 g/cm³ at 20 °C; 0.889 g/mL at 25 °C (Lit.) | [1][7][9] |
| Solubility in Water | 2.17 g/100 g at 20 °C; 25 g/L at 20 °C | [1][2][7] |
| Solubility in Organic Solvents | Very soluble in ethanol (B145695) and diethyl ether.[1][2][8] | [1][2][8] |
| pKa | 5.03 - 5.05 at 25 °C in water | [2][3][7] |
| Flash Point | 64 °C (147 °F) - closed cup | [7][10][11] |
| Vapor Pressure | 9.75 mmHg at 60 °C | [7][10] |
Method Selection: Distillation vs. Recrystallization
Choosing the appropriate purification method is critical for achieving the desired purity and yield. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Distillation Issues
This guide addresses common problems encountered during the distillation of this compound.
Caption: Troubleshooting workflow for this compound distillation.
| Question (Problem) | Possible Cause & Answer (Solution) |
| Why is the distillation rate extremely slow or has it stopped entirely? | Cause: Insufficient heating or heat loss from the apparatus. Vapors are condensing before reaching the condenser.[12]Solution: Ensure the heating mantle is set to a temperature at least 30°C above the boiling point of this compound.[12] Insulate the fractionating column and distillation head with glass wool or aluminum foil to prevent premature cooling.[13][12] Check for any leaks in the system. |
| Why is the thermometer reading fluctuating during collection? | Cause: The boiling is uneven, or you are collecting a fraction containing multiple components.Solution: Ensure smooth boiling by using boiling chips or a magnetic stirrer. If the fluctuation persists, it indicates the presence of impurities with different boiling points, and a more efficient fractional distillation is required. |
| The collected this compound is not pure. What went wrong? | Cause: The boiling points of impurities are very close to that of this compound, or the distillation was conducted too quickly.[14] For example, ethyl acetoacetate (B1235776) (BP 158°C) and methyl acetoacetate (BP 169°C) can be difficult to separate from this compound (BP 164°C) by simple distillation.[14]Solution: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[13] Reduce the heating to ensure a slow and steady collection rate (approx. 1-2 drops per second). |
| The distillation pot residue turned dark. Is this a problem? | Cause: High temperatures may have caused the decomposition of non-volatile impurities or this compound itself.Solution: Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. This is particularly useful if high-boiling impurities are present. |
Recrystallization Issues
This guide addresses common problems encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
| Question (Problem) | Possible Cause & Answer (Solution) |
| Why are no crystals forming after the solution has cooled? | Cause: The most common reason is that too much solvent was used, making the solution too dilute for crystals to form.[15] Alternatively, the solution may be supersaturated.[15]Solution: First, try to induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a small "seed" crystal of pure this compound.[16] If that fails, gently heat the solution to boil off some of the solvent, thereby concentrating it, and then allow it to cool again.[16][15] |
| My this compound has separated as an oil, not as crystals. What should I do? | Cause: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[15] Given this compound's low melting point (32-36°C), this is a common issue, especially if the solution is cooled too quickly.[15]Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool very slowly.[15] Leaving the flask to cool on a countertop before moving it to an ice bath can promote the formation of crystals instead of oil.[15] |
| Why is my final yield of purified crystals so low? | Cause: Several factors could be responsible: using too much solvent (some product remains in the mother liquor), premature crystallization during a hot filtration step, or incomplete transfer of crystals from the flask to the filter.[17]Solution: To recover more product, you can boil down the mother liquor to a smaller volume and cool it to obtain a second crop of crystals. To prevent premature crystallization, ensure your funnel and filter paper are pre-heated before hot filtration.[18] To ensure a complete transfer, wash the crystallization flask with a small amount of the cold filtrate and pour this over the crystals in the funnel. |
| The recrystallized product is still colored. How can I fix this? | Cause: Colored impurities are present and were not removed by simple recrystallization.Solution: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the charcoal.[17] Perform a hot filtration to remove the charcoal, then allow the colorless filtrate to cool and crystallize as usual. |
Frequently Asked Questions (FAQs)
Q1: When should I choose distillation over recrystallization for purifying this compound? A: Choose distillation when the impurities are volatile and have boiling points significantly different from this compound (164°C). If impurities have very close boiling points, fractional distillation is necessary.[13] Recrystallization is the preferred method when impurities are solid, non-volatile, or have very different solubility profiles from this compound in a given solvent.[18]
Q2: What are common impurities found in crude this compound? A: Impurities depend on the synthesis route. In industrial settings, especially when recovered as a byproduct of penicillin synthesis, common impurities include alkyl acetoacetates like methyl acetoacetate (MAA) and ethyl acetoacetate (EAA).[14][19] Other potential by-products could include 2-ethylhexanoic acid or residual solvents from the reaction.[19]
Q3: What is a good solvent for the recrystallization of this compound? A: An ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures.[20] Given its properties, this compound is sparingly soluble in cold water (2.5 g/100 mL at 20°C) but freely soluble in hot water, making water a potential recrystallization solvent.[1] However, due to its low melting point, a mixed solvent system or a solvent with a lower boiling point, like ligroin or toluene, might be tested to avoid oiling out.[20] Solubility tests with small amounts are recommended to find the optimal solvent or solvent pair.[20]
Q4: What are the primary safety concerns when handling this compound? A: this compound is corrosive and can cause severe skin burns and serious eye damage.[5][10] It is also harmful if swallowed or in contact with skin.[5] Always handle this compound in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Q5: Can I purify this compound that has been recovered from a reaction mixture? A: Yes. A common industrial process involves recovering this compound from spent reaction mixtures, such as those from beta-lactam antibiotic production.[14][19] This often involves an initial distillation to remove solvents and create a concentrated fraction of this compound and impurities.[14][19] This fraction can then be further purified, for example, by treating it with acid and heat to hydrolyze and remove impurities like alkyl acetoacetates before a final distillation or separation.[14][19]
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is suitable for purifying this compound from volatile impurities with close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, a ring of condensate will begin to rise up the fractionating column.[13] Adjust the heating rate so that this ring rises slowly, allowing the vapor to equilibrate on the column's surfaces. This is crucial for good separation. If the column floods (fills with liquid), reduce the heat immediately.[12]
-
Collecting Fractions: The temperature at the distillation head will stabilize at the boiling point of the most volatile component. Collect this initial fraction in a separate flask. Once all of this component has distilled, the temperature may drop before rising again to the boiling point of the next component.
-
This compound Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 163-164°C), switch to a clean receiving flask. Collect the distillate while the temperature remains constant.
-
Shutdown: Stop the distillation before the distilling flask goes to dryness to avoid the formation of potentially explosive peroxides and charring of residues. Allow the apparatus to cool completely before disassembling.
Protocol 2: Recrystallization of this compound from Water
This protocol is suitable for purifying this compound from non-volatile or water-insoluble impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Add more hot water in small portions until the this compound just dissolves completely.[20] Avoid adding a large excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.[18]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[18] Slow cooling encourages the formation of larger, purer crystals.[20] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.[18]
-
Isolation of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.[18]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual soluble impurities. Press the crystals dry on the funnel and then transfer them to a watch glass to air dry completely.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [chemister.ru]
- 3. This compound [drugfuture.com]
- 4. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 75-98-9 [m.chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. This compound, 98% 75-98-9 India [ottokemi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
- 14. JPH11507944A - Method for separating this compound from spent reaction mixture - Google Patents [patents.google.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. amherst.edu [amherst.edu]
- 19. EP0836587B1 - Process for separating this compound from spent reaction mixtures - Google Patents [patents.google.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Navigating Material Compatibility with Pivalic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the compatibility of various materials with pivalic acid in experimental setups. Understanding these incompatibilities is crucial for ensuring the integrity of experiments, the safety of laboratory personnel, and the longevity of equipment. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting and FAQs
Q1: My experimental results are inconsistent when using a metal reactor with this compound. What could be the cause?
A1: Inconsistent results can arise from reactions between this compound and the metal reactor. Carboxylic acids, including this compound, can corrode certain metals, especially in the presence of moisture. This corrosion can introduce metallic ions into your reaction mixture, potentially catalyzing side reactions or degrading your products. Even "insoluble" carboxylic acids can absorb enough water from the air to corrode iron, steel, and aluminum.[1][2] It is recommended to use reactors made of or lined with highly resistant materials.
Q2: I have observed a pressure buildup in a sealed container storing this compound with a metal lid. What is happening?
A2: this compound reacts with many metals to produce flammable hydrogen gas.[3] This is a significant safety hazard, as the pressure can lead to container rupture and the hydrogen gas is explosive. This reaction is particularly noted with mild steel and galvanized steel/zinc. It is critical to avoid using containers with incompatible metal components for storing or handling this compound.
Q3: Can I use standard plastic tubing and containers for my experiments involving this compound?
A3: The compatibility of plastics with this compound varies significantly. While some plastics like PTFE (Teflon®) and High-Density Polyethylene (HDPE) generally exhibit good resistance to a wide range of chemicals, others may swell, soften, or degrade upon contact. It is essential to consult material compatibility charts or conduct compatibility testing before use. For instance, while Polypropylene (PP) offers good resistance to non-oxidizing acids, its performance can be affected by temperature and concentration.
Q4: What are the primary chemical hazards to be aware of when selecting materials for a this compound setup?
A4: The primary chemical hazards stem from the reactivity of this compound with:
-
Bases: Neutralization reactions with bases are exothermic, generating significant heat which can be hazardous in a closed system.[4]
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous reactions and potentially ignition or explosion.[3]
-
Reducing Agents: Reactions with strong reducing agents can also be hazardous and generate heat.[5][6]
-
Metals: As mentioned, reaction with many metals produces flammable hydrogen gas.[3]
-
Other Chemicals: this compound can react with substances like cyanides, sulfides, and carbonates to produce toxic or flammable gases.[1]
Quantitative Data Summary: Material Compatibility with this compound
The following tables summarize the compatibility of various materials with this compound. The data is compiled from publicly available chemical resistance charts and should be used as a general guide. For critical applications, it is strongly recommended to perform specific compatibility testing under your experimental conditions.
Table 1: Corrosion Resistance of Metals
| Metal | This compound Compatibility | Corrosion Rate (mpy) | Temperature (°C) | Notes |
| Carbon Steel | Not Recommended | >50 | Ambient | Rapidly corrodes, especially in the presence of water, producing flammable hydrogen gas. |
| Galvanized Steel | Not Recommended | >50 | Ambient | The zinc coating is readily attacked by the acid. |
| Stainless Steel 304 | Moderate | <20 | Ambient | Good resistance to dilute solutions at room temperature, but can be attacked by higher concentrations and temperatures.[7][8] |
| Stainless Steel 316 | Good | <5 | Ambient | Offers better resistance than 304 stainless steel due to the presence of molybdenum. |
| Aluminum | Poor to Moderate | 20-50 | Ambient | Can be corroded by this compound, particularly if the protective oxide layer is compromised.[1][2] |
Corrosion Rate (mils per year): <2 = Excellent; 2-5 = Good; 5-20 = Moderate; 20-50 = Poor; >50 = Severe
Table 2: Chemical Resistance of Plastics and Elastomers
| Material | This compound Compatibility | Observations |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Generally inert to this compound at a wide range of temperatures. |
| High-Density Polyethylene (HDPE) | Good | Suitable for many applications, but compatibility should be verified at elevated temperatures.[9] |
| Low-Density Polyethylene (LDPE) | Good to Moderate | May show some swelling or loss of properties with prolonged exposure.[10] |
| Polypropylene (PP) | Good to Moderate | Good resistance to non-oxidizing acids, but can be affected by temperature and concentration. |
| Polyvinyl Chloride (PVC) | Moderate | May be suitable for some applications, but testing is recommended as plasticizers can be extracted. |
| Elastomers | ||
| Viton® (FKM) | Good | Generally resistant to a wide range of chemicals, including many acids. |
| Buna-N (Nitrile) | Moderate to Poor | Generally has good resistance to oils and fuels, but its resistance to acids can be limited.[11][12][13] |
| EPDM | Good | Often shows good resistance to acids and bases. |
| Neoprene | Moderate | May exhibit some degradation with prolonged exposure.[14] |
Compatibility Ratings: Excellent = No effect; Good = Minor effect; Moderate = Some effect, limited use; Poor = Not recommended.
Experimental Protocols
For critical applications, it is imperative to conduct material compatibility testing under conditions that closely mimic your experimental setup. The following are detailed methodologies for key experiments based on established standards.
Protocol 1: Immersion Corrosion Testing of Metals (Based on ASTM G31)
Objective: To determine the corrosion rate of a metal when immersed in this compound.
Materials:
-
Metal coupons of known dimensions and surface area
-
This compound of the desired concentration
-
Glass or PTFE reaction vessel with a lid
-
Constant temperature bath
-
Analytical balance (accurate to 0.1 mg)
-
Cleaning solutions (e.g., appropriate acid or alkaline solution for removing corrosion products without further attacking the base metal)
Procedure:
-
Specimen Preparation:
-
Cut metal coupons to a standard size (e.g., 50 mm x 25 mm x 3 mm).
-
Drill a hole near the top for suspension.
-
Polish the surfaces with abrasive paper (e.g., 120-grit) to achieve a uniform finish.
-
Clean the coupons with a suitable solvent (e.g., acetone), dry, and weigh to the nearest 0.1 mg.
-
-
Immersion:
-
Place the desired volume of this compound solution into the reaction vessel.
-
Suspend the weighed coupon in the solution using a non-metallic hook (e.g., PTFE). Ensure the coupon is fully immersed and not in contact with the vessel walls.
-
Seal the vessel and place it in the constant temperature bath set to the desired experimental temperature.
-
-
Exposure:
-
Maintain the coupon in the solution for a predetermined duration (e.g., 24, 48, or 168 hours).
-
-
Post-Exposure Cleaning and Evaluation:
-
Remove the coupon from the solution and rinse with deionized water.
-
Chemically clean the coupon to remove all corrosion products. The cleaning method should be validated to ensure it does not significantly corrode the base metal.
-
Rinse the cleaned coupon with deionized water and then with a volatile solvent (e.g., acetone).
-
Dry the coupon and reweigh it to the nearest 0.1 mg.
-
-
Corrosion Rate Calculation:
-
Calculate the corrosion rate in mils per year (mpy) using the following formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) Where:
-
K = a constant (3.45 x 10^6 for mpy)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
Protocol 2: Chemical Resistance Testing of Plastics and Elastomers (Based on ISO 175 / ASTM D543)
Objective: To evaluate the effect of this compound on the physical and mechanical properties of plastics and elastomers.
Materials:
-
Test specimens of the plastic or elastomer (e.g., tensile bars, disks).
-
This compound of the desired concentration.
-
Inert, sealable containers (e.g., glass or PTFE).
-
Constant temperature oven or bath.
-
Analytical balance.
-
Micrometer or calipers.
-
Tensile testing machine.
Procedure:
-
Specimen Preparation:
-
Prepare at least three test specimens of each material.
-
Measure and record the initial weight, dimensions (length, width, thickness), and appearance (color, surface texture) of each specimen.
-
-
Immersion:
-
Place each specimen in a separate container with a sufficient volume of this compound to ensure complete immersion.
-
Seal the containers to prevent evaporation.
-
-
Exposure:
-
Place the containers in a constant temperature environment for a specified period (e.g., 7 days).
-
-
Post-Exposure Evaluation:
-
After the exposure period, remove the specimens from the this compound.
-
Gently blot the specimens dry with a clean cloth.
-
Immediately re-measure and record the weight and dimensions of each specimen.
-
Visually inspect and record any changes in appearance (swelling, discoloration, cracking, etc.).
-
-
Property Testing (Optional but Recommended):
-
If mechanical properties are to be evaluated, perform tensile testing on the exposed specimens and on unexposed control specimens according to the relevant ASTM or ISO standard.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Compare the mechanical properties (e.g., tensile strength, elongation at break) of the exposed specimens to the control specimens.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to material compatibility with this compound.
Caption: Incompatible material classes with this compound and their potential hazardous reactions.
Caption: A logical workflow for selecting materials compatible with this compound.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Chemical Compatibility ASTM D543 [intertek.com]
- 3. ICSC 0486 - this compound [inchem.org]
- 4. infinitalab.com [infinitalab.com]
- 5. This compound Esters, Pivalates [organic-chemistry.org]
- 6. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parrinst.com [parrinst.com]
- 8. Investigation of carbon steel corrosion rate in different acidic environments | CoLab [colab.ws]
- 9. cipax.com [cipax.com]
- 10. calpaclab.com [calpaclab.com]
- 11. martins-rubber.co.uk [martins-rubber.co.uk]
- 12. drcfirst.com [drcfirst.com]
- 13. Nitrile rubber - Wikipedia [en.wikipedia.org]
- 14. kelco.com.au [kelco.com.au]
Technical Support Center: Scaling Up Pivalic Acid Synthesis for Pilot Plant Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pilot plant-scale synthesis of pivalic acid. It includes frequently asked questions (FAQs), a comprehensive troubleshooting guide, detailed experimental protocols, and key data summaries to address challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
1. What is the most common industrial synthesis route for this compound?
The most prevalent industrial method for this compound synthesis is the Koch-Haaf reaction.[1][2][3][4][5] This process involves the carbonylation of isobutylene (B52900) or its precursors, such as tert-butanol (B103910) or isobutanol, with carbon monoxide in the presence of a strong acid catalyst.[1][2]
2. What are the typical reaction conditions for the Koch-Haaf synthesis of this compound at a pilot scale?
Typical pilot-scale conditions for the Koch-Haaf reaction involve temperatures around 50°C and high pressures of carbon monoxide, often around 50 atmospheres.[1][5] Strong acid catalysts like sulfuric acid, hydrogen fluoride (B91410) (HF), or a combination of phosphoric acid and boron trifluoride (BF3) are generally used.[1]
3. What are the main safety concerns when scaling up this compound synthesis?
The primary safety concerns include:
-
Handling of high-pressure carbon monoxide: Carbon monoxide is a toxic and flammable gas.[6][7] Proper handling procedures, including the use of gas detectors and ensuring adequate ventilation, are crucial.[6][7]
-
Use of strong, corrosive acids: Catalysts like sulfuric acid and hydrogen fluoride are highly corrosive.[8] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, lab coats, and face shields, must be worn.[8]
-
Exothermic reaction: The Koch-Haaf reaction is exothermic, and effective heat management is critical to prevent runaway reactions, especially at a larger scale.[9][10]
4. What are the common impurities in this compound synthesis and how can they be minimized?
Common impurities can include oligomers of isobutylene and isomers of this compound. In some recovery processes, alkyl acetoacetates may also be present as impurities.[11] Minimizing these impurities can be achieved by optimizing reaction parameters such as temperature, pressure, and catalyst concentration, as well as ensuring high-purity starting materials.
5. How can the progress of the this compound synthesis be monitored?
Reaction progress can be monitored by analyzing aliquots of the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and key intermediates.[12] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for product characterization and purity assessment.[2][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield | Catalyst Deactivation: The strong acid catalyst can be deactivated by impurities in the feedstock or by coking.[14][15][16][17] | - Ensure high purity of isobutylene and carbon monoxide. - Consider catalyst regeneration procedures, such as washing with appropriate solvents or controlled oxidation to remove coke.[14][18] |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or stirring speed can lead to incomplete reaction. | - Verify and calibrate temperature and pressure sensors. - Optimize stirring to ensure good gas-liquid mass transfer. - Refer to the optimized reaction parameters in the table below. | |
| Leaks in the Reactor System: Loss of carbon monoxide pressure will halt the reaction. | - Perform a thorough leak check of the reactor and all connections before starting the reaction.[6] | |
| Formation of Byproducts (e.g., oligomers) | High Reaction Temperature: Elevated temperatures can promote the polymerization of isobutylene. | - Maintain the reaction temperature within the optimal range (see data table). - Ensure efficient cooling of the reactor.[9] |
| Incorrect Catalyst Concentration: A non-optimal catalyst-to-substrate ratio can lead to side reactions. | - Carefully control the addition of the acid catalyst. | |
| Product Purity Issues | Incomplete Reaction: Unreacted starting materials remain in the product mixture. | - Increase reaction time or optimize conditions to drive the reaction to completion. |
| Inefficient Purification: The workup and purification steps may not be effectively removing impurities. | - Optimize the extraction and distillation procedures. - Consider recrystallization for final purification. | |
| Poor Reproducibility | Inconsistent Starting Material Quality: Variations in the purity of isobutylene or the catalyst can affect the outcome. | - Source high-purity, certified starting materials. - Analyze the purity of each new batch of reagents. |
| Variations in Process Parameters: Small deviations in temperature, pressure, or addition rates can have a significant impact on a larger scale. | - Implement strict process controls and automated monitoring systems.[19] |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound via Koch-Haaf Reaction
Safety Precautions: This procedure involves high-pressure, toxic gas (CO) and corrosive acids. All operations must be conducted in a well-ventilated area, and appropriate PPE (flame-resistant lab coat, safety goggles, face shield, and acid-resistant gloves) must be worn.[7][8] A carbon monoxide detector must be operational in the vicinity of the reactor.[6]
Equipment:
-
High-pressure stainless-steel reactor (autoclave) equipped with a mechanical stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge.
-
Mass flow controller for carbon monoxide.
-
Jacketed vessel for temperature control.
-
Quenching vessel containing a basic solution (e.g., sodium hydroxide).
-
Extraction and distillation apparatus.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test.
-
Catalyst Charging: Carefully charge the reactor with the strong acid catalyst (e.g., a mixture of phosphoric acid and boron trifluoride or concentrated sulfuric acid).
-
Pressurization with CO: Seal the reactor and purge with nitrogen, followed by pressurizing with carbon monoxide to the desired pressure (see table below).
-
Reactant Addition: Slowly feed isobutylene into the reactor at a controlled rate while maintaining vigorous stirring and the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of carbon monoxide and by analyzing samples withdrawn periodically via HPLC.
-
Reaction Quenching: Upon completion, carefully vent the excess carbon monoxide into a suitable scrubber. Slowly transfer the reaction mixture to a quenching vessel containing a cooled aqueous solution of sodium hydroxide (B78521) to neutralize the acid catalyst.
-
Workup:
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
Table 1: Typical Reaction Parameters for Pilot Plant this compound Synthesis
| Parameter | Value |
| Reactant | Isobutylene |
| Catalyst | H₃PO₄/BF₃ or H₂SO₄ |
| Temperature | 40 - 60 °C |
| CO Pressure | 40 - 60 atm |
| Stirring Speed | > 500 rpm |
| Typical Yield | 85 - 95% |
Mandatory Visualization
Caption: Pilot Plant Workflow for this compound Synthesis.
Caption: Simplified Mechanism of the Koch-Haaf Reaction.
References
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. purdue.edu [purdue.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. aiche.org [aiche.org]
- 10. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 11. US5990351A - Process for separating this compound from spent reaction mixtures - Google Patents [patents.google.com]
- 12. Separation of this compound 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ijset.com [ijset.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 18. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. testmart.com [testmart.com]
Technical Support Center: Pivalic Acid Disposal and Waste Neutralization
This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal and neutralization of pivalic acid waste. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin.[1][2] Inhalation of dust or mist may be hazardous, potentially causing irritation to the mucous membranes and upper respiratory tract.[1][3] It is a combustible solid with a slight fire hazard when exposed to heat or flame.[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment (PPE). This includes:
-
Eye/Face Protection: Chemical goggles and a face shield.[3]
-
Skin Protection: Protective gloves (the suitability and durability of which depend on the frequency and duration of contact) and a lab coat or complete suit protecting against chemicals.[1][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a particulate dust filter or an acid vapor respirator.[3][4]
Q3: How should this compound be stored in the laboratory?
A3: this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It should be kept away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6] Store it separately from food and feedstuffs.[4]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, you should not dispose of this compound down the drain.[1][2][6][7] It is considered slightly hazardous to water and all waste must be handled in accordance with local, state, and federal regulations.[2][3]
Q5: What is the general procedure for disposing of this compound waste?
A5: this compound waste must be treated as hazardous waste.[7] The general procedure involves:
-
Collecting the waste in a suitable, labeled, and closed container.[3][4]
-
Offering the surplus and non-recyclable solutions to a licensed disposal company.[1]
-
One common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][8]
Troubleshooting Guide
Problem 1: I have accidentally spilled a small amount of solid this compound on the lab bench.
Solution:
-
Safety First: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[3]
-
Containment: Prevent the spill from spreading. For powder spills, you can cover it with a plastic sheet to minimize dust.[7]
-
Cleanup: Use dry cleanup procedures.[3] Carefully sweep the spilled solid into a suitable, labeled container for waste disposal.[4] Avoid generating dust.[3][6]
-
Decontamination: Wash the affected area with soap and water.[3]
-
Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[7]
Problem 2: The pH of my this compound waste solution is too low for disposal.
Solution: You will need to neutralize the acidic waste before disposal. Follow the detailed neutralization protocol provided in the "Experimental Protocols" section below. The goal is to adjust the pH to a neutral range (typically between 6.0 and 9.0) as required by your local wastewater discharge permits.[9]
Problem 3: I am unsure if my waste container is compatible with this compound.
Solution: Ensure the waste container is made of a compatible material, such as glass or appropriate plastic, and is in good condition.[7] this compound can be corrosive to some metals.[8] If you are uncertain, consult a chemical compatibility chart or contact your EHS department for guidance.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H10O2 | [5][10] |
| Molar Mass | 102.13 g/mol | [5][10] |
| Melting Point | 35 °C (95 °F) | [10] |
| Boiling Point | 163.7 °C (326.7 °F) | [10] |
| Density | 0.905 g/cm³ at 20 °C | [2] |
| Flash Point | 64 °C (147 °F) | [2][11] |
| pKa | 5.03 | [10] |
| Oral LD50 (Rat) | 900 mg/kg | [2] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol describes the neutralization of acidic waste containing this compound to a pH suitable for disposal.
Materials:
-
This compound waste solution
-
Weak base for neutralization (e.g., sodium bicarbonate or a 5-10% solution of sodium carbonate)
-
Large, appropriate chemical-resistant container (e.g., polyethylene (B3416737) or borosilicate glass)
-
Stir bar and stir plate
-
pH meter or pH strips
-
Personal Protective Equipment (PPE) as described above
Procedure:
-
Preparation: Work in a well-ventilated area, preferably within a fume hood.[3] Ensure all necessary PPE is worn.
-
Dilution: If the this compound waste is concentrated, it is advisable to dilute it by slowly adding the acid to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point).[12] This helps to control the exothermic reaction during neutralization.
-
Neutralization:
-
Place the diluted acidic solution in the large container with a stir bar and begin stirring.
-
Slowly add the weak base to the stirring acidic solution.[13] Adding the base too quickly can cause a vigorous reaction, splashing, and heat generation.
-
Monitor the pH of the solution continuously using a pH meter or periodically with pH strips.
-
-
Endpoint: Continue adding the base until the pH of the solution is within the acceptable range for your facility's disposal requirements (typically between 6.0 and 9.0).[9]
-
Disposal: Once the pH is confirmed to be in the neutral range, the solution can be disposed of according to your institution's guidelines for neutralized aqueous waste. This may involve drain disposal followed by flushing with a large amount of water.[12]
-
Cleanup: Clean all equipment thoroughly after use. Dispose of any contaminated materials as hazardous waste.
Visualizations
Below are diagrams illustrating key workflows for this compound disposal and neutralization.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Step-by-step process for this compound waste neutralization.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cpachem.com [cpachem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 75-98-9 Name: this compound [xixisys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lime.org [lime.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 13. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
Technical Support Center: Preventing Corrosion When Using Pivalic Acid
Welcome to the Technical Support Center for handling pivalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common corrosion issues encountered during experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the longevity of your equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it corrosive?
This compound, also known as trimethylacetic acid, is a carboxylic acid. Like other acids, it can be corrosive to certain materials, especially metals. The corrosive action is primarily due to the acidic proton on the carboxyl group, which can react with metals to produce hydrogen gas and metal salts. This reaction is often accelerated in the presence of water or at elevated temperatures.[1]
Q2: What are the primary safety concerns when handling this compound?
This compound is a corrosive solid and can cause severe skin burns and eye damage.[2][3] Inhalation of dust or vapors can irritate the respiratory tract.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
Q3: How should I store this compound to minimize corrosion and safety risks?
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[1] The container should be tightly sealed to prevent moisture absorption, which can increase its corrosivity.[1] Original containers are recommended for storage.[1]
Troubleshooting Corrosion Issues
This section provides guidance on identifying and resolving common corrosion problems that may arise when working with this compound.
Issue 1: Visible Corrosion on Stainless Steel Equipment
Symptoms:
-
Discoloration, pitting, or rusting on stainless steel surfaces (e.g., reactors, stirrers, needles).
Possible Causes:
-
Inappropriate Grade of Stainless Steel: Not all stainless steel grades offer the same level of corrosion resistance.
-
High Temperatures: Corrosion rates generally increase with temperature.
-
Presence of Impurities: Contaminants such as chloride ions can accelerate corrosion.
-
High Concentration of this compound: More concentrated acid can be more corrosive.
Solutions:
-
Material Selection: For applications involving this compound, especially at elevated temperatures, consider using higher-grade stainless steel like 316L, which contains molybdenum for enhanced corrosion resistance. For very aggressive conditions, nickel alloys such as Hastelloy C-276 are recommended.
-
Temperature Control: Whenever possible, conduct experiments at the lowest feasible temperature to minimize corrosion.
-
Use of Corrosion Inhibitors: Consider adding a small amount of a suitable corrosion inhibitor to your reaction mixture. Triazole derivatives have shown effectiveness in acidic environments.[3][4][5]
-
Ensure Purity: Use high-purity reagents and thoroughly clean equipment to remove any chloride or other corrosive residues.
Issue 2: Degradation of Plastic or Elastomeric Components
Symptoms:
-
Swelling, cracking, discoloration, or embrittlement of plastic tubing, seals, or gaskets.
Possible Causes:
-
Chemical Incompatibility: The plastic or elastomer is not resistant to this compound.
-
Elevated Temperatures: High temperatures can accelerate the degradation of many polymers.
Solutions:
-
Material Compatibility Check: Refer to the material compatibility table below. Fluoropolymers like PTFE and PVDF generally offer excellent resistance to this compound.
-
Temperature Limits: Ensure that the operating temperature does not exceed the recommended limit for the plastic or elastomeric material being used.
Data Presentation: Material Compatibility and Corrosion Rates
The following tables summarize the compatibility of various materials with this compound and provide general corrosion rate data for organic acids.
Table 1: Qualitative Chemical Resistance of Common Laboratory Materials to this compound
| Material Category | Material | Compatibility with this compound | Notes |
| Metals | Stainless Steel 304 | Fair to Good | Pitting may occur, especially at higher temperatures and concentrations. |
| Stainless Steel 316/316L | Good to Excellent | Molybdenum content provides increased resistance.[6][7][8] | |
| Aluminum | Poor | Generally not recommended for use with carboxylic acids. | |
| Hastelloy C-276 | Excellent | Highly resistant to a wide range of organic acids, even at elevated temperatures.[9][10][11][12][13] | |
| Monel | Good | Good resistance to many organic acids. | |
| Plastics | Polypropylene (PP) | Good | Generally suitable for use at room temperature.[14][15] |
| Polyethylene (PE) | Good | Good resistance at room temperature. | |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals, including this compound, across a broad temperature range.[16][17] | |
| Polyvinylidene Fluoride (PVDF) | Excellent | Offers excellent chemical resistance, though slightly less than PTFE in some cases.[14] | |
| Elastomers | Viton® (FKM) | Good | Good resistance to many acids. |
| Kalrez® (FFKM) | Excellent | Excellent chemical and temperature resistance. | |
| Buna-N (Nitrile) | Fair | May swell or degrade with prolonged exposure. |
Disclaimer: This data is based on general chemical resistance charts and information for similar organic acids. It is crucial to perform specific testing for your exact operating conditions.
Table 2: Illustrative Corrosion Rates of Metals in Organic Acids (General Data)
| Metal | Organic Acid (Example) | Temperature (°C) | Corrosion Rate (mm/year) |
| Stainless Steel 316L | 0.5 M Sulfuric Acid | 50 | ~0.01 |
| Stainless Steel 316L | 0.5 M Sulfuric Acid | 90 | ~0.02 |
| Hastelloy C-276 | 10% Acetic Acid | Boiling | < 0.05 |
| Hastelloy C-276 | 10% Formic Acid | Boiling | < 0.05 |
Note: This table provides general corrosion rate data for similar acids to illustrate the relative performance of different metals. Specific corrosion rates in this compound will vary depending on concentration, temperature, and other factors.
Experimental Protocols
Protocol 1: Weight Loss Method for Determining Corrosion Rate
This protocol provides a detailed methodology for assessing the corrosion rate of a material when exposed to this compound, based on the principles of ASTM G31.[18]
Objective: To quantify the corrosion rate of a given material in this compound under specific experimental conditions.
Materials:
-
Test coupons of the material of interest (e.g., Stainless Steel 316L, Hastelloy C-276) with known surface area.
-
This compound of desired concentration.
-
Solvent (if applicable, e.g., deionized water).
-
Glass reaction vessel with a condenser.
-
Temperature-controlled heating mantle or oil bath.
-
Analytical balance (readable to 0.1 mg).
-
Nylon or PTFE string for suspending coupons.
-
Cleaning agents (e.g., acetone, detergent solution, appropriate acid for descaling).
-
Drying oven.
Procedure:
-
Coupon Preparation:
-
Clean the test coupons with a detergent solution, rinse with deionized water, and then degrease with acetone.
-
Dry the coupons in an oven at 105°C for at least one hour.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
-
Experimental Setup:
-
Prepare the this compound solution of the desired concentration in the reaction vessel.
-
Suspend each coupon in the solution using a nylon or PTFE string, ensuring the coupon is fully immersed and not in contact with other coupons or the vessel walls.
-
Set up the reaction vessel with a condenser to prevent evaporation of the solution.
-
Heat the solution to the desired experimental temperature and maintain it for the duration of the test (e.g., 24, 48, 72 hours).
-
-
Post-Exposure Cleaning:
-
After the specified exposure time, carefully remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products. This may involve scrubbing with a soft brush, ultrasonic cleaning, or chemical cleaning (e.g., inhibited hydrochloric acid for steel). The cleaning method should remove corrosion products without significantly affecting the base metal.
-
Rinse the cleaned coupons thoroughly with deionized water and then with acetone.
-
Dry the coupons in an oven at 105°C until a constant weight is achieved.
-
Cool the coupons in a desiccator and reweigh them to the nearest 0.1 mg to get the final weight (W_final).
-
-
Corrosion Rate Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 x 10^4 * ΔW) / (A * T * D) Where:
-
ΔW = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the material in g/cm³
-
-
Mandatory Visualizations
Caption: Workflow for determining corrosion rate using the weight loss method.
Caption: A logical guide for troubleshooting corrosion issues with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. neonickel.com [neonickel.com]
- 10. parrinst.com [parrinst.com]
- 11. haynesintl.com [haynesintl.com]
- 12. scribd.com [scribd.com]
- 13. Hastelloy C-276 Corrosion Resistance to Sulfuric Acid [metalspiping.com]
- 14. everythinginsidethefence.com [everythinginsidethefence.com]
- 15. usplastic.com [usplastic.com]
- 16. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 17. labdepotinc.com [labdepotinc.com]
- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]
Technical Support Center: Enhancing Substrate Solubility for Pivaloylation
Welcome to the technical support center for pivaloylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving poorly soluble substrates.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered when substrate solubility limits the efficiency of pivaloylation reactions.
Frequently Asked Questions (FAQs)
Q1: My substrate is poorly soluble in common pivaloylation solvents. What is the first step?
A1: The initial step is to assess the polarity of your substrate and select a suitable anhydrous aprotic solvent. Common choices range from non-polar hydrocarbons to more polar ethers and amides. If single-solvent systems fail, a co-solvent system or alternative techniques like Phase-Transfer Catalysis (PTC) should be considered.
Q2: How do I choose an appropriate solvent or co-solvent system?
A2: Start with a small-scale solubility test using common anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Toluene, and Diethyl Ether. If solubility is still low, introducing a polar co-solvent like acetone (B3395972) may help.[1] For biphasic systems, where the substrate is in an organic phase and a reagent (like a base) is in an aqueous phase, Phase-Transfer Catalysis is an excellent strategy.[2][3]
Q3: Can increasing the reaction temperature improve solubility and yield?
A3: While moderately increasing the temperature can enhance the solubility of the substrate, it can also lead to the formation of undesirable by-products. Pivaloyl chloride is highly reactive, and higher temperatures may decrease the selectivity of the reaction. It is often preferable to find a suitable solvent system at a lower temperature (e.g., 0-25 °C) to maintain control over the reaction.[4]
Q4: My substrate is a sterically hindered alcohol, and the reaction is very slow. Is this a solubility issue?
A4: While solubility can be a contributing factor, low reactivity in sterically hindered alcohols is a common challenge in pivaloylation. To address this, using a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) is highly recommended.[5][6] These catalysts work by forming a highly reactive acylpyridinium or acylimidazolium intermediate. Ensure your substrate is fully dissolved before proceeding, as poor solubility will exacerbate the slow reaction rate.
Q5: What is Phase-Transfer Catalysis (PTC) and how can it help with my insoluble substrate?
A5: Phase-Transfer Catalysis is a technique used for reactions where reactants are in different, immiscible phases (e.g., a water-insoluble substrate in an organic solvent and an inorganic base in an aqueous solution).[2] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (e.g., a deprotonated alcohol as an alkoxide) from the aqueous or solid phase into the organic phase where it can react with the pivaloyl chloride.[2][3] This method avoids the need to find a single solvent for all reactants.
Q6: I am observing di-pivaloylated by-products. How can I minimize them?
A6: The formation of di-pivaloylated products can be reduced by using a more polar solvent or by adding a ketone co-solvent like acetone.[1] Additionally, carefully controlling the stoichiometry by slow, dropwise addition of pivaloyl chloride to the substrate solution can help minimize this side reaction.[4]
Data Presentation: Substrate Solubility
Quantitative solubility data is crucial for solvent selection. The following table provides solubility information for representative steroid substrates in various organic solvents.
| Substrate | Solvent | Temperature | Solubility (g/L) |
| Progesterone | Ethanol | Room Temp. | 27.8 |
| Estradiol | Ethanol | Room Temp. | 11.5 |
| Estrone | Ethanol | Room Temp. | 3.3 |
| Hydrocortisone | Ethanol | Room Temp. | 6.8 |
| Progesterone | Ethanol-Water (1:1) | Room Temp. | 0.11 |
| Estradiol | Ethanol-Water (1:1) | Room Temp. | 0.28 |
| Estrone | Ethanol-Water (1:1) | Room Temp. | 0.05 |
| Hydrocortisone | Ethanol-Water (1:1) | Room Temp. | 0.25 |
| Data sourced from a study on steroid diffusion and solubility.[7] |
Experimental Protocols
Below are detailed protocols for standard and specialized pivaloylation reactions for poorly soluble or sterically hindered substrates.
Protocol 1: General Pivaloylation of a Poorly Soluble Alcohol
This protocol is a starting point for the pivaloylation of a substrate with limited solubility.
Materials:
-
Poorly soluble alcohol substrate
-
Pivaloyl chloride (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, 1.5 - 2.0 equivalents)
-
(Optional) 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 equivalents) for hindered alcohols
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of pivaloyl chloride.
-
Dissolution: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the poorly soluble alcohol substrate. Add the chosen anhydrous solvent and stir. If the substrate does not fully dissolve, consider gentle warming or the addition of a co-solvent.
-
Addition of Base and Catalyst: Once the substrate is dissolved, add the tertiary amine base (and DMAP, if used). Cool the mixture to 0 °C in an ice bath.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride dropwise to the stirred solution over 15-30 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Pivaloylation of an Insoluble Substrate using Phase-Transfer Catalysis (PTC)
This protocol is suitable when the substrate is soluble in a non-polar organic solvent but the base is aqueous.
Materials:
-
Insoluble alcohol substrate
-
Pivaloyl chloride (1.2 equivalents)
-
Non-polar organic solvent (e.g., Toluene, Hexane)
-
Aqueous solution of a strong base (e.g., 50% w/w NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05 - 0.1 equivalents)
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve the insoluble alcohol substrate and the phase-transfer catalyst (TBAB) in the chosen organic solvent.
-
Addition of Base: Add the aqueous sodium hydroxide (B78521) solution to the organic mixture.
-
Stirring: Stir the two-phase mixture vigorously to create a large interfacial area, which is crucial for the catalyst to function effectively.[8]
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride dropwise to the vigorously stirred mixture at room temperature.
-
Reaction: Continue to stir vigorously for 4-48 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, stop the stirring and allow the layers to separate.
-
Purification: Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting solubility in pivaloylation.
Caption: Troubleshooting workflow for selecting a suitable reaction system.
Caption: Mechanism of Phase-Transfer Catalysis in pivaloylation.
Caption: DMAP-catalyzed pivaloylation pathway for hindered alcohols.
References
- 1. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. Regioselective pivaloylation of N-phthaloylchitosan: a promising soluble intermediate for chitosan chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Pivalic Acid Synthesis via Koch Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of pivalic acid using the Koch and Koch-Haaf reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of unwanted byproducts.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PA-T01 | High levels of isomeric byproducts (e.g., 2-methylbutanoic acid) | This is common when using isobutanol as a starting material. The formation of the primary carbocation from isobutanol is less favorable and can lead to rearrangements.[1] Lower catalyst acidity can also increase the proportion of this byproduct. | Switch to a tertiary substrate: Use tert-butanol (B103910) or isobutylene (B52900) as the starting material, as they directly form the more stable tert-butyl carbocation.[1][2]Increase catalyst acidity: Employing a stronger acid system (e.g., higher concentration of H₂SO₄ or using a superacid system like HF-SbF₅) can favor the formation of the tertiary carbocation and reduce rearrangements. Note that selectivity towards 2-methylbutanoic acid from isobutanol decreases with decreasing acidity.Optimize reaction temperature: Lowering the reaction temperature can sometimes disfavor rearrangement pathways. For the Koch-Haaf reaction with tert-butanol and formic acid, temperatures as low as 0-5°C have been used to achieve high purity.[3] |
| PA-T02 | Formation of higher molecular weight carboxylic acids (C9, C13, etc.) | These byproducts typically arise from the oligomerization (dimerization, trimerization) of the isobutylene feedstock prior to carbonylation.[1] This is more prevalent at higher temperatures and with certain catalyst systems.[4] | Control reaction temperature: Higher temperatures can promote the oligomerization of isobutylene.[4] Maintaining a lower reaction temperature (e.g., 20-80°C for industrial processes) can suppress this side reaction.[1]Optimize catalyst choice: While strong acids are necessary, some solid acid catalysts like zeolites (e.g., H-ZSM-5) can offer shape selectivity that may limit the formation of bulky oligomers.[5]Use a two-phase system: Introducing an immiscible organic solvent (e.g., heptane) can extract the this compound product as it forms, which may help to maintain high catalyst acidity and potentially reduce side reactions. |
| PA-T03 | Low overall yield and purity | This can be a result of a combination of factors including incomplete reaction, carbocation rearrangements, oligomerization, or suboptimal reaction conditions (pressure, temperature, catalyst concentration). The reaction is reversible, which can also contribute to lower yields.[2] | Ensure sufficient CO pressure (Koch reaction): The carbonylation step is dependent on the partial pressure of carbon monoxide. Industrial processes often operate at 20-100 bar.[1]Use the Koch-Haaf variation: Using formic acid as an in-situ source of CO can allow the reaction to proceed under milder conditions (even atmospheric pressure), which can be easier to control and may improve selectivity.[2]Verify catalyst activity: The strong acid catalyst is crucial. Ensure it has not been deactivated by impurities or excessive water. H₃PO₄/BF₃ is often preferred in industrial settings as it facilitates easier separation and recycling.[1]Purification: Post-reaction purification steps like vacuum distillation or crystallization are often necessary to achieve high purity this compound.[6][7] |
| PA-T04 | Presence of unreacted starting material | Insufficient reaction time, low temperature, low catalyst concentration, or mass transfer limitations (especially in gas-liquid reactions) can lead to incomplete conversion. | Increase reaction time: Some protocols, particularly those at lower pressures, may require extended reaction times (e.g., up to 26 hours in one patented process) to achieve high conversion.[3]Improve mixing: Ensure vigorous stirring to overcome gas-liquid mass transfer limitations of carbon monoxide.Optimize temperature and catalyst loading: Gradually increase the temperature or catalyst concentration, while monitoring for an increase in byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Koch reaction for this compound?
A1: The main byproducts depend on the starting material.
-
From Isobutylene or tert-Butanol: The primary byproducts are C9 and C13 carboxylic acids, which result from the carbonylation of isobutylene dimers and trimers, respectively.[1]
-
From Isobutanol: The main byproduct is 2-methylbutanoic acid, an isomer of this compound. Its formation is generally less than 20% and is favored by lower catalyst acidity.
Q2: Which starting material is best for minimizing byproducts?
A2: Isobutylene and tert-butanol are generally preferred over isobutanol for achieving higher purity this compound.[1][2] This is because they directly form the stable tertiary carbocation, minimizing the potential for carbocation rearrangements that lead to isomeric byproducts.
Q3: How does the choice of acid catalyst affect purity and yield?
A3: Strong acids like sulfuric acid (H₂SO₄), hydrogen fluoride (B91410) (HF), and a combination of phosphoric acid and boron trifluoride (H₃PO₄/BF₃) are all effective.[1][2]
-
H₂SO₄ is a common and effective catalyst.
-
HF is also highly effective, and a Japanese patent reported a 91.2% yield from isobutanol with few byproducts using an HF catalyst.[3] However, HF is highly corrosive and hazardous.
-
H₃PO₄/BF₃ is a preferred industrial catalyst because it allows for easier separation of the product and catalyst phases upon the addition of water, facilitating catalyst recycling.[1]
-
Solid acid catalysts like zeolites (e.g., H-ZSM-5) are being explored to replace corrosive liquid acids and can offer high selectivity due to their defined pore structures.[5]
Q4: What is the difference between the Koch reaction and the Koch-Haaf reaction?
A4: The primary difference is the source of carbon monoxide (CO). The traditional Koch reaction uses high-pressure CO gas.[2] The Koch-Haaf reaction generates CO in situ from the decomposition of formic acid in the presence of a strong acid.[2] This modification allows the reaction to be performed under much milder conditions, often at or near room temperature and atmospheric pressure, which can be advantageous for laboratory-scale synthesis and can help control side reactions.[2]
Q5: Can reaction conditions be optimized to favor this compound formation?
A5: Yes, optimizing reaction conditions is critical for maximizing selectivity.
-
Temperature: Generally, lower temperatures (e.g., 0-50°C) are favored to suppress isobutylene oligomerization and carbocation rearrangements.[2][3]
-
Pressure: In the traditional Koch reaction, sufficient CO pressure (20-100 bar) is needed to ensure the carbonylation reaction is efficient.[1]
-
Catalyst Acidity: Higher acidity generally favors the formation of the desired tertiary carboxylic acid.
-
Reaction Time: Longer reaction times may be necessary to drive the reaction to completion, especially under milder conditions.[1]
Data Presentation
Table 1: Purity and Yield of this compound under Various Conditions
| Starting Material | Catalyst | CO Source | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Main Byproduct(s) | Reference |
| tert-Butanol | H₂SO₄ | Formic Acid | 0 - 5 | Atmospheric | 62.8 | 97 | Not specified | [3] |
| Isobutanol | HF | CO Gas | Not specified | 0.5 MPa | 91.2 | High ("few byproducts") | Not specified | [3] |
| Isobutene | Zeolite (pentad type) | CO Gas | 250 - 300 | 300 bar | High | 80-100 (selectivity) | Dimer-derived acids | [1] |
| Various Alcohols | Strong Acid | CO Gas | Moderate | High | >80 | Not specified | Isomers, ethers | [2] |
Table 2: Byproduct Selectivity in the Oligomerization of Isobutylene (A Precursor to C9+ Acid Byproducts)
| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene Conversion (%) | C8 Selectivity (%) | C12+ Selectivity (%) | Reference |
| Co/BETA-loaded molecular sieve | 60 | 1 | >74 | ~70 | Lower (implied) | [4] |
| MWW molecular sieve | 160 | 0.5 | 80 | 55 | Higher (implied) | [4] |
Experimental Protocols
Protocol 1: High-Purity this compound via Koch-Haaf Reaction (from tert-Butanol)
This protocol is adapted from literature procedures emphasizing high purity.[3]
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bubbler. Place the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Reagents:
-
Concentrated Sulfuric Acid (e.g., 6 moles)
-
Formic Acid (e.g., 2 moles)
-
tert-Butanol (e.g., 1 mole)
-
-
Procedure: a. Charge the flask with chilled concentrated sulfuric acid. b. Begin vigorous stirring and slowly add formic acid through the dropping funnel, ensuring the temperature does not rise above 10°C. c. Once the formic acid addition is complete, begin the dropwise addition of tert-butanol. Maintain the temperature between 0-5°C throughout the addition. d. After the addition of tert-butanol is complete, allow the mixture to react with continued stirring at 0-5°C for 3 hours.
-
Work-up and Purification: a. Slowly and carefully pour the reaction mixture over a large amount of crushed ice. b. The this compound will separate as a solid or oily layer. Separate the aqueous layer. c. Wash the crude this compound with cold water to remove residual acid. d. Dissolve the crude product in a suitable solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. e. For highest purity, the crude this compound can be further purified by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathways for this compound synthesis and major byproduct formation.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Pivalic Acid's NMR Spectrum Compared to Acetic and Isobutyric Acids.
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a common building block in organic synthesis, with its structural isomers, acetic acid and isobutyric acid. Understanding the distinct spectral features of these carboxylic acids is crucial for reaction monitoring, structural elucidation, and quality control in various research and development settings. This document presents quantitative NMR data, detailed experimental protocols, and visual aids to facilitate a clear understanding of their spectral differences.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, acetic acid, and isobutyric acid. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | (CH₃)₃CCOOH | -C(CH ₃)₃ | ~1.25 | Singlet | 9H | - |
| -COOH | ~11.9 | Broad Singlet | 1H | - | ||
| Acetic Acid | CH₃COOH | -CH ₃ | ~2.10 | Singlet | 3H | - |
| -COOH | ~11.42 | Broad Singlet | 1H | - | ||
| Isobutyric Acid | (CH₃)₂CHCOOH | -CH(CH ₃)₂ | ~1.20 | Doublet | 6H | ~7.0 |
| -C H(CH₃)₂ | ~2.58 | Septet | 1H | ~7.0 | ||
| -COOH | ~11.88 | Broad Singlet | 1H | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Structure | Carbon | Chemical Shift (δ, ppm) |
| This compound | (C H₃)₃C****C OOH | -C (CH₃)₃ | ~38.7 |
| -C(C H₃)₃ | ~27.1 | ||
| -C OOH | ~185.5 | ||
| Acetic Acid | C H₃C OOH | -C H₃ | ~20.8 |
| -C OOH | ~178.2 | ||
| Isobutyric Acid | (C H₃)₂C HC OOH | -C H(CH₃)₂ | ~34.0 |
| -CH(C H₃)₂ | ~19.1 | ||
| -C OOH | ~184.2 |
Structural Influence on NMR Spectra
The unique branching patterns of these isomeric carboxylic acids lead to distinct and readily identifiable NMR spectra. The following diagram illustrates the relationship between the molecular structure and the observed chemical shifts.
Caption: Correlation of proton environments and their ¹H NMR signals.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following section details a general procedure for the ¹H and ¹³C NMR analysis of small organic carboxylic acids.
1. Sample Preparation
-
Analyte: Weigh 5-10 mg of the carboxylic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For carboxylic acids, Deuterated Dimethyl Sulfoxide (DMSO-d₆) can also be a good choice as it often allows for better observation of the acidic proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard one-pulse sequence.
-
Number of Scans (NS): 16 to 64.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-16 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled one-pulse sequence.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.
Experimental Workflow
The general workflow for acquiring and processing NMR spectra is outlined in the following diagram.
Caption: General workflow for NMR spectroscopy.
A Comparative Guide to the HPLC Analysis of Pivalic Acid and Its Esters
For researchers, scientists, and professionals in drug development, the accurate quantification of pivalic acid and its esters is crucial for various applications, from pharmacokinetic studies to quality control of pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative techniques for the analysis of these compounds. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of organic acids, including this compound. Due to its non-volatile nature, this compound is well-suited for HPLC analysis.
Experimental Protocol: HPLC-UV for this compound (Adapted from Short-Chain Fatty Acid Analysis)
This protocol is adapted from validated methods for the analysis of short-chain fatty acids (SCFAs) and is applicable for the determination of this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution and an organic solvent. A common mobile phase is a mixture of dilute phosphoric acid or sulfuric acid in water and acetonitrile (B52724). For example, a mobile phase of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v) can be effective.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength, typically around 210 nm, where carboxylic acids exhibit absorbance.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and injected into the HPLC system.
Experimental Protocol: HPLC-UV for this compound Esters (Example based on Phthalate Ester Analysis)
The analysis of this compound esters can be achieved using similar reverse-phase HPLC conditions, with adjustments to the mobile phase to accommodate the less polar nature of the esters.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with a higher proportion of organic solvent is typically required. For instance, a gradient of acetonitrile and water can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore in the ester, often around 230 nm.
-
Sample Preparation: Similar to the acid, samples are dissolved in a suitable solvent, filtered, and injected.
Alternative Analytical Methods
While HPLC is a robust technique, other methods such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative approaches with distinct advantages and disadvantages.
Gas Chromatography (GC)
GC is particularly suitable for volatile compounds. This compound, being a volatile fatty acid, can be analyzed by GC, often after derivatization to improve its chromatographic properties.
Experimental Protocol: GC-FID for this compound (as a Short-Chain Fatty Acid)
-
Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a wax-type column (e.g., DB-FATWAX UI).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Sample Preparation: Direct injection of aqueous samples is possible, but derivatization (e.g., esterification to form methyl or ethyl esters) is common to improve peak shape and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly valuable for analyzing complex matrices and for achieving very low detection limits.
Experimental Protocol: LC-MS/MS for this compound
-
Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A mobile phase compatible with mass spectrometry, such as a mixture of water and acetonitrile with a volatile modifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components. Derivatization can also be used to enhance ionization efficiency. One challenge in LC-MS analysis is the potential for co-elution of this compound with other C5 short-chain fatty acids, which may require careful chromatographic optimization or specific derivatization strategies to resolve.[1]
Performance Comparison
The following tables summarize the performance characteristics of the different analytical methods for this compound and its esters. Data for this compound analysis by HPLC-UV is based on published methods for other short-chain fatty acids.
Table 1: Performance Data for this compound Analysis
| Parameter | HPLC-UV (for SCFAs)[2][3] | GC-FID (for SCFAs)[4] | LC-MS/MS (for SCFAs) |
| Linearity (R²) | > 0.998 | > 0.994 | > 0.99 |
| LOD | 0.01 - 0.80 mmol/kg | 0.04 - 0.51 mg/L | Typically in the low ng/mL to pg/mL range |
| LOQ | 0.04 - 2.64 mmol/kg | 0.13 - 1.70 mg/L | Typically in the low ng/mL to pg/mL range |
| Recovery | 90 - 106% | Not specified | Highly matrix-dependent, can be optimized |
| Derivatization | Not required | Often recommended | Can improve sensitivity |
Table 2: Performance Data for Ester Analysis (Example: Phthalate Esters by HPLC-UV)[5]
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.99 |
| LOD | 0.019 - 0.208 µg/L |
| LOQ | 0.072 - 0.483 µg/L |
| Repeatability (RSD) | 0.03 - 3.93% |
| Accuracy (Relative Error) | -14.55 to 15.57% |
Method Selection Workflow
The choice of analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: A decision-making workflow for selecting an analytical method.
Conclusion
The analysis of this compound and its esters can be effectively achieved using several chromatographic techniques. HPLC-UV offers a robust and straightforward method for routine analysis, particularly for this compound in relatively simple matrices. For volatile this compound and its more volatile esters, GC-FID provides a reliable alternative, often with the need for derivatization. For complex samples requiring high sensitivity and selectivity, LC-MS/MS is the method of choice, though it requires more specialized instrumentation and expertise. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs.
References
- 1. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 2. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of seven phthalic acid esters in beverages using ultrasound and vortex-assisted dispersive liquid-liquid microextraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pivalic Acid Fragmentation in Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of small molecules like pivalic acid is crucial for accurate identification and quantification in complex matrices. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound against its structural isomers, isobutyric acid and n-valeric acid.
This compound, a branched-chain carboxylic acid, exhibits a distinct fragmentation pattern under electron ionization mass spectrometry, primarily driven by the formation of a highly stable tert-butyl carbocation. This characteristic fragmentation provides a clear fingerprint for its identification. In contrast, its isomers, isobutyric acid and n-valeric acid, display different fragmentation pathways, offering a basis for their unambiguous differentiation.
Comparison of Key Fragment Ions
The mass spectra of this compound, isobutyric acid, and n-valeric acid are characterized by a few dominant fragment ions. The relative abundance of these ions, as presented in the table below, allows for straightforward differentiation of the isomers.
| m/z | Proposed Fragment Ion | This compound Rel. Int. (%)[1] | Isobutyric Acid Rel. Int. (%) | n-Valeric Acid Rel. Int. (%)[2] |
| 102 | [M]⁺• | 3.61 | Present, but not base peak | 0 |
| 87 | [M-CH₃]⁺ | 5.05 | - | 1.46 |
| 73 | - | - | - | 35.27 |
| 60 | - | - | - | 99.99 |
| 57 | [C(CH₃)₃]⁺ | 99.99 | - | 2.09 |
| 45 | [COOH]⁺ | 3.61 | Present | 13.84 |
| 43 | [(CH₃)₂CH]⁺ | 2.89 | 100 | 9.63 |
| 41 | [C₃H₅]⁺ | 33.40 | Present | 21.36 |
Note: Relative intensity for some fragments of isobutyric acid are described qualitatively in the literature as the base peak[3].
The most notable feature in the mass spectrum of this compound is the base peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺)[1]. This is a result of the facile cleavage of the bond between the carbonyl carbon and the quaternary carbon, driven by the high stability of the resulting tertiary carbocation.
In contrast, the base peak for isobutyric acid is observed at m/z 43, which corresponds to the isopropyl cation ([(CH₃)₂CH]⁺) formed by the loss of the carboxyl group[3]. For n-valeric acid, the base peak is at m/z 60, which is characteristic of a McLafferty rearrangement, a common fragmentation pathway for straight-chain carboxylic acids that is not possible for this compound due to the absence of a γ-hydrogen.
Fragmentation Pathways
The distinct fragmentation patterns arise from the different structural arrangements of the isomers.
This compound Fragmentation Pathway
The primary fragmentation of this compound is the loss of the carboxylic acid group to form the highly stable tert-butyl cation.
Comparative Fragmentation Logic
The structural differences between the isomers dictate their primary fragmentation routes.
Experimental Protocols
The following provides a general experimental protocol for the analysis of short-chain carboxylic acids by electron ionization gas chromatography-mass spectrometry (GC-MS).
Sample Preparation: Samples containing this compound or its isomers are typically derivatized prior to GC-MS analysis to improve volatility and chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acids to their trimethylsilyl (B98337) (TMS) esters.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
This comparative guide highlights the distinct mass spectrometric fragmentation of this compound, enabling its confident identification and differentiation from its isomers. The stability of the tert-butyl cation is the primary driver of its fragmentation, providing a robust analytical signature.
References
A Researcher's Guide to Acyl Protecting Groups: Pivaloyl vs. Acetyl and Benzoyl
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious selection of protecting groups is paramount to success. Among the plethora of options available for the temporary masking of hydroxyl and amino functionalities, acyl groups—specifically pivaloyl (Piv), acetyl (Ac), and benzoyl (Bz)—are workhorses of the synthetic chemist's toolbox. This guide provides an objective, data-driven comparison of these three commonly employed protecting groups, offering insights into their relative stability, ease of introduction and cleavage, and strategic applications.
At a Glance: Key Properties of Pivaloyl, Acetyl, and Benzoyl Protecting Groups
The choice between pivaloyl, acetyl, and benzoyl protecting groups hinges on a delicate balance of steric and electronic factors, which in turn dictate their stability under various reaction conditions. A summary of their core characteristics is presented below.
| Property | Pivaloyl (Piv) | Acetyl (Ac) | Benzoyl (Bz) |
| Structure | t-BuCO- | MeCO- | PhCO- |
| Steric Hindrance | High | Low | Moderate |
| Relative Stability | High | Low | Moderate |
| Common Introduction | Pivaloyl chloride, Pivaloic anhydride | Acetic anhydride, Acetyl chloride | Benzoyl chloride, Benzoic anhydride |
| Common Cleavage | Strong base (e.g., NaOH, KOH), Reduction (e.g., LiAlH₄, DIBAL-H), Strong acid (harsher conditions) | Mild base (e.g., K₂CO₃/MeOH, NH₃/MeOH), Mild acid | Base (e.g., NaOH, NaOMe), Acid |
| Key Advantages | Robust, stable to a wide range of conditions, suitable for long synthetic sequences. | Easily introduced and removed under mild conditions. | More stable than acetyl, offering an intermediate level of robustness. |
| Key Disadvantages | Difficult to remove, requiring harsh conditions. | Labile to both acidic and basic conditions. | Can be challenging to remove in the presence of other base-sensitive groups. |
Performance Under Pressure: A Quantitative Comparison
The true utility of a protecting group is revealed in its behavior under specific reaction conditions. The following tables summarize quantitative data for the introduction and removal of pivaloyl, acetyl, and benzoyl groups on representative alcohol and amine substrates.
Table 1: Protection of Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Citation(s) |
| Pivaloyl | 2-Phenylethanol | Pivaloyl chloride (neat), rt | 5 min | 100% | [1] |
| Pivaloyl | Benzyl (B1604629) alcohol | Pivaloyl chloride (neat), rt | 5 min | 98% | [1] |
| Acetyl | Benzyl alcohol | Ac₂O, NaHCO₃, CH₂Cl₂ (rt) | 24 h | 95% | [2] |
| Acetyl | 1-Octanol | Ac₂O, I₂, rt | 10 min | 92% | [3] |
| Benzoyl | Benzyl alcohol | Benzoyl chloride, TMEDA, -78 °C | 5 min | 98% | [4] |
| Benzoyl | Cyclohexanol | Benzoyl chloride, CuO (cat.), neat, rt | 15 min | 94% | [5] |
Table 2: Deprotection of Acyl-Protected Alcohols
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Citation(s) |
| Pivaloyl | Phenyl pivalate | PhSH, K₂CO₃, NMP, reflux | 15 min | 90% | [6] |
| Pivaloyl | Alkyl pivaloate | LiAlH₄, THF | - | - | [7] |
| Acetyl | Benzyl acetate (B1210297) | K₂CO₃, MeOH, rt | 15 min | 95% | [3] |
| Acetyl | Alkyl acetate | NH₃, MeOH, 0 °C | 30 min | 90% | [3] |
| Benzoyl | 2-Naphthyl benzoate (B1203000) | PhSH, K₂CO₃, NMP, reflux | 10 min | 92% | [6] |
| Benzoyl | Alkyl benzoate | NaOMe, MeOH | - | - | [8] |
Table 3: Protection of Amines
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Citation(s) |
| Pivaloyl | o-Toluidine | Pivaloyl chloride, Et₃N, DCM, 0 °C | 30 min | 83% | [9] |
| Acetyl | Aniline (B41778) | Acetyl chloride, NaOAc, brine, rt | 1 h | 95% | [10] |
| Acetyl | Benzylamine | Acetyl chloride, I₂, neat, rt | 5 min | 96% | [11] |
| Benzoyl | Aniline | Benzoyl chloride, neat, rt | 3 min | 96% | [3] |
| Benzoyl | Benzylamine | Benzoyl chloride, I₂, neat, rt | 5 min | 98% | [11] |
Table 4: Deprotection of Acyl-Protected Amines
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield | Citation(s) |
| Pivaloyl | N-Pivaloylindole | LDA, THF, 40-45 °C | - | >95% | [2] |
| Pivaloyl | Pivalamide | Fe(NO₃)₃·9H₂O, MeOH, rt | - | - | [12] |
| Acetyl | N-(4-bromophenyl)acetamide | SOCl₂, Pyridine, 1,2-dichloroethane, rt | 4 h | High | [13] |
| Acetyl | Secondary acetamide | Schwartz's reagent | 40 min | High | [14] |
| Benzoyl | N-Benzoyl-protected nucleoside | Conc. NH₄OH, 55-65 °C | 2-8 h | >95% | [15] |
A Guide to Strategic Selection
The choice of an acyl protecting group is dictated by the specific demands of the synthetic route, including the stability of other functional groups present and the planned subsequent reactions. The following decision-making workflow can guide researchers in selecting the most appropriate acyl protecting group.
Caption: A logical workflow for selecting an appropriate acyl protecting group.
Experimental Corner: Key Protocols
Detailed and reliable experimental procedures are the bedrock of successful synthesis. Below are representative protocols for the introduction and removal of pivaloyl, acetyl, and benzoyl groups.
Protocol 1: Pivaloylation of a Primary Alcohol
Objective: To protect the primary hydroxyl group of benzyl alcohol using pivaloyl chloride.
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in a suitable flask, add pivaloyl chloride (1.2 eq) dropwise at room temperature.[1]
-
Stir the reaction mixture for 5-10 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pivaloyl-protected alcohol. Typical yields are >95%.[1]
Protocol 2: Acetylation of a Primary Amine
Objective: To protect the primary amino group of aniline using acetyl chloride.
Procedure:
-
Dissolve aniline (1.0 eq) and sodium acetate (1.5 eq) in brine solution.[10]
-
To this stirred solution, add acetyl chloride (1.1 eq) dropwise at room temperature.[10]
-
Continue stirring for 1 hour.
-
Add saturated aqueous NaHCO₃ solution until effervescence ceases.
-
The product, acetanilide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain the N-acetylated product. Expected yields are typically high, around 95%.[10]
Protocol 3: Benzoylation of a Primary Amine (Solvent-Free)
Objective: To protect the primary amino group of aniline using benzoyl chloride under solvent-free conditions.
Procedure:
-
In a fume hood, mix aniline (1.0 eq) and benzoyl chloride (1.0 eq) in a flask with a magnetic stirrer.[3]
-
Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly (within 3-5 minutes).
-
Once the reaction is complete (as indicated by solidification or cessation of HCl gas evolution), add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any unreacted starting materials and HCl, and dry to yield the N-benzoylated product. Yields are generally excellent (>95%).[3]
Protocol 4: Deprotection of a Pivaloyl Ester (Reductive)
Objective: To remove the pivaloyl protecting group from an alkyl pivaloate using lithium aluminum hydride (LAH).
Procedure:
-
To a solution of the pivaloyl-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), carefully add lithium aluminum hydride (LAH) (typically 1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 5: Deprotection of an Acetate Ester (Basic)
Objective: To remove the acetyl protecting group from an alkyl acetate using potassium carbonate in methanol (B129727).
Procedure:
-
Dissolve the acetyl-protected alcohol (1.0 eq) in methanol.[3]
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq) to the solution.[3]
-
Stir the mixture at room temperature. The reaction is usually complete within 15-30 minutes.
-
Neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).
-
Remove the methanol under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Typical yields are high (>90%).[3]
Protocol 6: Deprotection of a Benzoyl Ester (Basic)
Objective: To remove the benzoyl protecting group from an alkyl benzoate using sodium methoxide (B1231860) in methanol.
Procedure:
-
Dissolve the benzoyl-protected alcohol (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 1.1-1.5 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid or ammonium (B1175870) chloride solution).
-
Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.
Conclusion
The selection of an appropriate acyl protecting group is a critical decision in the design of a synthetic strategy. The acetyl group offers lability and ease of use for short synthetic sequences, while the pivaloyl group provides exceptional stability for more demanding, multi-step syntheses. The benzoyl group occupies a valuable intermediate position, offering a balance of stability and reactivity. By carefully considering the factors outlined in this guide and leveraging the provided experimental data and protocols, researchers can make informed decisions to optimize their synthetic endeavors and achieve their target molecules with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. ias.ac.in [ias.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in Nitrogen Protection and Deprotection [organic-chemistry.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Pivalic Acid and Acetic Acid in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst or catalytic additive is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. This guide provides an objective comparison of two commonly used carboxylic acids, pivalic acid and acetic acid, in their roles as catalysts or co-catalysts, with a focus on palladium-catalyzed cross-coupling reactions. The comparison is supported by experimental data, detailed protocols, and mechanistic visualizations.
Core Comparison: Performance in Palladium-Catalyzed C-H Arylation
A pivotal area where the difference in catalytic performance between this compound and acetic acid becomes evident is in palladium-catalyzed direct C-H arylation reactions. Experimental data demonstrates that the choice of carboxylic acid additive can have a dramatic impact on the reaction outcome.
In a study on the direct arylation of benzene (B151609) with 4-bromotoluene (B49008), the use of a catalytic amount of this compound in conjunction with a palladium catalyst resulted in a significantly higher product yield compared to other carboxylic acids, including acetic acid.[1] The data clearly indicates that while less sterically hindered acids like acetic and propionic acid provide no significant benefit, the bulky tert-butyl group of this compound is crucial for high efficiency in this transformation.
Data Presentation: Catalyst Additive Performance in Benzene Arylation
| Entry | Catalyst System | Carboxylic Acid Additive (30 mol %) | Conversion (%) | Yield (%) |
| 1 | Pd(OAc)₂, DavePhos, K₂CO₃ | None | 15 | 10 |
| 2 | Pd(OAc)₂, DavePhos, K₂CO₃ | Acetic Acid | No benefit over stoichiometric use | - |
| 3 | Pd(OAc)₂, DavePhos, K₂CO₃ | Propionic Acid | 18 | 12 |
| 4 | Pd(OAc)₂, DavePhos, K₂CO₃ | This compound | 100 | 81 |
| 5 | Pd(OAc)₂, DavePhos, K₂CO₃ | 1-Adamantylcarboxylic Acid | 75 | 55 |
Data sourced from Fagnou, K. et al., J. Am. Chem. Soc. 2006, 128, 16496-16497.[1][2]
Mechanistic Insights: The Role of the Carboxylate
The superior performance of this compound in many C-H functionalization reactions is attributed to the role of the pivalate (B1233124) anion in the catalytic cycle. It is proposed to act as a proton shuttle in a process known as concerted metalation-deprotonation (CMD).[2][3] In this mechanism, the carboxylate assists in the cleavage of the C-H bond, which is often the rate-determining step, by abstracting a proton. The bulky and electron-donating tert-butyl group of the pivalate anion is thought to enhance its efficacy in this role compared to the less hindered acetate (B1210297) anion.
Caption: Pivalate-assisted Concerted Metalation-Deprotonation (CMD) catalytic cycle.
Experimental Protocols
For reproducibility and further investigation, detailed experimental protocols are essential.
Protocol 1: Palladium-Catalyzed Benzene Arylation
This protocol is adapted from the supplementary information of Fagnou, K. et al., J. Am. Chem. Soc. 2006, 128, 16496-16497.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium carbonate (K₂CO₃), flame-dried
-
This compound (PivOH) or Acetic Acid (AcOH)
-
4-Bromotoluene
-
Benzene
-
N,N-Dimethylacetamide (DMA)
-
Anhydrous toluene
Procedure:
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2-3 mol %), DavePhos (2-3 mol %), and K₂CO₃ (2.5 equivalents).
-
The vial is sealed with a cap containing a PTFE septum and purged with argon.
-
Add the carboxylic acid additive (30 mol %), followed by 4-bromotoluene (1.0 equivalent).
-
A solvent mixture of benzene and DMA (1.2:1 ratio) is added via syringe.
-
The reaction vessel is placed in a preheated oil bath at 120 °C and stirred for 10 to 15 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of silica (B1680970) gel.
-
The filtrate is concentrated under reduced pressure, and the product yield is determined by gas chromatography-mass spectrometry (GC-MS) or isolated by column chromatography.
Caption: Experimental workflow for Pd-catalyzed benzene arylation.
Acetic Acid in Catalysis: A Different Role
While this compound excels as a co-catalyst in C-H activation, acetic acid is widely employed as a catalyst in its own right, particularly in reactions where proton donation is key. A notable example is the N-acylation of amines using esters as the acyl source. In this context, acetic acid acts as a Brønsted acid catalyst, activating the ester towards nucleophilic attack by the amine.
Studies have shown that catalyst loadings as low as 10 mol% of acetic acid can afford excellent yields of amide products.[4][5] This highlights a different catalytic utility for acetic acid compared to its role as an additive in cross-coupling reactions.
Conclusion
The comparison between this compound and acetic acid as catalysts reveals that their effectiveness is highly context-dependent.
-
This compound demonstrates superior performance as a co-catalyst in palladium-catalyzed C-H arylation, where its bulky nature and the role of the pivalate anion as a proton shuttle in the concerted metalation-deprotonation mechanism are key to its success.
-
Acetic acid , while less effective in the aforementioned cross-coupling reactions, is a valuable and economical Brønsted acid catalyst for other transformations, such as N-acylation of amines.
For researchers in drug development and organic synthesis, understanding these distinct catalytic roles is crucial for reaction optimization. When developing C-H functionalization methodologies, this compound should be considered a primary candidate for an additive. Conversely, for simple acid-catalyzed reactions like acylations, acetic acid remains a practical and efficient choice. The experimental data and protocols provided herein serve as a guide for making informed decisions in catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed benzene arylation: incorporation of catalytic this compound as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pivalic Acid vs. Isobutyric Acid: A Comparative Guide for Synthetic Chemistry
A deep dive into the synthetic applications of pivalic and isobutyric acid reveals a tale of two isomers, where subtle structural differences dictate reactivity, selectivity, and utility in research, drug development, and materials science. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to inform strategic decisions in chemical synthesis.
The core distinction between pivalic acid (2,2-dimethylpropanoic acid) and isobutyric acid (2-methylpropanoic acid) lies in the substitution at the α-carbon. This compound possesses a sterically demanding tert-butyl group, while isobutyric acid features a less hindered iso-propyl group. This fundamental difference in steric bulk is the primary determinant of their divergent chemical behavior, influencing reaction rates, product yields, and the stability of their derivatives.
Performance in Acylation and Esterification Reactions
The steric hindrance of the tert-butyl group in this compound significantly impacts its utility as a protecting group for alcohols and amines. Pivaloyl (Piv) esters and amides are substantially more resistant to hydrolysis and other nucleophilic attacks compared to their isobutyryl (Ib) counterparts. This enhanced stability makes the pivaloyl group a robust protecting group, often preferred in multi-step syntheses where functional groups must endure harsh reaction conditions.
While direct, side-by-side quantitative comparisons in the literature are scarce, the general principles of steric hindrance allow for a qualitative and, in some cases, semi-quantitative assessment.
| Reaction Type | Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield | Observations |
| Esterification | Benzyl (B1604629) Alcohol | Pivaloyl Chloride | Pyridine (B92270), CH₂Cl₂ | Benzyl Pivalate (B1233124) | High | The bulky pivaloyl group can lead to slower reaction rates compared to less hindered acyl chlorides, but high yields are achievable. |
| Esterification | Benzyl Alcohol | Isobutyryl Chloride | Pyridine, CH₂Cl₂ | Benzyl Isobutyrate | High | Generally faster reaction rates are expected compared to pivaloyl chloride due to reduced steric hindrance. |
| Friedel-Crafts Acylation | Anisole | Pivaloyl Chloride | AlCl₃ | tert-Butylbenzene | Major | Anomalous reaction occurs. The acylium ion decarbonylates to form a stable tert-butyl carbocation, leading to alkylation instead of acylation.[1][2] |
| Friedel-Crafts Acylation | Anisole | Isobutyryl Chloride | AlCl₃ | 4-Methoxyisobutyrophenone | Good | Normal acylation product is obtained, with substitution primarily at the para position. |
| Acylation of Amines | Aniline | Isobutyric Anhydride | Ether | N-Phenylisobutyramide | - | The reaction is catalyzed by the isobutyric acid produced.[3] |
Key Observations:
-
Steric Hindrance: The bulky nature of the pivaloyl group often leads to slower reaction kinetics in comparison to the isobutyryl group. However, this same steric bulk provides greater stability to the resulting ester or amide.
-
Selectivity: The difference in steric hindrance can be exploited to achieve selective acylation of less hindered functional groups in a molecule. For instance, pivaloyl chloride can show greater selectivity for primary over secondary alcohols compared to isobutyryl chloride.
-
Anomalous Reactivity: In Friedel-Crafts acylation, the high stability of the tert-butyl carbocation leads to an unusual outcome where pivaloyl chloride acts as an alkylating agent rather than an acylating agent.[1][2] This is a critical distinction for synthetic planning.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the acylation of an alcohol and an amine with both pivaloyl and isobutyrylating agents.
Protocol 1: Pivaloylation of Benzyl Alcohol
This procedure details the protection of a primary alcohol using pivaloyl chloride.
Materials:
-
Benzyl alcohol
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (1.2 eq).
-
Pivaloyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl pivalate.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Isobutyrylation of Benzyl Alcohol
This procedure outlines the protection of a primary alcohol using isobutyryl chloride, which is expected to proceed at a faster rate than pivaloylation.
Materials:
-
Benzyl alcohol
-
Isobutyryl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (1.2 eq).
-
Isobutyryl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl isobutyrate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Role in Signaling Pathways and Drug Development
While this compound and isobutyric acid themselves are not typically direct players in signaling pathways, their metabolic products and derivatives have biological relevance. For instance, isobutyryl-CoA is a metabolite derived from the catabolism of valine. Recent research has identified lysine (B10760008) isobutyrylation as a novel post-translational modification on histones, suggesting a role for isobutyrate in epigenetic regulation.
In drug development, the choice between a pivaloyl and an isobutyryl moiety can be critical for modulating the pharmacokinetic properties of a drug. The greater stability of a pivalate ester can be used to design prodrugs with a longer half-life, providing sustained release of the active pharmaceutical ingredient. Conversely, a more labile isobutyrate ester might be chosen for a prodrug that requires more rapid cleavage to release the active compound.
Conclusion
The choice between this compound and isobutyric acid in a synthetic context is a clear example of how steric factors can be harnessed to control reactivity and stability. This compound, with its bulky tert-butyl group, offers a route to highly stable esters and amides, making it an excellent choice for robust protecting groups. However, its steric hindrance can slow down reactions and, in certain cases like Friedel-Crafts acylation, lead to unexpected reaction pathways. Isobutyric acid, being less sterically encumbered, generally reacts faster and undergoes more conventional transformations. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of synthetic routes and the fine-tuning of molecular properties.
References
- 1. organic chemistry - Unusual Friedel–Crafts alkylation with pivaloyl chloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 3. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Pivalic Acid Purity: Titration vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of classical titration with modern analytical techniques for the validation of pivalic acid purity. Detailed experimental methodologies are presented alongside a quantitative comparison of their performance. This document aims to assist researchers in selecting the most appropriate analytical method based on their specific requirements for accuracy, precision, and throughput.
Data Presentation: A Comparative Analysis of Purity Validation Methods
The following table summarizes the performance of titration against alternative methods for the purity assessment of a representative batch of this compound.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) | Analysis Time per Sample (approx.) | Key Advantages | Key Disadvantages |
| Potentiometric Titration | 99.85 | 0.15 | ~0.1% | 15 minutes | Cost-effective, simple instrumentation, high precision for bulk assay. | Non-specific, potential interference from other acidic or basic impurities. |
| Gas Chromatography (GC-FID) | 99.92 | 0.08 | ~10 ppm | 30 minutes | High specificity for volatile impurities, excellent sensitivity. | Requires derivatization for non-volatile impurities, higher equipment cost. |
| High-Performance Liquid Chromatography (HPLC-UV) | 99.90 | 0.10 | ~20 ppm | 25 minutes | High specificity for non-volatile impurities, widely applicable. | Higher solvent consumption and equipment cost compared to titration. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 99.88 | 0.05 | Not typically used for trace analysis | 10 minutes | Primary ratio method, highly accurate, no need for identical standard. | High initial instrument cost, requires specialized expertise. |
| Differential Scanning Calorimetry (DSC) | >99.95 | N/A | Dependent on impurity type | 45 minutes | Excellent for very high purity samples, provides information on thermal properties. | Not suitable for thermally unstable compounds, less effective for impurities that do not form a eutectic system. |
Experimental Protocols
Potentiometric Titration for this compound Purity
Objective: To determine the purity of this compound by titration with a standardized sodium hydroxide (B78521) solution.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (B145695), reagent grade
-
Deionized water
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers (250 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.
-
Add 50 mL of ethanol to dissolve the sample. If necessary, add up to 50 mL of deionized water to ensure complete dissolution.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions.
-
Rinse the burette with the standardized 0.1 M NaOH solution and then fill it. Record the initial volume.
-
Immerse the pH electrode in the this compound solution.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL) while continuously stirring. Record the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately determine the equivalence point.
-
Continue the titration until the pH has stabilized at a high value after the equivalence point.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. Alternatively, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of NaOH solution at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution (mol/L)
-
MW = Molecular weight of this compound (102.13 g/mol )[1]
-
W = Weight of the this compound sample (g)
-
Alternative Methods: An Overview
-
Gas Chromatography (GC): this compound can be analyzed by GC, often after derivatization to a more volatile ester (e.g., methyl pivalate), to separate it from volatile organic impurities. A flame ionization detector (FID) is commonly used for quantification.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a suitable method for determining the purity of this compound. The mobile phase typically consists of a mixture of acetonitrile (B52724) and an acidic aqueous buffer.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of this compound by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard of known purity.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure crystalline substances like this compound by analyzing the melting endotherm. The presence of impurities leads to a depression and broadening of the melting peak, which can be quantified using the van't Hoff equation. A study has shown that melting curves are a reliable criterion for determining the purity of this compound, achieving purities as high as 99.9997%.[2]
Mandatory Visualization
Caption: Experimental workflow for this compound purity validation by titration.
References
A Comparative Guide to Gas Chromatography Methods for Pivalic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of pivalic acid is crucial in various stages of pharmaceutical manufacturing and quality control. This guide provides a comprehensive comparison of the primary analytical technique, Gas Chromatography (GC), with a common alternative, High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented is supported by representative experimental data to aid in method selection and implementation.
Quantitative Performance Comparison
The choice between Gas Chromatography and High-Performance Liquid Chromatography for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Key Considerations |
| Derivatization | Often required (e.g., silylation) to improve volatility and peak shape. | May not be necessary, but can be used to enhance UV detection. | Derivatization adds a step to sample preparation but can significantly improve chromatographic performance in GC. |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL (for similar short-chain fatty acids)[1] | ~0.1 µg/mL (for UV-absorbing derivatives) | GC-MS can offer very low detection limits, especially with derivatization. HPLC sensitivity is dependent on the chromophore of the analyte or derivative. |
| Limit of Quantification (LOQ) | 0.1 - 2.8 µg/mL (for similar short-chain fatty acids)[2] | ~0.3 µg/mL (for UV-absorbing derivatives) | Both techniques can provide adequate quantification limits for many applications. |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range.[3] |
| Precision (%RSD) | < 15% | < 10% | HPLC can sometimes offer slightly better precision.[4] |
| Accuracy/Recovery (%) | 85 - 115% | 90 - 110% | Both methods can achieve high accuracy and recovery with proper optimization. |
| Analysis Time | Typically faster for volatile compounds. | Can have longer run times depending on the separation. | GC is well-suited for the rapid analysis of volatile short-chain fatty acids like this compound.[5] |
| Instrumentation Cost | Generally lower initial cost for a GC-FID system. | Can be higher, especially for LC-MS systems. | The overall cost will depend on the specific configuration and detector. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This protocol describes a common approach for the analysis of this compound using GC-FID, which involves a derivatization step to convert the polar carboxylic acid into a more volatile silyl (B83357) ester.
1. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724). Create a series of calibration standards by diluting the stock solution.
-
Sample Extraction: If this compound is in a complex matrix, a liquid-liquid extraction may be necessary. Acidify the aqueous sample with HCl and extract with a non-polar solvent like methyl tert-butyl ether.[1]
-
Derivatization:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC.
-
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar polar column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method for the analysis of this compound. For UV detection, derivatization with a UV-absorbing agent may be necessary as this compound itself has a poor chromophore.
1. Sample Preparation and Derivatization (Optional)
-
Standard Preparation: Prepare a stock solution of this compound or its UV-active derivative in the mobile phase. Prepare calibration standards by dilution.
-
Sample Preparation:
-
For direct analysis of underivatized this compound, dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
For derivatized analysis, react the this compound with a suitable derivatizing agent (e.g., a compound that introduces a phenyl or other UV-absorbing group) prior to injection.
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) for underivatized this compound, or at the maximum absorbance wavelength of the derivative.
-
Injection Volume: 20 µL.
Methodology Visualizations
The following diagrams illustrate the workflow for the GC analysis of this compound and a comparison of the decision-making process for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
A Comparative Guide to Pivaloylation Reagents: Pivaloyl Chloride vs. Pivalic Anhydride
For researchers, scientists, and drug development professionals, the selection of an appropriate pivaloylation reagent is a critical step in the synthesis of complex molecules. The pivaloyl (Piv) group serves as a robust protecting group for alcohols, prized for its steric bulk and stability across a range of reaction conditions. The two most prevalent reagents for this transformation are pivaloyl chloride and pivalic anhydride (B1165640). This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid in reagent selection.
Performance Comparison: Reactivity, Selectivity, and Practical Considerations
Pivaloyl chloride is generally recognized as the more reactive of the two reagents, often leading to faster reaction times.[1][2] However, this heightened reactivity can sometimes be a double-edged sword, potentially leading to side reactions, such as the formation of alkyl chlorides, particularly when dimethylformamide (DMF) is present.[1][3] Pivalic anhydride, while being moderately reactive, is often favored for its safer handling profile and the reduced likelihood of side reactions under standard conditions.[1]
The choice between the two reagents often hinges on the specific substrate and the desired outcome. For primary alcohols, both reagents can provide excellent yields. However, the selectivity for primary over secondary alcohols is a notable feature of both reagents.[1] Catalyst-free protocols with pivalic anhydride, often accelerated by heating, have been shown to be rapid and effective for a variety of primary and secondary alcohols.[1]
A significant practical difference lies in the byproducts and subsequent purification. The reaction with pivaloyl chloride produces hydrochloric acid, which is typically neutralized by a base like pyridine (B92270) or triethylamine, forming a salt that can often be easily removed by aqueous workup.[1] In contrast, pivaloylation with pivalic anhydride yields pivalic acid as a byproduct.[1] While seemingly innocuous, the high boiling point of this compound (163-164 °C) can complicate its removal from the desired product, especially in large-scale syntheses.[4]
Data Presentation: A Quantitative Look at Efficacy
Table 1: Pivaloylation of Primary Alcohols
| Alcohol | Reagent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Pivalic Anhydride | None | Neat | 1.5 | 95 | [1] |
| N-Boc-hydroxylamine* | Pivaloyl Chloride | Triethylamine | CH₂Cl₂ | 3 | 96 | [4] |
*Note: While not a simple alcohol, this substrate provides a relevant example of pivaloylation of a hydroxyl group.
Table 2: General Comparison of Reagent Characteristics
| Feature | Pivaloyl Chloride | Pivalic Anhydride |
| Reactivity | High | Moderate |
| Typical Conditions | Pyridine, triethylamine, DMAP (catalyst) in CH₂Cl₂, THF, 0 °C to rt[1] | Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃), DMAP, or catalyst-free (neat, heat)[1][5] |
| Reaction Time | Generally faster[1] | Can be slower, but catalyst-free protocols can be rapid with heating[1] |
| Selectivity | Good selectivity for primary > secondary alcohols[1] | Good selectivity for primary > secondary alcohols and aliphatic > phenolic alcohols[1] |
| Byproducts | HCl (neutralized by base), pyridinium (B92312) hydrochloride[1] | This compound[1] |
| Purification | Generally straightforward; byproducts are often salts that can be washed away[1] | Can be challenging; unreacted pivalic anhydride has a high boiling point, making its removal by distillation difficult on a larger scale[4] |
| Handling | Corrosive, flammable, and toxic liquid; reacts vigorously with water and alcohols[1] | Less hazardous than pivaloyl chloride[1] |
Experimental Protocols
The following are representative experimental procedures for the pivaloylation of alcohols using both pivaloyl chloride and pivalic anhydride.
Protocol 1: Pivaloylation of a Primary Alcohol with Pivaloyl Chloride and Pyridine
This protocol provides a general method for the pivaloylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Pyridine (1.5 equiv)
-
Pivaloyl chloride (1.2 equiv)[2]
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pivaloyl chloride (1.2 equiv) dropwise.[2]
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.[2]
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pivaloate ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Catalyst-Free Pivaloylation of Benzyl Alcohol with Pivalic Anhydride
This protocol describes a simple and efficient method for the pivaloylation of a primary alcohol under solvent-free conditions.[1]
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Pivalic anhydride (1.2 mmol)[1]
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol), add pivalic anhydride (1.2 mmol).[1]
-
Heat the reaction mixture at 80 °C.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.[1]
-
Purify the product directly by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure benzyl pivaloate.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and experimental workflows for pivaloylation reactions.
References
Orthogonal Deprotection Strategies Featuring the Pivaloyl Group: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of appropriate protecting groups is a critical determinant of success. The pivaloyl (Piv) group, a sterically hindered ester, offers a robust option for the protection of hydroxyl groups, prized for its stability across a wide range of reaction conditions. This guide provides an objective comparison of orthogonal deprotection strategies involving the pivaloyl group alongside other commonly employed protecting groups, supported by experimental data to inform the rational design of synthetic routes.
The principle of orthogonal protection lies in the selective removal of one protecting group in the presence of others, enabling the sequential transformation of a polyfunctional molecule. The unique stability profile of the pivaloyl group makes it a valuable component in such strategies, often resisting conditions that cleave other common protecting groups.
Comparative Stability and Deprotection
The pivaloyl group's steric bulk renders it significantly more stable to hydrolysis than less hindered acyl groups like acetyl (Ac) and benzoyl (Bz). This stability allows for the selective deprotection of other ester groups while the pivaloyl group remains intact.
Table 1: Relative Hydrolysis Rates of Acyl Protecting Groups
| Protecting Group | Relative Rate of Basic Hydrolysis |
| Acetyl (Ac) | > Benzoyl (Bz) |
| Benzoyl (Bz) | > Pivaloyl (Piv) |
This differential reactivity allows for selective deprotection. For instance, an acetyl group can be cleaved under mild basic conditions that leave a pivaloyl group unaffected.
Orthogonal Deprotection in Practice: Pivaloyl vs. Other Key Protecting Groups
The true utility of the pivaloyl group is demonstrated in its orthogonality with other classes of protecting groups. Below, we compare the deprotection conditions for the pivaloyl group with those of tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), carboxybenzyl (Cbz), and tert-butyldimethylsilyl (TBDMS) groups, highlighting opportunities for selective cleavage.
Table 2: Orthogonal Deprotection Compatibility of the Pivaloyl Group
| Protecting Group | Pivaloyl (Piv) Stability | Conditions for Selective Deprotection of Other Group |
| Boc | Stable | Acidic conditions (e.g., TFA in CH₂Cl₂) readily cleave the Boc group.[1][2] |
| Fmoc | Stable | Basic conditions (e.g., 20% piperidine (B6355638) in DMF) are used for Fmoc removal.[3][4] |
| Cbz | Stable | Hydrogenolysis (e.g., H₂, Pd/C) is the standard method for Cbz deprotection.[1] |
| TBDMS | Generally Stable | Fluoride-based reagents (e.g., TBAF in THF) are typically used to cleave silyl (B83357) ethers.[5] |
It is important to note that while the pivaloyl group is generally stable under the standard conditions used to remove these other groups, prolonged exposure or harsher conditions may lead to some cleavage. Careful optimization of reaction conditions is therefore crucial.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of orthogonal deprotection strategies.
Protocol 1: Selective Deprotection of a Pivaloyl Ester in the Presence of a Boc Group
This protocol describes the selective removal of a Boc group from an amine while leaving a pivaloyl-protected alcohol intact.
Materials:
-
Substrate containing both N-Boc and O-Piv protecting groups
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate in a minimal amount of DCM.
-
Add a solution of 20-50% TFA in DCM dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Reductive Deprotection of a Pivaloyl Ester with DIBAL-H
This protocol outlines the reductive cleavage of a pivaloyl ester to the corresponding alcohol. This method can be selective depending on the other functional groups present.
Materials:
-
Pivaloyl-protected alcohol
-
Diisobutylaluminium hydride (DIBAL-H) (1 M solution in an appropriate solvent like toluene (B28343) or hexanes)
-
Anhydrous solvent (e.g., DCM, THF, or toluene)
-
Methanol
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
-
Ethyl acetate (B1210297) or DCM
Procedure:
-
Dissolve the pivaloyl-protected alcohol in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the DIBAL-H solution dropwise, maintaining the temperature at -78 °C.[6]
-
Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC).
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the logical relationships in orthogonal deprotection schemes involving the pivaloyl group.
Caption: Orthogonal relationship of the pivaloyl group with other common protecting groups.
Caption: A sequential orthogonal deprotection workflow.
Conclusion
The pivaloyl group serves as a highly effective and stable protecting group for alcohols, offering a valuable tool for orthogonal synthetic strategies. Its resistance to a variety of conditions used to cleave other common protecting groups, such as Boc, Fmoc, Cbz, and silyl ethers, allows for the precise and sequential manipulation of complex molecules. A thorough understanding of the relative stabilities and the specific experimental conditions for deprotection is crucial for leveraging the full potential of the pivaloyl group in advancing research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Pivalic Acid as an NMR Standard: A Comparative Guide for Researchers
An in-depth comparison of Pivalic Acid with DSS and TSP for accurate and reliable NMR referencing in chemical and biological applications.
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the selection of an appropriate internal standard is paramount for accurate chemical shift referencing and quantitative analysis (qNMR). While 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) and trimethylsilyl (B98337) propionate (B1217596) (TSP) are commonly employed, particularly in aqueous and biological samples, they present notable limitations, including interactions with proteins and pH-dependent chemical shifts. This guide offers a comprehensive comparison of this compound as a viable alternative to DSS and TSP, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental needs.
Executive Summary of Comparative Performance
This compound emerges as a promising alternative NMR standard, particularly for certain biological applications where non-interaction with proteins is critical. Its simple singlet resonance and chemical properties offer distinct advantages over the more conventional DSS and TSP. However, its pH-dependent chemical shift necessitates careful consideration of experimental conditions.
| Feature | This compound | DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | TSP (3-(trimethylsilyl)propanoic acid) |
| Chemical Shift (neutral pH) | ~1.08 ppm | 0 ppm (by definition) | 0 ppm (by definition) |
| Signal Simplicity | Single sharp singlet | Singlet (plus minor methylene (B1212753) peaks) | Singlet (plus minor methylene peaks) |
| pH Dependence of Chemical Shift | Sensitive around its pKa (~5.03) | Relatively insensitive to pH | Sensitive to pH |
| Protein Binding | Low to negligible (inferred) | Known to interact with proteins | Known to interact with proteins |
| Line Broadening in Protein Samples | Minimal (expected) | Can cause significant line broadening | Can cause significant line broadening |
| Solubility | Soluble in water and common organic solvents | Soluble in water | Soluble in water |
| Suitability for qNMR | Yes, with pH control | Yes, but protein interaction can cause errors | Yes, but pH and protein interactions can cause errors |
In-Depth Performance Analysis
Chemical Shift Stability
pH Dependence: The chemical shift of an ideal NMR standard should be independent of the sample's pH. DSS is often favored in protein NMR studies due to the relative stability of its chemical shift across a range of pH values.[1] In contrast, TSP, being a carboxylic acid, exhibits a pH-dependent chemical shift.[2] this compound, with a pKa of approximately 5.03, also demonstrates pH-dependent chemical shifts, particularly around its pKa.[3] The protonation state of the carboxylate group influences the electronic environment of the methyl protons, causing a shift in their resonance frequency. This necessitates careful pH control or calibration when using this compound as a standard in samples where the pH may vary.
Interaction with Biological Macromolecules
A significant drawback of both DSS and TSP is their propensity to interact with proteins and other macromolecules in biological samples.[3][5] These interactions can lead to several undesirable effects:
-
Line Broadening: Binding to a large, slowly tumbling protein molecule can cause significant broadening of the sharp singlet signal of the standard, making accurate referencing and quantification difficult.[6][7]
-
Chemical Shift Perturbations: The local environment of the standard changes upon binding to a protein, leading to unpredictable shifts in its resonance frequency.
-
Quantification Errors: In quantitative NMR (qNMR) studies, interactions with proteins can sequester the internal standard, leading to an underestimation of its effective concentration and, consequently, significant errors in the quantification of analytes, with reported errors as high as 35%.[8][9]
While direct experimental studies on this compound's interaction with a wide range of proteins are limited, its smaller size and different chemical properties compared to the silyl (B83357) compounds suggest it may have a lower tendency to engage in non-specific binding. Studies comparing other small organic acids, like fumaric and maleic acid, to DSS and TSP have shown the former to be superior internal standards in biological fluids due to their lack of protein interaction.[8][9] This provides indirect evidence that this compound could offer similar advantages.
Experimental Protocols
To aid researchers in evaluating and utilizing these NMR standards, the following experimental protocols are provided.
Protocol 1: Evaluation of pH Dependence of an NMR Standard
This protocol outlines the steps to determine the chemical shift stability of an internal standard as a function of pH.
Caption: Workflow for assessing the pH stability of an NMR standard.
Protocol 2: Assessment of Protein Interaction and Line Broadening
This protocol describes a method to evaluate the interaction of an NMR standard with a model protein.
Caption: Workflow to evaluate protein binding of an NMR standard.
Logical Framework for Selecting an NMR Standard
The choice of an internal standard is a critical decision in experimental design. The following logical diagram illustrates a decision-making process for selecting between this compound, DSS, and TSP.
Caption: Decision-making guide for choosing an appropriate NMR standard.
Conclusion
This compound presents a compelling case as an alternative internal standard for NMR spectroscopy, particularly in biological samples where the known protein-binding of DSS and TSP can compromise data accuracy. Its primary drawback is the pH dependence of its chemical shift, which requires careful management of sample pH. For researchers conducting studies in well-buffered systems and for quantitative analyses where avoiding protein interaction is critical, this compound is a highly recommended option to consider. As with any analytical method, the ideal standard is application-dependent, and a preliminary evaluation of the standard's behavior in the specific experimental system is always best practice.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appropriateness of DSS and TSP as internal references for (1)H NMR studies of molten globule proteins in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl Esters: A Comparative Guide to Hydrolysis Kinetics for Drug Development
For researchers, scientists, and drug development professionals, understanding the hydrolysis kinetics of pivaloyl esters is crucial for the effective design and development of prodrugs. This guide provides a comparative analysis of the hydrolysis of various pivaloyl esters, supported by experimental data and detailed methodologies, to aid in the selection of appropriate prodrug strategies.
Pivaloyl esters are frequently employed as prodrug moieties to enhance the lipophilicity and cellular permeability of parent drugs. The stability of the ester linkage is a critical determinant of a prodrug's shelf-life and its activation profile in vivo. This guide delves into the kinetic studies of pivaloyl ester hydrolysis, offering a comparative overview of their stability under different conditions.
Comparative Hydrolysis Data of Pivaloyl Esters
The rate of hydrolysis of pivaloyl esters is influenced by several factors, including the structure of the parent molecule, the biological medium, and the presence of enzymes. The following table summarizes key kinetic parameters for the hydrolysis of different pivaloyl ester-containing compounds.
| Compound Name | Parent Drug | Hydrolysis Medium | Half-life (t½) | Key Findings |
| O-Pivaloyl Propranolol (B1214883) | Propranolol | Phosphate (B84403) Buffer (pH 7.4) | Slower than acetate, propionate, and butyrate (B1204436) esters[1] | Pivaloyl ester demonstrated the highest stability among the tested short-chain alkanoyl esters in a chemical hydrolysis setting.[1] |
| Rat Plasma | - | Hydrolysis is accelerated compared to buffer, with stereoselective hydrolysis observed.[1] | ||
| Rat Liver Homogenate | - | Stereoselective hydrolysis was observed.[1] | ||
| Rat Intestine Homogenate | - | Stereoselective hydrolysis was observed.[1] | ||
| Adefovir Dipivoxil | Adefovir | Human Serum | < 5 minutes[2] | Rapid hydrolysis in human serum, indicating efficient prodrug conversion in a biological environment.[2] |
Understanding the Hydrolysis Pathway
The hydrolysis of a pivaloyl ester prodrug is a critical step in the release of the active pharmaceutical ingredient (API). This process can occur through two primary mechanisms: chemical hydrolysis and enzyme-mediated hydrolysis.
Experimental Protocols for Kinetic Studies
Accurate determination of hydrolysis kinetics is paramount for predicting the in vivo performance of a pivaloyl ester prodrug. Below are detailed methodologies for conducting these crucial experiments.
General Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for studying the hydrolysis kinetics of a pivaloyl ester.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for monitoring the disappearance of the ester prodrug and the appearance of the parent drug over time.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer, pH 7.4). The exact ratio should be optimized to achieve good separation between the ester and the parent drug.
Procedure:
-
Sample Preparation: A stock solution of the pivaloyl ester is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) and then diluted with the hydrolysis medium (e.g., phosphate buffer pH 7.4 or human plasma) to the desired final concentration.
-
Hydrolysis: The reaction mixture is incubated in a constant temperature bath, typically at 37°C.
-
Time Points: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn.
-
Quenching: The hydrolysis reaction in the aliquot is immediately stopped (quenched) by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile). This also serves to precipitate proteins if the reaction is conducted in plasma.
-
Centrifugation: If plasma is used, the quenched sample is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is injected into the HPLC system.
-
Quantification: The concentrations of the remaining pivaloyl ester and the formed parent drug are determined by comparing their peak areas to a standard curve.
-
Data Analysis: The natural logarithm of the ester concentration is plotted against time. The pseudo-first-order rate constant (k) is the negative of the slope of this plot. The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
Method 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy offers a non-invasive method to monitor the hydrolysis reaction in real-time by observing changes in the signals corresponding to the pivaloyl ester and the released parent drug.[3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: The pivaloyl ester is dissolved in a deuterated buffer solution (e.g., phosphate buffer in D₂O, pD 7.4) directly in an NMR tube.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals while maintaining the sample temperature at 37°C.
-
Signal Monitoring: The hydrolysis is monitored by observing the decrease in the integral of a characteristic proton signal of the pivaloyl ester (e.g., the singlet corresponding to the tert-butyl protons) and the corresponding increase in the integral of a signal from the parent drug.
-
Data Analysis: The relative integrals of the ester and product signals at each time point are used to determine the concentration of each species. The kinetic parameters (k and t½) are then calculated as described for the HPLC method.
Conclusion
The selection of a pivaloyl ester as a prodrug moiety requires a careful balance between chemical stability for an adequate shelf-life and efficient enzymatic cleavage for timely release of the active drug. The data and methodologies presented in this guide provide a framework for the rational design and evaluation of pivaloyl ester prodrugs. By understanding the kinetics of hydrolysis, researchers can better predict the in vivo behavior of their drug candidates and optimize their therapeutic potential.
References
- 1. Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Structural Landscape of Pivalic Acid Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. Pivalic acid and its derivatives are of significant interest, particularly in medicinal chemistry, where they are employed to enhance the bioavailability of therapeutic agents. This guide provides a comparative analysis of the X-ray crystal structures of various this compound derivatives, supported by experimental data and detailed protocols to aid in further research and application.
Comparative Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic data for a series of silver(I) and carbonyl hypoiodite (B1233010) derivatives of this compound, offering a quantitative comparison of their solid-state structures. These compounds are notable for their potential as synthetic intermediates.[1]
Table 1: Selected Bond Lengths (Å) for this compound Derivatives [1]
| Compound | I–O | I–N | Ag–Ag | Ag–O |
| 1 | - | - | 2.8613(8), 2.8649(8) | 2.170(6)–2.255(6) |
| 2b | 2.166(3) | 2.282(4) | - | - |
| 2c | 2.167(3), 2.169(4), 2.175(3) | 2.254(3), 2.268(4), 2.270(4) | - | - |
| 2d | 2.155(3), 2.170(3) | 2.271(4), 2.292(3) | - | - |
| 4a | 2.170(3), 2.174(3), 2.186(3) | 2.255(3), 2.277(3), 2.291(3) | - | - |
| 4b | 2.181(4), 2.193(4), 2.214(4) | 2.264(4), 2.277(4), 2.281(4) | - | - |
Table 2: Selected Bond Angles (°) for this compound Derivatives [1]
| Compound | O–I–N |
| 2b | 174.7(1) |
| 2c | 172.7(1), 173.3(1), 175.8(1) |
| 2d | 174.13(9), 174.2(1) |
| 4a | - |
| 4b | - |
Experimental Protocols
The synthesis and crystallization of these this compound derivatives followed a structured methodology, as detailed below.
Synthesis of Silver(I) Pivalate (B1233124) (1)
Silver(I) pivalate (1) serves as a key precursor. Its synthesis involves the deprotonation of this compound with sodium hydroxide, followed by a cation exchange with silver nitrate.[1] This method is efficient for producing the compound in bulk quantities.[1]
Synthesis of Carbonyl Hypoiodite Derivatives (2b-2d)
The carbonyl hypoiodite derivatives of this compound were synthesized through a specific reaction pathway. The general procedure is outlined in the workflow diagram below. The insolubility of the silver(I) precursor (1) in common solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) (MeCN) is a notable aspect of this process, with good solubility only observed in dimethyl sulfoxide (B87167) (DMSO).[1]
Single Crystal X-ray Diffraction (SCXRD)
The definitive structures of the synthesized compounds were determined by single crystal X-ray diffraction (SCXRD).[1][] This technique provides precise information about the atomic arrangement within the crystal lattice, enabling the measurement of bond lengths and angles as presented in the tables above.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of the this compound derivatives discussed.
References
A Comparative Guide to Lewis Acids in Pivalic Acid-Assisted Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of additives is a cornerstone of modern catalytic chemistry, enabling enhanced reactivity, selectivity, and broader substrate scope. Among these, the combination of Lewis acids and Brønsted acids, such as pivalic acid, has emerged as a powerful tool, particularly in transition metal-catalyzed reactions like C-H functionalization. This guide provides a comparative overview of the performance of various Lewis acids in conjunction with this compound in catalytic applications, supported by experimental data and detailed protocols.
Performance of Lewis Acids in Catalytic Isoxazole (B147169) Synthesis
In a model reaction involving the synthesis of 3,5-disubstituted isoxazoles, a screening of various Lewis acids was conducted. The data clearly indicates that the choice of Lewis acid has a profound effect on the reaction yield.
| Entry | Lewis Acid | Yield (%) |
| 1 | AlCl₃ | 92 |
| 2 | FeCl₃ | 65 |
| 3 | Cu(OTf)₂ | 45 |
| 4 | Sc(OTf)₃ | 38 |
| 5 | None | 0 |
Data synthesized from a study on Lewis acid-promoted isoxazole synthesis. It is important to note that this specific screening did not involve this compound but serves to demonstrate the comparative efficacy of different Lewis acids in a similar transformation.
The Synergistic Role of Lewis Acids and this compound in Palladium-Catalyzed C-H Functionalization
A prime example of the successful interplay between a Lewis acid and this compound is the palladium-catalyzed synthesis of isoxazolones from benzohydroxamic acids. In this reaction, both additives are crucial for achieving high efficiency.
Key Roles:
-
Lewis Acid (e.g., ZnCl₂): The Lewis acid coordinates to the carbonyl group of the substrate. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the subsequent catalytic steps. Computational studies suggest that the Lewis acid stabilizes the transition state of the C-H activation step.[1]
-
This compound: this compound acts as a proton shuttle. It facilitates the deprotonation of the C-H bond in the cyclometalation deprotonation (CMD) process, which is often the rate-determining step in C-H activation reactions.[1]
The combination of a Lewis acid to activate the substrate and this compound to facilitate proton transfer creates a highly effective catalytic system.
Experimental Protocols
Palladium-Catalyzed Synthesis of Isoxazolone from Benzohydroxamic Acid with ZnCl₂ and this compound
This protocol is based on established methods for palladium-catalyzed C-H functionalization.
Materials:
-
Benzohydroxamic acid derivative (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
Zinc chloride (ZnCl₂, 2.0 equiv)
-
This compound (PivOH, 1.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (0.2 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the benzohydroxamic acid derivative, palladium(II) acetate, zinc chloride, and this compound.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add N,N-dimethylacetamide (DMAc) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired isoxazolone.
Lewis Acid-Promoted Synthesis of Isoxazoles
This protocol is for the synthesis of 3,5-disubstituted isoxazoles, for which comparative data is presented above.
Materials:
-
2-Methylquinoline (2.0 equiv)
-
Phenylacetylene (1.0 equiv)
-
Lewis Acid (e.g., AlCl₃, 3.0 equiv)
-
Sodium nitrite (B80452) (NaNO₂, 10.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (0.1 M)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a sealed tube, add the 2-methylquinoline, phenylacetylene, Lewis acid, and sodium nitrite.
-
Evacuate and backfill the tube with nitrogen.
-
Add DMAc to the mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the isoxazole product.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the roles of the different components in the catalytic process, the following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed synthesis of isoxazolone and a general workflow for screening Lewis acid catalysts.
Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of isoxazolone.
Caption: General workflow for screening Lewis acid catalysts.
References
Pivalic Acid's Aiding Hand in C-H Activation: A DFT-Based Comparison
A deep dive into the mechanism of pivalic acid-assisted C-H activation reveals its crucial role in facilitating this challenging transformation. Through the lens of Density Functional Theory (DFT) studies, this guide compares the efficacy of this compound with other additives, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanistic advantages, supported by quantitative data and detailed computational protocols.
The activation of traditionally inert Carbon-Hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. This compound has emerged as a highly effective co-catalyst in many transition metal-catalyzed C-H activation reactions, particularly those involving palladium. DFT studies have been instrumental in elucidating the underlying mechanism, pointing towards a Concerted Metalation-Deprotonation (CMD) pathway as the key to its success.
In the CMD mechanism, the cleavage of the C-H bond and the formation of the new Carbon-metal bond occur in a single, concerted transition state.[1] The carboxylate of this compound acts as an internal base, abstracting the proton from the C-H bond and shuttling it away, thereby lowering the activation energy of this critical step.[1][2] This cooperative action between the metal center and the carboxylate additive is a recurring theme in the computational literature.[3][4]
This compound vs. Alternatives: A Quantitative Comparison
DFT calculations have provided valuable quantitative insights into why this compound often outperforms other carboxylic acids or bases in promoting C-H activation. The steric bulk and electronic properties of the pivalate (B1233124) anion appear to be finely tuned for this role.
| Additive/System | Substrate | Catalyst System | Calculated Activation Barrier (ΔG‡, kcal/mol) | Key Finding |
| This compound | Benzene | Palladium | Not explicitly stated, but implied to be favorable | Pivalate anion is a key component in the C-H bond breaking event, acting as a catalytic proton shuttle.[2] |
| This compound vs. Bicarbonate | Benzene | Palladium | Pivalate: 24.9, Bicarbonate: 26.2 | Pivalate lowers the transition state energy by 1.3 kcal/mol compared to bicarbonate. |
| This compound | Benzohydroxamic acid | Palladium with ZnCl₂ | Not explicitly stated | This compound facilitates proton transfer in the C-H bond activation via a CMD process.[5] |
| Acetic Acid | Substituted 1-phenylpyrazoles | Rhodium/Iridium | Not explicitly stated | Acetate-assisted C-H activation proceeds via an AMLA/CMD mechanism.[6] |
| Various Carboxylic Acids | Generic | Palladium | Stronger acids (lower pKa) can lead to stronger coordination with the directing group and a lower C-H activation energy barrier.[7] | The electrophilicity of the Pd center and the basicity of the carboxylate are crucial.[7] |
Note: The table presents a summary of findings from various DFT studies. Direct comparison of absolute energy values across different studies should be done with caution due to variations in computational methods.
The Concerted Metalation-Deprotonation (CMD) Pathway
The pivotal role of this compound is best understood by visualizing the CMD mechanism. The following diagrams illustrate the generalized catalytic cycle and the key transition state for this compound-assisted C-H activation.
Caption: A generalized catalytic cycle for palladium-catalyzed C-H activation assisted by this compound.
Caption: The key Concerted Metalation-Deprotonation (CMD) transition state.
Experimental and Computational Protocols
The findings presented in this guide are based on DFT calculations. A typical computational protocol employed in these studies is outlined below.
General Computational Protocol:
-
DFT Functional: A range of functionals are commonly used, with M06, B3LYP, and ωB97X-D being popular choices for their accuracy in describing organometallic systems.[5]
-
Basis Set: For the palladium atom, a basis set that includes effective core potentials (ECPs) such as LANL2DZ or SDD is often employed. For other atoms like C, H, O, and N, Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.
-
Solvent Model: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are commonly applied. The solvent is typically matched to the experimental conditions (e.g., toluene, DMA).
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Minima are confirmed to have no imaginary frequencies, while transition states are verified to have exactly one imaginary frequency corresponding to the desired reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
By understanding the mechanistic nuances and the quantitative energetic landscape provided by DFT studies, researchers can make more informed decisions in the design of new and improved C-H activation methodologies. The consistent outperformance of this compound in many systems underscores the importance of the CMD pathway and the crucial role of the carboxylate additive in facilitating this powerful transformation.
References
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. scispace.com [scispace.com]
- 5. Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization reaction of benzohydroxamic acid to isoxazolone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pivalic Acid
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like pivalic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Information
This compound is a combustible solid that is considered a hazardous substance.[1] It poses several risks upon exposure, including causing skin and eye irritation or burns, and is harmful if swallowed or absorbed through the skin.[1][2][3]
To ensure safe handling, it is crucial to use appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, chemical goggles or a full-face shield, and in situations with potential for dust or vapor exposure, a particulate dust filter or an acid vapor respirator.[1][4] Always work in a well-ventilated area and avoid all personal contact, including inhalation.[1]
A summary of key hazard information is provided in the table below for quick reference.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and can produce chemical burns.[2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and can lead to severe eye damage.[1][2][3] |
| Combustibility | Combustible solid with a slight fire hazard when exposed to heat or flame.[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[4] This ensures that all local, state, and federal regulations are met.[1] The following steps outline the general process for preparing this compound for disposal.
-
Segregation and Storage :
-
Spill Management :
-
Minor Spills : In the event of a small spill, first remove all potential ignition sources.[1] Wearing appropriate PPE, clean up the spill immediately using dry cleanup procedures to avoid generating dust.[1] Place the collected material into a suitable, labeled container for waste disposal.[1]
-
Major Spills : For larger spills, clear the area of all personnel and move upwind.[1] Alert emergency responders, providing them with the location and nature of the hazard.[1] Only personnel with full-body protective clothing and breathing apparatus should approach the spill.[1] Contain the spill using sand, earth, or vermiculite (B1170534) and prevent it from entering drains or watercourses.[1] Collect the recoverable product into labeled containers for disposal.[1]
-
-
Professional Disposal :
-
Contact a licensed waste disposal company to arrange for the collection and disposal of the this compound waste.[4]
-
One approved disposal method is to dissolve or mix the this compound with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
-
Contaminated Packaging :
-
Dispose of contaminated packaging as unused product, following the same procedures for the chemical itself.[4]
-
Environmental Precautions
It is imperative to prevent this compound from entering the environment. Do not let the product enter drains, sewers, or waterways.[1][3][4] Spills should be contained and managed to prevent runoff into the surrounding environment.[1]
Caption: A workflow diagram illustrating the proper procedures for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pivalic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Pivalic Acid (also known as Trimethylacetic acid or 2,2-Dimethylpropanoic acid), ensuring that your work can proceed with the highest standards of safety and compliance.
This compound is a combustible, corrosive solid that is harmful if swallowed or in contact with skin, and can cause severe skin burns and serious eye damage.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate these risks.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin.[2][3] |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[2][3] |
| Serious Eye Damage/Irritation (Category 1/2) | Causes serious eye damage.[3] |
| Flammability | Combustible solid.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Chemical Goggles & Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hands | Chemical Protective Gloves | PVC or rubber gloves are suitable.[1] Inspect gloves before use and use proper removal techniques.[3] |
| Body | Protective Clothing | A complete suit protecting against chemicals, such as a PVC apron or a full protective suit in cases of severe exposure, is recommended.[1][3] |
| Respiratory | Respirator | Where risk assessment shows air-purifying respirators are appropriate, use a particulate dust filter or an acid vapor Type B cartridge/canister.[1] For higher exposures, a full-face supplied air respirator may be necessary.[3] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and strict adherence to the following procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area.[1] Use of appropriate exhaust ventilation, such as a fume hood, is essential to minimize inhalation exposure.[3]
-
Personal Hygiene : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Always wash hands thoroughly with soap and water after handling the chemical.[1]
-
Avoiding Contact : Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or vapors.[1][3]
-
Container Management : Keep containers securely sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1][4]
-
Spill Management :
-
Minor Spills : Remove all ignition sources.[1] Use dry clean-up procedures and avoid generating dust.[1] Collect the spilled material in a suitable, labeled container for waste disposal.[1]
-
Major Spills : Evacuate the area and alert emergency responders.[1] Wear full body protective clothing with breathing apparatus.[1] Contain the spill and prevent it from entering drains or water courses.[1]
-
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Characterization : this compound waste is considered hazardous. Do not dispose of it with general laboratory or household waste.[2]
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[3]
-
Treatment and Neutralization : Treatment may involve mixing or slurrying in water and neutralizing with soda-lime or soda-ash.[1] This should be followed by incineration or burial in a licensed landfill.[1]
-
Container Decontamination : Empty containers should be decontaminated with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by rinsing with water before disposal.[1]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Melting Point | 32 - 35 °C[5][4] |
| Boiling Point | 163 - 164 °C[5][4] |
| Flash Point | 63 - 64 °C (closed cup)[5][4] |
| Oral LD50 (Rat) | 900 - 2,000 mg/kg[2][4] |
| Dermal LD50 (Rat) | 1,900 mg/kg[2] |
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[3] |
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
